molecular formula C10H19NO3 B12411517 N-Octanoyl-D15-glycine

N-Octanoyl-D15-glycine

Cat. No.: B12411517
M. Wt: 216.35 g/mol
InChI Key: SAVLIIGUQOSOEP-PMELWRBQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Octanoyl-D15-glycine is a useful research compound. Its molecular formula is C10H19NO3 and its molecular weight is 216.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H19NO3

Molecular Weight

216.35 g/mol

IUPAC Name

2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuteriooctanoylamino)acetic acid

InChI

InChI=1S/C10H19NO3/c1-2-3-4-5-6-7-9(12)11-8-10(13)14/h2-8H2,1H3,(H,11,12)(H,13,14)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2

InChI Key

SAVLIIGUQOSOEP-PMELWRBQSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)NCC(=O)O

Canonical SMILES

CCCCCCCC(=O)NCC(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to N-Octanoyl-D15-glycine for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Octanoyl-D15-glycine is the deuterated form of N-Octanoylglycine, a biomarker for certain inborn errors of metabolism. This stable isotope-labeled internal standard is crucial for the accurate quantification of endogenous N-octanoylglycine in biological samples using mass spectrometry. This guide provides a comprehensive overview of this compound, including its synthesis, its role in diagnosing Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, and detailed experimental protocols for its use in quantitative analysis.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C10H4D15NO3[1]
Molecular Weight 216.36 g/mol [1]
IUPAC Name 2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuteriooctanoylamino)acetic acidPubChem
Synonyms N-(1-Oxooctyl-d15)glycine, Capryloyl-d15-glycinePubChem
Physical State Solid---
Storage Temperature 2-8°CSigma-Aldrich

Synthesis of this compound

The synthesis of this compound is a two-step process involving the synthesis of deuterated glycine (B1666218) (D5-glycine) followed by its acylation with a deuterated octanoyl group. Given the common use of perdeuterated fatty acids, the following protocol outlines the synthesis of N-octanoylglycine, which can be adapted by using the appropriate deuterated precursors.

Experimental Protocol: Synthesis of N-Octanoylglycine

This protocol is adapted from established methods for the synthesis of N-acyl amino acids.

Materials:

  • Glycine

  • Octanoyl chloride

  • Sodium hydroxide (B78521) (NaOH)

  • Acetone

  • Water

  • Ether

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 11.25 g (0.15 mol) of glycine in 50 ml of water in a flask.

  • Add 12 g (0.3 mol) of sodium hydroxide to the solution and stir until dissolved.

  • In a separate container, dissolve 24.4 g (0.15 mol) of octanoyl chloride in 50 ml of acetone.

  • While vigorously stirring the glycine solution, add the octanoyl chloride solution dropwise over a period of 1 hour.

  • Continue stirring the mixture for an additional hour at room temperature.

  • Concentrate the reaction mixture to dryness under reduced pressure to obtain a white solid.

  • Boil the solid with 150 ml of ether three times to extract the product. Filter the ethereal layers and combine them.

  • Wash the combined ethereal layers with 150 ml of brine.

  • Dry the ether layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield N-octanoylglycine.

To synthesize this compound, D5-glycine and perdeuterated octanoyl chloride would be used as starting materials.

Role in Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency

N-octanoylglycine is a key biomarker for the diagnosis of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an autosomal recessive inherited disorder of fatty acid β-oxidation.[1][2] In individuals with MCAD deficiency, the impaired breakdown of medium-chain fatty acids leads to the accumulation of octanoyl-CoA.[2] This is then conjugated with glycine to form N-octanoylglycine, which is subsequently excreted in the urine.[2]

Biochemical Pathway in MCAD Deficiency

The following diagram illustrates the fatty acid β-oxidation pathway and the metabolic block in MCAD deficiency that leads to the accumulation of N-octanoylglycine.

MCAD_Deficiency_Pathway Fatty_Acids Medium-Chain Fatty Acids Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acids->Acyl_CoA_Synthetase ATP -> AMP + PPi Fatty_Acyl_CoA Medium-Chain Fatty Acyl-CoA (e.g., Octanoyl-CoA) Acyl_CoA_Synthetase->Fatty_Acyl_CoA MCAD Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Fatty_Acyl_CoA->MCAD FAD -> FADH2 Accumulation Accumulation of Octanoyl-CoA Fatty_Acyl_CoA->Accumulation Enoyl_CoA Trans-Δ2-Enoyl-CoA MCAD->Enoyl_CoA Beta_Oxidation Further β-Oxidation Enoyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle MCAD_Deficiency MCAD Deficiency (Genetic Disorder) MCAD_Deficiency->MCAD Inhibition Glycine_Conjugation Glycine N-acyltransferase Accumulation->Glycine_Conjugation N_Octanoylglycine N-Octanoylglycine Glycine_Conjugation->N_Octanoylglycine Urinary_Excretion Urinary Excretion N_Octanoylglycine->Urinary_Excretion Glycine Glycine Glycine->Glycine_Conjugation

Figure 1: Metabolic pathway of medium-chain fatty acid β-oxidation and the impact of MCAD deficiency.

Quantitative Analysis of N-Octanoylglycine

The accurate quantification of N-octanoylglycine in biological fluids like urine and plasma is critical for the diagnosis and monitoring of MCAD deficiency. This is typically achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard.

Experimental Workflow for LC-MS/MS Quantification

The following diagram outlines the typical workflow for the quantitative analysis of N-octanoylglycine.

LCMS_Workflow Sample_Collection Sample Collection (Urine or Plasma) Spiking Spike with This compound (Internal Standard) Sample_Collection->Spiking Sample_Prep Sample Preparation (e.g., Protein Precipitation, Solid Phase Extraction) Spiking->Sample_Prep LC_Separation Liquid Chromatography (LC) Separation Sample_Prep->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Integration, Ratio Calculation) MS_Detection->Data_Analysis Quantification Quantification of N-Octanoylglycine Data_Analysis->Quantification

Figure 2: Experimental workflow for the quantification of N-octanoylglycine using LC-MS/MS.

Experimental Protocol: Quantification of N-Acylglycines in Biological Matrices

This protocol provides a general method for the quantification of a panel of N-acylglycines, including N-octanoylglycine, in plasma or urine.

Materials and Reagents:

  • N-acylglycine standards (including N-Octanoylglycine)

  • This compound (Internal Standard)

  • LC-MS grade water

  • LC-MS grade acetonitrile (B52724)

  • Formic acid

  • Biological samples (plasma or urine)

Sample Preparation (Plasma):

  • To 100 µL of plasma, add 200 µL of ice-cold acetonitrile containing the internal standard (this compound).

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions:

  • LC System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in positive or negative mode.

Data Analysis:

  • Quantification is based on the peak area ratio of the analyte (N-octanoylglycine) to the internal standard (this compound).

  • Calibration curves are generated by plotting the peak area ratios against the concentration of the standards using a linear regression model.

Quantitative Data

The use of this compound as an internal standard allows for the precise measurement of N-octanoylglycine levels in biological samples. Table 2 provides representative concentration ranges of N-octanoylglycine in urine for healthy individuals and patients with MCAD deficiency. It is important to note that these values can vary depending on the analytical method, age, and metabolic state of the individual.

AnalyteHealthy Controls (urine, mmol/mol creatinine)MCAD Deficiency Patients (urine, mmol/mol creatinine)
N-Octanoylglycine Typically < 10Significantly elevated, can be >30-fold higher than controls
N-Hexanoylglycine Typically < 10Significantly elevated, often used as a primary diagnostic marker
Suberylglycine Typically < 10Elevated

Note: The values presented are indicative and based on literature reports. Absolute concentrations can vary.

Conclusion

This compound is an indispensable tool for researchers, clinicians, and drug development professionals working in the field of inborn errors of metabolism. Its use as an internal standard in LC-MS/MS assays ensures the accurate and reliable quantification of N-octanoylglycine, a critical biomarker for the diagnosis and management of MCAD deficiency. The detailed protocols and workflow presented in this guide provide a solid foundation for the implementation of these analytical methods in a research or clinical setting.

References

An In-depth Technical Guide to N-Octanoyl-D15-glycine: Chemical Properties and Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Octanoyl-D15-glycine is a stable isotope-labeled derivative of N-octanoylglycine, a key biomarker for certain inborn errors of metabolism. This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of the biological pathways of its non-labeled analog. The information presented herein is intended to support researchers, scientists, and drug development professionals in the application of this critical analytical standard.

Core Chemical Properties

This compound is primarily utilized as an internal standard in isotope dilution mass spectrometry for the precise quantification of endogenous N-octanoylglycine.[1] Its physical and chemical properties are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₄D₁₅NO₃[2][3]
Molecular Weight 216.36 g/mol [2][4]
Exact Mass 216.23064466 Da[5]
CAS Number Not Available[4]
Unlabeled CAS Number 14246-53-8[2][4]
Isotopic Enrichment ≥98 atom % D[4]
Synonyms N-(1-Oxooctyl-d15)glycine, Capryloyl-d15-glycine, Lipacide C 8G[5]
Storage Conditions Room temperature[4]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of D15-glycine with octanoyl chloride. The general procedure is adapted from standard methods for the synthesis of N-acyl amino acids.

2.1.1. Synthesis of Deuterated Glycine (B1666218) (Precursor)

Several methods exist for the preparation of deuterated glycine. One common approach involves the hydrolysis of a deuterated precursor in a deuterium-rich environment.[1] Another method utilizes a palladium catalyst to facilitate the H-D exchange reaction with D₂O.

2.1.2. Acylation of D15-Glycine

The following protocol is a representative example for the synthesis of N-octanoylglycine and can be adapted for the deuterated analog by substituting glycine with D15-glycine.

  • Materials:

    • D15-Glycine

    • Octanoyl chloride

    • Sodium hydroxide (B78521) (NaOH)

    • Water

    • Diethyl ether or Acetone

    • Hydrochloric acid (HCl) for acidification

    • Ethyl acetate (B1210297) (EtOAc) for recrystallization

  • Procedure:

    • Dissolve D15-Glycine (e.g., 20 mmol) and NaOH (e.g., 40 mmol) in water.

    • To this solution, add octanoyl chloride (e.g., 22 mmol) dropwise with vigorous stirring. The reaction can be performed in a biphasic system with an organic solvent like diethyl ether or in a single phase with a solvent like acetone.

    • Continue stirring for a set period (e.g., 1 hour) at room temperature.

    • Acidify the reaction mixture with HCl to precipitate the this compound.

    • Collect the crude product by filtration.

    • Purify the product by recrystallization from a suitable solvent, such as ethyl acetate, to yield the final crystalline product.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification D15_Glycine D15-Glycine Acylation Acylation Reaction (Schotten-Baumann conditions) D15_Glycine->Acylation Octanoyl_Chloride Octanoyl Chloride Octanoyl_Chloride->Acylation NaOH NaOH (Base) NaOH->Acylation Solvent Water/Organic Solvent Solvent->Acylation Acidification Acidification (e.g., HCl) Acylation->Acidification Crude Product Filtration Filtration Acidification->Filtration Recrystallization Recrystallization (e.g., Ethyl Acetate) Filtration->Recrystallization Product This compound (Pure Product) Recrystallization->Product

A generalized workflow for the synthesis of this compound.
Quantification by Isotope Dilution Mass Spectrometry

This compound is the ideal internal standard for the quantification of N-octanoylglycine in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Principle: A known amount of this compound is added to a biological sample (e.g., plasma, urine). The deuterated standard is chemically identical to the endogenous analyte and thus experiences the same extraction losses and ionization suppression/enhancement. The mass spectrometer can differentiate between the analyte and the standard based on their mass difference. The ratio of the analyte signal to the internal standard signal is used for accurate quantification.

  • Sample Preparation:

    • Spike the biological sample with a known concentration of this compound solution.

    • Perform protein precipitation, typically with a cold organic solvent (e.g., acetonitrile).

    • Centrifuge to pellet the precipitated proteins.

    • The supernatant, containing both the analyte and the internal standard, is collected and can be further purified by solid-phase extraction (SPE) or directly injected into the LC-MS/MS system.

  • LC-MS/MS Parameters (General):

    • Chromatography: Reversed-phase liquid chromatography (RPLC) is commonly used.

      • Column: A C18 column is typically employed.

      • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both often containing a small amount of an acid (e.g., formic acid) to improve peak shape and ionization efficiency.

    • Mass Spectrometry: A triple quadrupole mass spectrometer is operated in positive electrospray ionization (ESI+) mode.

      • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both N-octanoylglycine and this compound are monitored.

Isotope_Dilution_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Biological_Sample Biological Sample (e.g., Plasma, Urine) Contains endogenous N-octanoylglycine Spiking Spike with known amount of This compound (Internal Standard) Biological_Sample->Spiking Extraction Extraction (e.g., Protein Precipitation, SPE) Spiking->Extraction LC_Separation LC Separation (Reversed-Phase) Extraction->LC_Separation Prepared Sample MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification (Ratio of Analyte to Internal Standard) MS_Detection->Quantification Signal Intensities Result Accurate Concentration of N-octanoylglycine Quantification->Result

Workflow for the quantification of N-octanoylglycine using this compound as an internal standard.

Biological Context and Signaling Pathways

This compound itself is not biologically active and serves as an analytical tool. The biological significance lies with its non-deuterated counterpart, N-octanoylglycine.

N-octanoylglycine is an N-acylglycine, a class of metabolites formed by the conjugation of a fatty acid (octanoic acid) with the amino acid glycine. This reaction is catalyzed by glycine N-acyltransferase and is considered a detoxification pathway for the elimination of excess acyl-CoA esters.

In certain inborn errors of metabolism, particularly Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, the β-oxidation of medium-chain fatty acids is impaired. This leads to an accumulation of octanoyl-CoA, which is then shunted into the glycine conjugation pathway, resulting in elevated levels of N-octanoylglycine in blood and urine. Therefore, the accurate measurement of N-octanoylglycine is crucial for the diagnosis and monitoring of MCAD deficiency.

Metabolic_Pathway cluster_normal Normal Fatty Acid Metabolism cluster_mcad MCAD Deficiency Medium_Chain_Fatty_Acids Medium-Chain Fatty Acids (e.g., Octanoic Acid) Beta_Oxidation Mitochondrial β-Oxidation Medium_Chain_Fatty_Acids->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA MCAD_Deficiency MCAD Deficiency (Enzymatic Block) Beta_Oxidation->MCAD_Deficiency Energy_Production Energy Production (TCA Cycle) Acetyl_CoA->Energy_Production Octanoyl_CoA Accumulation of Octanoyl-CoA MCAD_Deficiency->Octanoyl_CoA Glycine_Conjugation Glycine Conjugation Pathway Octanoyl_CoA->Glycine_Conjugation N_Octanoylglycine Elevated N-octanoylglycine Glycine_Conjugation->N_Octanoylglycine catalyzed by Glycine_N_Acyltransferase Glycine N-acyltransferase Glycine_Conjugation->Glycine_N_Acyltransferase Excretion Urinary Excretion N_Octanoylglycine->Excretion Glycine Glycine Glycine->Glycine_Conjugation Glycine_N_Acyltransferase->N_Octanoylglycine

Metabolic pathway of N-octanoylglycine formation, particularly in the context of MCAD deficiency.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of N-octanoylglycine in clinical and research settings. Its use in isotope dilution LC-MS/MS methods provides the gold standard for the diagnosis and monitoring of metabolic disorders such as MCAD deficiency. This guide has provided the core chemical properties, detailed experimental methodologies, and the relevant biological context to facilitate its effective application by the scientific community.

References

N-Octanoylglycine in Metabolism: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Metabolic Functions, Signaling Interactions, and Experimental Analysis of N-Octanoylglycine.

Introduction

N-octanoylglycine is an N-acyl amino acid, a class of endogenous signaling molecules formed by the conjugation of a fatty acid with an amino acid. Specifically, N-octanoylglycine is a metabolite of the medium-chain fatty acid, octanoic acid. Its presence and concentration in biological fluids serve as an important biomarker for certain inborn errors of metabolism, particularly those related to mitochondrial fatty acid β-oxidation. This technical guide provides a comprehensive overview of the metabolic function of N-octanoylglycine, its biosynthesis, potential signaling roles, and detailed experimental protocols for its study.

Core Metabolic Function and Biosynthesis

N-octanoylglycine is primarily a detoxification product, formed to facilitate the excretion of excess octanoyl-CoA, a key intermediate in medium-chain fatty acid metabolism. Under normal physiological conditions, N-acylglycines are minor metabolites of fatty acids. However, in metabolic disorders where the β-oxidation pathway is impaired, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, the accumulation of octanoyl-CoA leads to its conjugation with glycine, resulting in elevated levels of N-octanoylglycine in urine and plasma.

The biosynthesis of N-octanoylglycine is catalyzed by the mitochondrial enzyme Glycine N-Acyltransferase (GLYAT; EC 2.3.1.13). This enzyme facilitates the transfer of an acyl group from an acyl-CoA molecule to the N-terminus of glycine.

Quantitative Data: Enzyme Kinetics

The kinetic parameters of Glycine N-Acyltransferase (GLYAT) for octanoyl-CoA have been determined, providing insight into the efficiency of N-octanoylglycine synthesis.

SubstrateEnzyme SourceKm (µM)Vmax (µmol/min/mg)Reference
Octanoyl-CoAHuman1983.3[1][2]
Octanoyl-CoARat Liver--[1]

Note: While the Km value for the rat liver enzyme was found to be generally lower than in humans, specific values for octanoyl-CoA were not provided in the searched literature.

Diagram: Biosynthesis of N-octanoylglycine

Octanoyl_CoA Octanoyl-CoA GLYAT Glycine N-Acyltransferase (GLYAT) Octanoyl_CoA->GLYAT Glycine Glycine Glycine->GLYAT N_Octanoylglycine N-Octanoylglycine GLYAT->N_Octanoylglycine CoA Coenzyme A GLYAT->CoA releases

Caption: Biosynthesis pathway of N-octanoylglycine.

Potential Signaling Roles of N-Octanoylglycine

While the primary role of N-octanoylglycine appears to be in metabolic detoxification, other N-acyl amino acids have been shown to function as signaling molecules, interacting with various receptors and pathways. Research into the specific signaling functions of N-octanoylglycine is ongoing, with several potential pathways of interest.

G-Protein Coupled Receptors (GPCRs)

Medium-chain fatty acids are known to activate certain GPCRs, such as GPR84. Given its structure, it is plausible that N-octanoylglycine could modulate the activity of these or other GPCRs, thereby influencing downstream signaling cascades involved in inflammation and metabolism.

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are nuclear receptors that play a critical role in the regulation of lipid and glucose metabolism. Fatty acids and their derivatives are natural ligands for PPARs. It is hypothesized that N-octanoylglycine may act as a ligand for PPARα or PPARγ, influencing the expression of genes involved in fatty acid oxidation and energy homeostasis.

Cellular Energy Sensing Pathways: AMPK and mTOR

The AMP-activated protein kinase (AMPK) and the mechanistic target of rapamycin (B549165) (mTOR) are central regulators of cellular energy homeostasis. These pathways sense the energy status of the cell and modulate metabolic processes accordingly. As a product of fatty acid metabolism, N-octanoylglycine could potentially influence the activity of AMPK and/or mTOR, although direct evidence is currently lacking.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the metabolic function and potential signaling roles of N-octanoylglycine.

Quantification of N-octanoylglycine in Biological Samples by LC-MS/MS

This protocol describes a method for the accurate quantification of N-octanoylglycine in plasma and urine using liquid chromatography-tandem mass spectrometry.

Materials:

  • LC-MS/MS system

  • Analytical column (e.g., C18)

  • N-octanoylglycine analytical standard

  • N-octanoylglycine-d2 internal standard

  • Acetonitrile (B52724) (ACN)

  • Methanol (MeOH)

  • Formic acid

  • Ultrapure water

  • Microcentrifuge tubes

  • Autosampler vials

Procedure:

  • Sample Preparation (Plasma):

    • Thaw plasma samples on ice.

    • In a microcentrifuge tube, add 50 µL of plasma.

    • Add 200 µL of ice-cold acetonitrile containing the N-octanoylglycine-d2 internal standard.

    • Vortex vigorously for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for analysis.

  • Sample Preparation (Urine):

    • Thaw urine samples at room temperature.

    • Centrifuge at 4,000 x g for 5 minutes.

    • In a microcentrifuge tube, combine 50 µL of urine supernatant with 450 µL of 50% methanol/water containing the N-octanoylglycine-d2 internal standard.

    • Vortex for 10 seconds.

    • Transfer to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 analytical column with a gradient elution profile using mobile phases of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode with positive or negative electrospray ionization. Optimize the transitions for N-octanoylglycine and its deuterated internal standard.

  • Data Analysis:

    • Quantify N-octanoylglycine based on the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve using known concentrations of the N-octanoylglycine analytical standard.

Diagram: LC-MS/MS Workflow for N-octanoylglycine Quantification

cluster_plasma Plasma Sample cluster_urine Urine Sample Plasma Plasma Precipitation Protein Precipitation (Acetonitrile + IS) Plasma->Precipitation Centrifugation1 Centrifugation Precipitation->Centrifugation1 Supernatant1 Supernatant Centrifugation1->Supernatant1 LC_MS LC-MS/MS Analysis Supernatant1->LC_MS Urine Urine Centrifugation2 Centrifugation Urine->Centrifugation2 Supernatant2 Supernatant Centrifugation2->Supernatant2 Dilution Dilution (Methanol/Water + IS) Supernatant2->Dilution Dilution->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis

Caption: Workflow for N-octanoylglycine quantification.

Glycine N-Acyltransferase (GLYAT) Activity Assay

This radiochemical assay measures the activity of GLYAT by quantifying the formation of radiolabeled N-octanoylglycine.

Materials:

  • Mitochondrial protein extract

  • [1-¹⁴C]Glycine

  • Octanoyl-CoA

  • Reaction buffer (e.g., Tris-HCl, pH 8.0)

  • Scintillation counter and vials

  • Scintillation fluid

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, mitochondrial protein extract, and octanoyl-CoA.

  • Initiate the reaction by adding [1-¹⁴C]Glycine.

  • Incubate the reaction at 37°C for a defined period.

  • Stop the reaction (e.g., by adding acid to precipitate proteins).

  • Separate the radiolabeled N-octanoylglycine product from the unreacted [1-¹⁴C]Glycine substrate (e.g., by solvent extraction or chromatography).

  • Quantify the amount of radiolabeled product using a scintillation counter.

  • Calculate the enzyme activity based on the rate of product formation.

Fatty Acid Oxidation (FAO) Assay

This protocol can be used to assess the effect of N-octanoylglycine on the rate of fatty acid oxidation in cultured cells.

Materials:

  • Cultured cells (e.g., hepatocytes, myotubes)

  • [¹⁴C]-labeled palmitate

  • Seahorse XF Analyzer (for oxygen consumption measurement) or scintillation counter (for radiometric assay)

  • Assay medium

  • N-octanoylglycine

Procedure (Radiometric Assay):

  • Plate cells in a multi-well plate.

  • Pre-incubate cells with N-octanoylglycine at various concentrations.

  • Add assay medium containing [¹⁴C]-labeled palmitate complexed to BSA.

  • Incubate for a defined period to allow for fatty acid oxidation.

  • Collect the cell culture medium.

  • Separate the radiolabeled acid-soluble metabolites (ASMs), which are products of β-oxidation, from the un-metabolized [¹⁴C]-palmitate.

  • Quantify the radioactivity in the ASM fraction using a scintillation counter.

  • Normalize the results to the total protein content of the cells.

Diagram: Fatty Acid Oxidation Experimental Workflow

Cell_Culture Culture Cells Treatment Treat with N-octanoylglycine Cell_Culture->Treatment Incubation Incubate with [14C]-Palmitate Treatment->Incubation Collection Collect Medium Incubation->Collection Separation Separate ASMs Collection->Separation Quantification Quantify Radioactivity Separation->Quantification

Caption: Experimental workflow for a fatty acid oxidation assay.

PPAR Reporter Assay

This luciferase reporter assay can be used to determine if N-octanoylglycine can activate PPARα or PPARγ.

Materials:

  • Cell line expressing a luciferase reporter gene under the control of a PPAR response element (PPRE)

  • N-octanoylglycine

  • Positive control (e.g., a known PPAR agonist like fenofibrate (B1672516) for PPARα or rosiglitazone (B1679542) for PPARγ)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the reporter cells in a multi-well plate.

  • Treat the cells with various concentrations of N-octanoylglycine, a positive control, and a vehicle control.

  • Incubate for a sufficient time to allow for gene expression (e.g., 24 hours).

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer.

  • Normalize the luciferase activity to a control for cell viability (e.g., a co-transfected Renilla luciferase reporter).

Conclusion

N-octanoylglycine is a key metabolite in the context of medium-chain fatty acid metabolism and serves as a critical biomarker for certain inborn errors of metabolism. While its primary function appears to be detoxification, the potential for N-acyl amino acids to act as signaling molecules suggests that N-octanoylglycine may have broader physiological roles that are yet to be fully elucidated. The experimental protocols provided in this guide offer a framework for researchers to further investigate the metabolic and signaling functions of this intriguing molecule. Future studies focusing on the quantitative effects of N-octanoylglycine on key metabolic pathways and signaling networks will be crucial for a complete understanding of its role in health and disease.

References

The Role of Acylglycines in Fatty Acid Oxidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acylglycines, N-acyl conjugates of glycine (B1666218), have emerged from relative obscurity to become critical molecules in the study of fatty acid metabolism and its associated inborn errors. Once considered simple detoxification products, a growing body of evidence now highlights their roles as sensitive and specific biomarkers for mitochondrial fatty acid β-oxidation (FAO) disorders and as bioactive signaling molecules. This technical guide provides an in-depth exploration of the formation, function, and analysis of acylglycines, with a focus on their utility in research and drug development.

The Biochemical Nexus: Fatty Acid Oxidation and Acylglycine Formation

Mitochondrial FAO is a vital catabolic process that provides a significant portion of the body's energy, particularly during periods of fasting or metabolic stress.[1] This pathway systematically breaks down fatty acids into acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle to generate ATP.[2] Inborn errors of fatty acid oxidation are a group of genetic disorders, each characterized by a deficiency in a specific enzyme required for this process.

A key consequence of a defect in FAO is the accumulation of specific acyl-CoA esters upstream of the enzymatic block. These accumulating acyl-CoAs can have several detrimental effects, including the sequestration of free coenzyme A (CoA), which is essential for numerous metabolic pathways.[3] To mitigate this toxicity, the cell employs a detoxification mechanism involving the conjugation of these acyl-CoA species with glycine. This reaction is catalyzed by glycine N-acyltransferase (GLYAT) and its various isoforms, resulting in the formation of acylglycines that are subsequently excreted in the urine.[4][5] The analysis of these acylglycines provides a diagnostic window into the specific underlying enzymatic deficiency.[6]

Key Enzymes in Acylglycine Biosynthesis:
  • Glycine N-acyltransferase (GLYAT): Primarily responsible for the conjugation of short- and medium-chain acyl-CoAs with glycine.[4]

  • GLYAT-like 2 (GLYATL2) and GLYAT-like 3 (GLYATL3): These enzymes have been shown to be involved in the synthesis of long-chain N-acylglycines.[7][8]

Acylglycines as Biomarkers for Fatty Acid Oxidation Disorders

The quantitative analysis of urinary acylglycines is a powerful tool for the diagnosis and monitoring of FAO disorders.[6][9] The specific pattern of elevated acylglycines can pinpoint the deficient enzyme in the β-oxidation spiral.

One of the most well-characterized examples is Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) , an autosomal recessive disorder that impairs the breakdown of medium-chain fatty acids.[10] In individuals with MCADD, the accumulation of medium-chain acyl-CoAs, particularly octanoyl-CoA, leads to a characteristic and significant elevation of n-hexanoylglycine, suberylglycine, and octanoylglycine in the urine.[10][11][12]

Logical Relationship: FAO Defect to Acylglycine Accumulation

The following diagram illustrates the logical flow from a defect in the fatty acid β-oxidation pathway to the accumulation and excretion of acylglycines.

logical_relationship Logical Flow from FAO Defect to Acylglycine Excretion cluster_0 Mitochondrion cluster_1 Cell & Bloodstream fatty_acid Fatty Acid acyl_coa Acyl-CoA fatty_acid->acyl_coa beta_oxidation β-Oxidation Spiral acyl_coa->beta_oxidation enzymatic_defect Enzymatic Defect (e.g., MCAD Deficiency) beta_oxidation->enzymatic_defect Block acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa Normal Metabolism accumulated_acyl_coa Accumulated Acyl-CoA Esters enzymatic_defect->accumulated_acyl_coa Causes glyat Glycine N-acyltransferase (GLYAT) accumulated_acyl_coa->glyat glycine Glycine glycine->glyat acylglycine Acylglycine glyat->acylglycine coa_sh CoASH glyat->coa_sh Regenerates urine_excretion Urinary Excretion acylglycine->urine_excretion Transport

Caption: Logical flow from FAO defect to acylglycine excretion.

Quantitative Data on Acylglycine Levels

The following tables summarize the urinary concentrations of key acylglycines in healthy individuals compared to those with MCADD, providing a clear quantitative distinction.

Table 1: Urinary Acylglycine Concentrations in Healthy Controls

AcylglycineConcentration Range (mmol/mol creatinine)Reference
n-Hexanoylglycine< 10[13]
Suberylglycine< 10[13]
3-Phenylpropionylglycine< 10[13]

Table 2: Urinary Acylglycine Concentrations in MCADD Patients

AcylglycineConcentration Range (mmol/mol creatinine)Reference
n-HexanoylglycineSignificantly Increased[14]
SuberylglycineSignificantly Increased[14]
3-PhenylpropionylglycineSignificantly Increased[14]

Note: Specific quantitative ranges for MCADD patients can vary based on the metabolic state (acute vs. asymptomatic) and the specific analytical method used.

Acylglycines as Signaling Molecules

Beyond their role as metabolic indicators, certain long-chain acylglycines have been identified as bioactive lipids with signaling functions, often interacting with G-protein coupled receptors (GPCRs).

  • N-arachidonoylglycine (NAGly): This well-studied acylglycine is a metabolite of the endocannabinoid anandamide (B1667382).[15] It has been shown to activate GPR18 and GPR55, leading to downstream effects such as increased intracellular calcium and activation of the mitogen-activated protein kinase (MAPK) pathway.[6][7] NAGly is also an endogenous ligand for GPR92.[8]

  • N-palmitoylglycine (PalGly): This saturated acylglycine modulates calcium influx and nitric oxide production in sensory neurons.[4]

  • N-oleoylglycine: While less characterized, it is also considered a signaling molecule within this class.

Signaling Pathway of N-arachidonoylglycine (NAGly)

The following diagram depicts the signaling pathway of NAGly through GPR18 and GPR55.

NAGly_Signaling N-arachidonoylglycine (NAGly) Signaling Pathways cluster_membrane Plasma Membrane cluster_cytosol Cytosol NAGly N-arachidonoylglycine (NAGly) GPR18 GPR18 NAGly->GPR18 Binds GPR55 GPR55 NAGly->GPR55 Binds G_protein_18 Gαi/o GPR18->G_protein_18 Activates G_protein_55 Gαq/11 GPR55->G_protein_55 Activates MAPK_pathway MAPK Pathway (ERK1/2) G_protein_18->MAPK_pathway Modulates PLC Phospholipase C (PLC) G_protein_55->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces cellular_response Cellular Response Ca2_release->cellular_response PKC->MAPK_pathway Activates MAPK_pathway->cellular_response

Caption: N-arachidonoylglycine (NAGly) signaling pathways.

Experimental Protocols

Accurate and reproducible quantification of acylglycines is paramount for their use as biomarkers. The most common analytical techniques are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), with ultra-performance liquid chromatography (UPLC-MS/MS) offering enhanced resolution and sensitivity.[1][16][17]

Experimental Workflow for Acylglycine Biomarker Discovery

The following diagram outlines a typical workflow for the discovery and validation of acylglycine biomarkers using a metabolomics approach.

biomarker_workflow Acylglycine Biomarker Discovery Workflow cluster_design Experimental Design cluster_sample Sample Processing cluster_analysis Analytical Phase cluster_data Data Analysis cluster_validation Validation study_design Study Design (e.g., Case-Control) sample_collection Sample Collection (Urine, Plasma) study_design->sample_collection sample_prep Sample Preparation (Extraction, Derivatization) sample_collection->sample_prep analytical_platform Analytical Platform (UPLC-MS/MS, GC-MS) sample_prep->analytical_platform data_acquisition Data Acquisition analytical_platform->data_acquisition data_processing Data Processing (Peak Picking, Alignment) data_acquisition->data_processing statistical_analysis Statistical Analysis (e.g., t-test, ANOVA) data_processing->statistical_analysis biomarker_identification Biomarker Identification statistical_analysis->biomarker_identification biomarker_validation Biomarker Validation (Independent Cohort) biomarker_identification->biomarker_validation clinical_utility Assessment of Clinical Utility biomarker_validation->clinical_utility

Caption: Acylglycine biomarker discovery workflow.

Detailed Methodology: UPLC-MS/MS Analysis of Urinary Acylglycines

This protocol provides a general framework for the quantitative analysis of acylglycines in urine. Specific parameters may require optimization based on the instrumentation and target analytes.

1. Sample Preparation (Solid-Phase Extraction) [16]

  • Thaw frozen urine samples at room temperature.

  • Centrifuge at 10,000 x g for 10 minutes to pellet any precipitate.

  • Take a 1 mL aliquot of the supernatant and add an internal standard solution (containing stable isotope-labeled acylglycines).

  • Condition an anion exchange solid-phase extraction (SPE) cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Load the urine sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol.

  • Elute the acylglycines with 1 mL of 5% formic acid in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. UPLC-MS/MS Analysis [1]

  • Chromatography System: Waters ACQUITY UPLC or equivalent.

  • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% B to 95% B over 10 minutes, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for each target acylglycine and internal standard should be optimized.

3. Data Analysis and Quantification

  • Integrate the peak areas for each acylglycine and its corresponding internal standard.

  • Generate a calibration curve using known concentrations of acylglycine standards.

  • Calculate the concentration of each acylglycine in the urine samples based on the calibration curve and normalize to urinary creatinine (B1669602) concentration.

Conclusion and Future Directions

Acylglycines are indispensable tools in the study of fatty acid oxidation, providing both diagnostic insights into metabolic disorders and revealing novel signaling pathways. The continued development of sensitive and high-throughput analytical methods will further enhance their clinical utility. For drug development professionals, understanding the role of acylglycines is crucial for identifying novel therapeutic targets for FAO disorders and for developing drugs that modulate the signaling pathways in which these molecules participate. Future research will likely uncover additional biological functions of this diverse and important class of molecules.

References

N-Octanoyl-D15-glycine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-Octanoyl-D15-glycine, a deuterated internal standard crucial for the accurate quantification of N-octanoylglycine in various biological matrices. This document outlines the compound's physicochemical properties, detailed experimental protocols for its use, and its relevance in metabolic pathways.

Certificate of Analysis: Physicochemical and Quality Control Data

The following tables summarize the typical physicochemical properties and quality control specifications for this compound. While a specific Certificate of Analysis from a single manufacturer is not publicly available, the data presented here are representative values based on publicly accessible information and typical specifications for stable isotope-labeled internal standards.

Table 1: Physicochemical Properties

PropertyValueSource
Chemical Name 2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuteriooctanoylamino)acetic acidN/A
Synonyms N-(1-Oxooctyl-d15)glycine, Capryloyl-d15-glycineN/A
Molecular Formula C₁₀H₄D₁₅NO₃N/A
Molecular Weight 216.36 g/mol N/A
CAS Number Not available[1]
Appearance White to off-white solidN/A
Solubility Soluble in methanol, ethanol, and DMSON/A

Table 2: Quality Control Specifications

TestSpecificationMethod
Chemical Purity ≥98%HPLC
Isotopic Purity (D₁₅) ≥99 atom % DMass Spectrometry
Identity Conforms to structure¹H-NMR, Mass Spectrometry
Residual Solvents ≤0.5%GC-HS
Storage Condition -20°C, under inert atmosphereN/A

Experimental Protocols

This compound is primarily used as an internal standard in isotope dilution mass spectrometry for the quantification of endogenous N-octanoylglycine. Below are detailed protocols for sample preparation and LC-MS/MS analysis.

Sample Preparation for Biological Matrices (Plasma, Urine, Tissues)

This protocol is adapted from a general method for the analysis of N-acylglycines.[2]

  • Sample Thawing: Thaw frozen biological samples on ice.

  • Aliquoting: Aliquot 50 µL of the sample (plasma, urine, or tissue homogenate) into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of this compound internal standard solution (concentration to be optimized based on expected endogenous levels, e.g., 1 µM in methanol) to each sample, calibrator, and quality control sample.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortexing: Vortex the mixture vigorously for 30 seconds.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following are typical LC-MS/MS parameters for the analysis of N-octanoylglycine.[2]

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% mobile phase B over 5-10 minutes.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in negative or positive mode (negative mode is often preferred for acidic molecules).

  • MRM Transitions:

    • N-octanoylglycine: Q1/Q3 transition to be determined empirically (e.g., m/z 200.1 -> 74.1).

    • This compound: Q1/Q3 transition to be determined empirically (e.g., m/z 215.2 -> 74.1).

Signaling Pathways and Experimental Workflows

Metabolic Pathways of N-Acylglycines

N-acylglycines, including N-octanoylglycine, are involved in fatty acid metabolism. Their biosynthesis is primarily understood to occur via two main pathways.[3][4] The degradation of N-acylglycines is mainly carried out by fatty acid amide hydrolase (FAAH).[3]

N_Acylglycine_Metabolism cluster_glycine_dependent Glycine-Dependent Pathway cluster_glycine_independent Glycine-Independent Pathway Fatty_Acid Fatty Acid (e.g., Octanoic Acid) Acyl_CoA Acyl-CoA (e.g., Octanoyl-CoA) Fatty_Acid->Acyl_CoA Acyl-CoA Synthetase N_Acylglycine N-Acylglycine (e.g., N-Octanoylglycine) Acyl_CoA->N_Acylglycine Glycine N-Acyltransferase (GLYAT) N_Acylethanolamine N-Acylethanolamine N_Acylglycinal N-Acylglycinal N_Acylethanolamine->N_Acylglycinal Alcohol Dehydrogenase N_Acylglycinal->N_Acylglycine Aldehyde Dehydrogenase Degradation_Products Fatty Acid + Glycine N_Acylglycine->Degradation_Products Fatty Acid Amide Hydrolase (FAAH) Glycine Glycine Glycine->N_Acylglycine

Caption: Metabolic pathways of N-acylglycine biosynthesis and degradation.

Quality Control Workflow for a Deuterated Internal Standard

The quality control of a stable isotope-labeled internal standard like this compound is critical to ensure the accuracy of quantitative analyses. The workflow involves a series of analytical tests to confirm its identity, purity, and isotopic enrichment.

QC_Workflow Start Raw Material (this compound, crude) Purification Purification (e.g., Chromatography) Start->Purification QC_Testing Quality Control Testing Purification->QC_Testing Identity Identity Confirmation (¹H-NMR, MS) QC_Testing->Identity Chemical_Purity Chemical Purity (HPLC) QC_Testing->Chemical_Purity Isotopic_Purity Isotopic Enrichment (Mass Spectrometry) QC_Testing->Isotopic_Purity Residual_Solvents Residual Solvents (GC-HS) QC_Testing->Residual_Solvents Final_Product Qualified Internal Standard Identity->Final_Product Chemical_Purity->Final_Product Isotopic_Purity->Final_Product Residual_Solvents->Final_Product CoA_Generation Certificate of Analysis Generation Final_Product->CoA_Generation

Caption: Quality control workflow for this compound.

References

Commercial Sources and Technical Applications of N-Octanoyl-D15-glycine: An In-depth Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the commercial availability and applications of N-Octanoyl-D15-glycine. This deuterated N-acyl glycine (B1666218) serves as a critical tool in metabolomics and drug discovery, primarily utilized as an internal standard for the accurate quantification of its endogenous, non-labeled counterpart, N-Octanoylglycine.

N-Octanoylglycine is an endogenous metabolite involved in fatty acid metabolism and has been implicated in various physiological processes, including the regulation of energy homeostasis and cellular signaling. The use of a stable isotope-labeled internal standard like this compound is essential for correcting for matrix effects and variations in sample preparation and instrument response during mass spectrometry-based analysis, thereby ensuring high accuracy and precision.

Commercial Availability

A number of chemical suppliers offer this compound for research purposes. The product is typically supplied as a solid powder with high isotopic purity. Below is a summary of technical specifications from various commercial sources.

Supplier Product Number Isotopic Enrichment Molecular Weight Physical Form Storage Conditions
C/D/N IsotopesD-763898 atom % D216.36SolidRoom temperature
Santa Cruz Biotechnologysc-215403Not specified216.36SolidRoom temperature
LGC StandardsTRC-N524002Not specifiedNot specifiedNot specifiedNot specified
Fisher ScientificNC1378805Not specifiedNot specifiedNot specifiedNot specified
Alfa ChemistryACM14246538S1Not specifiedNot specifiedNot specifiedNot specified
BenchchemB2379Not specifiedNot specifiedNot specifiedNot specified
Mithridionconsult for detailsNot specifiedNot specifiedNot specifiedNot specified
CoompoC250246Not specifiedNot specifiedNot specified2-8°C

Experimental Applications and Protocols

The primary application of this compound is as an internal standard in stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of N-Octanoylglycine and other N-acyl glycines in biological matrices such as plasma, urine, and cell lysates.

Protocol 1: Quantification of N-Octanoylglycine in Human Plasma

This protocol outlines a typical workflow for the analysis of N-Octanoylglycine in plasma samples using this compound as an internal standard.

1. Materials and Reagents:

  • Human plasma

  • N-Octanoylglycine (analytical standard)

  • This compound (internal standard)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Water (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Centrifuge tubes

  • Nitrogen evaporator

2. Sample Preparation:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

  • Add 400 µL of ice-cold methanol to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • For further purification and concentration, perform solid-phase extraction (SPE).

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.

    • Elute the analyte and internal standard with methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to a high percentage to elute the analytes, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for N-Octanoylglycine and this compound.

      • N-Octanoylglycine: The exact mass transitions will need to be determined empirically but will be based on the molecular weight of the deprotonated molecule and its characteristic fragments.

      • This compound: The precursor ion will be shifted by +15 Da compared to the non-labeled analyte. The product ion may or may not be shifted depending on the fragmentation pattern.

    • Data Analysis: Quantify the amount of N-Octanoylglycine in the samples by creating a calibration curve using the peak area ratios of the analyte to the internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add this compound (Internal Standard) plasma->add_is protein_precip Protein Precipitation (Cold Methanol) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe evaporate Evaporation spe->evaporate reconstitute Reconstitution evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data_proc Data Processing lcms->data_proc quant Quantification data_proc->quant

Experimental workflow for N-Octanoylglycine quantification.

Signaling Pathways of N-Octanoylglycine

N-Octanoylglycine and other N-acyl amino acids are recognized as a class of signaling lipids. While the signaling pathways are still under active investigation, evidence suggests that some N-acyl glycines, including N-arachidonoylglycine (a structurally related compound), can act as ligands for G-protein coupled receptors (GPCRs), such as GPR18.[1][2] Activation of these receptors can lead to downstream cellular responses.

The binding of an N-acyl glycine to a Gαi-coupled receptor like GPR18 is expected to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, interaction with a Gαs-coupled receptor would activate adenylyl cyclase and increase cAMP. These changes in cAMP concentration then modulate the activity of protein kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol NAG N-Octanoylglycine GPR18 GPR18 NAG->GPR18 Binds Gai Gαi GPR18->Gai Activates AC Adenylyl Cyclase Gai->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Proposed GPR18 signaling pathway for N-Octanoylglycine.

This technical guide provides a foundational understanding of the commercial sources and primary applications of this compound. For researchers in metabolomics and drug development, this stable isotope-labeled compound is an indispensable tool for the accurate and precise quantification of its endogenous counterpart, facilitating a deeper understanding of the roles of N-acyl glycines in health and disease.

References

molecular weight of N-Octanoyl-D15-glycine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to N-Octanoyl-D15-glycine

This technical guide provides a comprehensive overview of this compound, a deuterated form of the lipoamino acid N-Octanoylglycine. It is intended for researchers, scientists, and professionals in drug development and related fields who require detailed information on its properties, synthesis, and biological significance.

Chemical and Physical Properties

This compound is a stable isotope-labeled version of N-Octanoylglycine, where 15 hydrogen atoms on the octanoyl chain have been replaced with deuterium. This labeling makes it a valuable tool in analytical and metabolic studies, particularly in mass spectrometry-based applications, allowing it to be distinguished from its endogenous, non-labeled counterpart.

Table 1: Physicochemical Data for this compound

PropertyValueReferences
Molecular Formula C₁₀D₁₅H₄NO₃[1][2]
Molecular Weight 216.355 g/mol , 216.36 g/mol [1][2][3][4]
Synonyms N-(1-Oxooctyl-d15)glycine, Capryloyl-d15-glycine[1][3][4]
Physical Form Powder[4]
Solubility Chloroform, Dichloromethane, DMSO[4]
Storage Conditions 2-8°C, protected from air and light[4][5]

Synthesis and Experimental Protocols

The synthesis of this compound involves the acylation of glycine (B1666218) with a deuterated octanoyl derivative. The synthesis of the parent compound, N-Octanoylglycine, provides a basis for understanding the general synthetic approach.

General Synthesis of N-Octanoylglycine

A common method for synthesizing the non-labeled compound involves the reaction of glycine with octanoyl chloride in an alkaline aqueous solution. The product is then isolated through acidification and extraction.

Experimental Protocol (based on patent literature): [6]

  • Dissolve 50 g of Glycine and 51 g of sodium hydroxide (B78521) in 250 mL of water.

  • Add 87 g of Octanoyl chloride to the alkaline solution.

  • Following the reaction, add 500 mL of methyl tert-butyl ether (MTBE) and 50 g of 36% hydrochloric acid to acidify the mixture.

  • Separate the organic and aqueous phases.

  • Wash the organic phase with water to remove inorganic salts and unreacted glycine.

  • Extract the organic phase with 600 mL of water, adjusting the pH to 6.5 with sodium hydroxide to transfer the N-Octanoylglycine salt back into the aqueous phase.

  • Separate the phases and remove the excess organic solvent and water from the aqueous phase by distillation until the desired concentration is reached.

G node_A 1. Dissolve Glycine & NaOH in Water (Alkaline Solution) node_B 2. Add Octanoyl Chloride node_A->node_B node_C 3. Acidify with HCl & Add MTBE (Extraction) node_B->node_C node_D 4. Phase Separation (Organic Phase Contains Product) node_C->node_D node_E 5. Wash Organic Phase with Water node_D->node_E node_F 6. Back-extract with NaOH(aq) to form Salt in Aqueous Phase node_E->node_F node_G 7. Final Phase Separation node_F->node_G node_H 8. Distill Aqueous Phase to Concentrate Product node_G->node_H

Caption: Workflow for the synthesis of N-Octanoylglycine.

Deuterium Labeling Strategy

To produce this compound, a deuterated octanoyl source is required. Alternatively, for labeling the glycine moiety, a highly deuterated glycine intermediate must first be synthesized. One established route involves the use of diethyl acetamidomalonate, which is refluxed in a deuterium-rich environment to produce the labeled glycine precursor[7].

Biological Context and Signaling

While this compound is primarily used as an analytical standard, its non-deuterated form, N-Octanoylglycine, belongs to the broader class of N-acyl amino acids (NAAAs), which are recognized as endogenous signaling molecules[8]. NAAAs are involved in various physiological processes, and their levels can be altered in certain metabolic disorders.

The parent compound, N-Octanoylglycine, is an amphiphilic lipoamino acid used in cosmetic formulations for its antibacterial properties against acne and seborrheic dermatitis[4].

While specific signaling pathways for N-Octanoylglycine are not extensively detailed in the literature, studies on structurally similar lipoamino acids provide insight into potential mechanisms of action. For example, N-Oleoyl glycine has been shown to stimulate adipogenesis by activating the cannabinoid 1 (CB1) receptor, which in turn modulates the Akt signaling pathway[9]. Similarly, N-arachidonoyl glycine, another NAAA, acts as an agonist for the GPR55 receptor, leading to the mobilization of intracellular calcium and the activation of the ERK1/2 signaling cascade[10].

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling node_A N-Acyl Amino Acid (e.g., N-Oleoyl glycine) node_B GPCR (e.g., CB1 Receptor) node_A->node_B binds & activates node_C PI3K/Akt Pathway Activation node_B->node_C initiates node_D Downstream Cellular Response (e.g., Adipogenesis) node_C->node_D leads to

References

N-Octanoyl-D15-glycine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of N-Octanoyl-D15-glycine, a deuterated derivative of the endogenous N-acyl amino acid, N-Octanoylglycine. Due to the limited availability of data for the deuterated form, this guide primarily focuses on the properties and methodologies associated with the non-deuterated parent compound, N-Octanoylglycine.

Core Compound Details

Physicochemical Properties of N-Octanoylglycine
PropertyValueSource
Molecular Formula C10H19NO3[1]
Molecular Weight 201.26 g/mol [1]
Synonyms 2-(Octanoylamino)acetic acid, N-(1-Oxooctyl)glycine, Capryloylglycine[1]
Appearance Solid-
Storage Temperature 2-8°C[1]

Synthesis and Purification

The synthesis of N-Octanoylglycine typically proceeds via the Schotten-Baumann reaction, which involves the acylation of glycine (B1666218) with octanoyl chloride in the presence of a base. For the synthesis of this compound, deuterated glycine would be used as the starting material.

General Synthesis Workflow

G start Start Materials: - Glycine (or D15-Glycine) - Octanoyl Chloride - Base (e.g., NaOH) - Organic Solvent reaction Schotten-Baumann Reaction: Acylation of Glycine start->reaction acidification Acidification: Precipitation of Product reaction->acidification filtration Filtration and Washing: Isolation of Crude Product acidification->filtration purification Purification: Recrystallization or Chromatography filtration->purification final_product Final Product: N-Octanoylglycine (or this compound) purification->final_product

Caption: General workflow for the synthesis of N-Octanoylglycine.

Experimental Protocols

Synthesis of N-Octanoylglycine (General Protocol):

A solution of glycine in an aqueous basic solution (e.g., sodium hydroxide) is cooled in an ice bath. To this, octanoyl chloride is added dropwise with vigorous stirring. The reaction mixture is stirred for several hours, allowing the acylation to complete. Following the reaction, the mixture is acidified (e.g., with hydrochloric acid) to precipitate the N-Octanoylglycine product. The crude product is then collected by filtration, washed with cold water, and dried.

Purification:

Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol (B145695) or an ethanol/water mixture. Alternatively, chromatographic techniques like reversed-phase high-performance liquid chromatography (RP-HPLC) can be employed for higher purity.[2]

Biological Role and Signaling Pathways

N-acyl amino acids, including N-Octanoylglycine, are a class of endogenous lipid signaling molecules. They are structurally related to endocannabinoids and are involved in various physiological processes. These molecules are typically minor metabolites of fatty acid metabolism.[1] Their concentrations can be indicative of certain metabolic disorders, making them valuable biomarkers.[3]

The biosynthesis of N-acylglycines is catalyzed by glycine N-acyltransferase, which facilitates the conjugation of an acyl-CoA with glycine.[1] While the specific signaling pathways for N-Octanoylglycine are not fully elucidated, N-acyl amino acids are known to interact with G protein-coupled receptors (GPCRs) and other cellular targets.

Representative Signaling Pathway for N-Acyl Amino Acids

G ligand N-Acyl Amino Acid (e.g., N-Octanoylglycine) receptor G Protein-Coupled Receptor (GPCR) ligand->receptor Binding g_protein G Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger downstream Downstream Signaling - Kinase Cascades - Gene Expression Changes second_messenger->downstream response Cellular Response downstream->response

Caption: A generalized signaling pathway for N-acyl amino acids via GPCRs.

Analytical Methods

The quantification of N-acylglycines in biological matrices is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and specificity. The use of a deuterated internal standard, such as this compound, is crucial for accurate quantification by correcting for matrix effects and procedural losses.[3]

LC-MS/MS Method Parameters for N-Acylglycine Analysis
ParameterDescription
Instrumentation Liquid Chromatograph coupled to a Tandem Mass Spectrometer
Column C18 reversed-phase column
Mobile Phase Gradient of water and acetonitrile (B52724) with an additive (e.g., formic acid)
Ionization Mode Electrospray Ionization (ESI), typically in negative mode
Detection Multiple Reaction Monitoring (MRM)
Internal Standard Stable isotope-labeled analog (e.g., this compound)
Sample Preparation for Biological Matrices (e.g., Plasma)
  • Protein Precipitation: To a known volume of plasma, add a volume of cold acetonitrile containing the internal standard.

  • Vortex: Mix thoroughly to precipitate proteins.

  • Centrifugation: Centrifuge at high speed to pellet the precipitated proteins.

  • Supernatant Collection: Transfer the supernatant to a new tube or vial for analysis.

  • Analysis: Inject the supernatant into the LC-MS/MS system.[3]

Quantitative Data

Specific quantitative data on the biological activity of this compound, such as IC50 values or receptor binding affinities, are not widely available in the public domain. However, a study on various N-substituted glycine derivatives reported IC50 values in the micromolar range against a human foreskin fibroblast (HFF) cell line. While not specific to the octanoyl derivative, this suggests that N-acyl glycines can exhibit biological activity at these concentrations. Further research is required to determine the specific potency and efficacy of N-Octanoylglycine and its deuterated analog.

References

In-Depth Technical Guide on the Storage and Stability of N-Octanoyl-D15-glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the storage, stability, and analytical considerations for N-Octanoyl-D15-glycine. The information is intended to support researchers, scientists, and professionals in the field of drug development in ensuring the integrity and proper handling of this compound.

Introduction to this compound

This compound is a deuterated analog of N-octanoylglycine, an N-acyl amino acid. N-acyl amino acids are a class of lipid signaling molecules that are involved in various physiological processes. The deuteration of the octanoyl chain provides a stable isotope-labeled internal standard, which is crucial for accurate quantification in mass spectrometry-based bioanalytical methods. Given its application in sensitive analytical studies, understanding the stability and proper storage of this compound is paramount to ensure data accuracy and reproducibility.

Storage and Handling Recommendations

Proper storage and handling are critical to maintain the chemical integrity of this compound. Based on information from various suppliers and the general stability of fatty acid amides, the following conditions are recommended.

Table 1: Recommended Storage and Handling Conditions for this compound

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)[1]To minimize the rate of potential chemical degradation.
For long-term storage, freezing is also an option.Further reduces the rate of degradation.
Light Exposure Protect from light.[2]To prevent potential photolytic degradation.
Atmosphere Store in a tightly sealed container, protected from air.[2]To prevent oxidation and hydrolysis from atmospheric moisture.
Moisture Store in a dry, well-ventilated place.To minimize the risk of hydrolysis of the amide bond.
Form The compound is typically supplied as a solid powder.[2]Solid-state generally offers better stability than solutions.
Solutions If preparing solutions, use appropriate anhydrous solvents such as Chloroform, Dichloromethane, or DMSO. Prepare solutions fresh and store them under the same recommended temperature and light-protected conditions.To prevent solvent-mediated degradation.

Note: While one supplier mentions a "limited shelf life" on the product label, specific quantitative long-term stability data under these conditions is not publicly available. It is recommended to refer to the manufacturer's certificate of analysis for any lot-specific expiry information.

Stability Profile and Degradation Pathways

While specific long-term stability studies on this compound are not extensively published, the general chemical properties of N-acyl amino acids and fatty acid amides provide insights into its stability profile. Fatty acid amides are generally considered to be chemically stable compounds.

The most probable degradation pathway for this compound is the hydrolysis of the amide bond , which would yield D15-octanoic acid and glycine. This reaction can be catalyzed by strong acids or bases and may occur slowly in the presence of moisture. In biological systems, this hydrolysis is known to be catalyzed by the enzyme fatty acid amide hydrolase (FAAH).

Figure 1: Proposed Hydrolytic Degradation Pathway of this compound

G This compound This compound Degradation_Process This compound->Degradation_Process Hydrolysis H2O H2O H2O->Degradation_Process D15-Octanoic_Acid D15-Octanoic_Acid Degradation_Process->D15-Octanoic_Acid Glycine Glycine Degradation_Process->Glycine

Caption: Proposed hydrolytic degradation of this compound.

Other potential degradation pathways, such as oxidation of the acyl chain, are considered less likely under proper storage conditions due to the saturated nature of the octanoyl group. However, exposure to strong oxidizing agents or high-energy conditions could potentially lead to oxidative degradation.

Experimental Protocols for Stability Assessment

To experimentally assess the stability of this compound, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is the most appropriate technique.

Forced Degradation Study Protocol

A forced degradation study is essential to identify potential degradation products and to demonstrate the specificity of the analytical method.

Figure 2: Experimental Workflow for a Forced Degradation Study

G cluster_stress Stress Conditions Acid_Hydrolysis Acidic (e.g., 0.1M HCl, 60°C) Expose_Sample Expose Aliquots to Stress Conditions Acid_Hydrolysis->Expose_Sample Base_Hydrolysis Basic (e.g., 0.1M NaOH, 60°C) Base_Hydrolysis->Expose_Sample Oxidation Oxidative (e.g., 3% H2O2, RT) Oxidation->Expose_Sample Thermal Thermal (e.g., 80°C, solid & solution) Thermal->Expose_Sample Photolytic Photolytic (ICH Q1B conditions) Photolytic->Expose_Sample Prepare_Sample Prepare Stock Solution of This compound Prepare_Sample->Expose_Sample Analyze_Sample Analyze Stressed Samples by Stability-Indicating HPLC Method Expose_Sample->Analyze_Sample Identify_Degradants Identify and Characterize Degradation Products (e.g., by LC-MS) Analyze_Sample->Identify_Degradants

Caption: Workflow for conducting a forced degradation study.

Table 2: Protocol for Forced Degradation of this compound

Stress ConditionProtocol
Acid Hydrolysis 1. Prepare a solution of this compound in a suitable solvent (e.g., methanol). 2. Add an equal volume of 0.1 M hydrochloric acid. 3. Incubate at 60°C for a defined period (e.g., 24 hours). 4. Neutralize the sample before analysis.
Base Hydrolysis 1. Prepare a solution of this compound in a suitable solvent. 2. Add an equal volume of 0.1 M sodium hydroxide. 3. Incubate at 60°C for a defined period (e.g., 24 hours). 4. Neutralize the sample before analysis.
Oxidative Degradation 1. Prepare a solution of this compound. 2. Add 3% hydrogen peroxide. 3. Store at room temperature, protected from light, for a defined period (e.g., 24 hours).
Thermal Degradation 1. For solid-state: Place the solid compound in an oven at 80°C for a defined period (e.g., 48 hours). 2. For solution-state: Prepare a solution and incubate at 80°C for a defined period.
Photolytic Degradation Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
Stability-Indicating HPLC Method

A reverse-phase HPLC method would be suitable for the analysis of this compound and its potential degradation products.

Table 3: Proposed Stability-Indicating HPLC Method Parameters

ParameterProposed Condition
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV at 210 nm or Mass Spectrometer (for higher specificity and identification of degradation products)

This is a proposed starting method and should be optimized to ensure adequate separation of the parent compound from all potential degradation products.

Signaling Pathways of N-Acyl Glycines

N-acyl amino acids, including N-octanoylglycine, are recognized as a class of endogenous lipid signaling molecules. While the specific signaling pathways of N-octanoylglycine are still under investigation, studies on structurally related N-acyl glycines, such as N-arachidonoylglycine, provide strong evidence for their involvement in G-protein coupled receptor (GPCR) signaling.

N-arachidonoylglycine has been identified as a ligand for the orphan GPCR, GPR18 . Activation of GPR18 is linked to various cellular responses, including regulation of the immune system and metabolism. It is plausible that N-octanoylglycine may also interact with GPR18 or other related GPCRs to elicit its biological effects.

Figure 3: Hypothesized GPR18 Signaling Pathway for N-Acyl Glycines

G cluster_membrane Cell Membrane NAcylGlycine N-Acyl Glycine (e.g., N-Octanoyl-glycine) GPR18 GPR18 NAcylGlycine->GPR18 Binding G_protein G-protein (Gi/o) GPR18->G_protein Activation Downstream_Effectors Downstream Effectors (e.g., Adenylyl Cyclase, Ion Channels) G_protein->Downstream_Effectors Modulation Cellular_Response Cellular Response (e.g., Modulation of Inflammation, Metabolic Regulation) Downstream_Effectors->Cellular_Response

Caption: Hypothesized signaling pathway of N-acyl glycines via GPR18.

Conclusion

This compound is a valuable tool for bioanalytical research. To ensure the reliability of experimental results, it is imperative to adhere to strict storage and handling protocols. The compound should be stored at 2-8°C, protected from light and moisture. While generally stable, the primary degradation pathway is likely hydrolysis of the amide bond. A validated stability-indicating HPLC method is essential for monitoring the integrity of the compound over time. Further research into the specific long-term stability and biological signaling pathways of this compound will provide a more complete understanding of this important molecule.

References

Methodological & Application

Application Note: Quantitative Analysis of N-Octanoylglycine in Biological Matrices using N-Octanoyl-D15-glycine as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Octanoylglycine is an N-acylglycine that serves as a crucial biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an inherited metabolic disorder of fatty acid oxidation.[1] In affected individuals, impaired β-oxidation of medium-chain fatty acids leads to the accumulation of octanoyl-CoA, which is subsequently conjugated with glycine (B1666218) to form N-octanoylglycine and excreted in urine. Accurate quantification of N-octanoylglycine in biological fluids like plasma and urine is therefore essential for the diagnosis and monitoring of MCAD deficiency.

This application note describes a robust and sensitive method for the quantitative analysis of N-octanoylglycine in plasma and urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with N-Octanoyl-D15-glycine as an internal standard. The use of a stable isotope-labeled internal standard is critical for correcting for variability during sample preparation and analysis, ensuring high accuracy and precision.[2] This isotope dilution mass spectrometry (IDMS) approach is widely considered the gold standard for quantitative metabolomics.[1] The heavily deuterated this compound provides a significant mass shift, preventing spectral overlap and enhancing quantification accuracy.[1]

Principle

The method employs a straightforward sample preparation procedure involving protein precipitation for plasma samples and a "dilute-and-shoot" approach for urine samples. The analyte, N-octanoylglycine, and the internal standard, this compound, are then separated by reverse-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve generated with known concentrations of the analyte.

Experimental Protocols

Materials and Reagents
  • N-Octanoylglycine analytical standard

  • This compound (Internal Standard, ISTD)

  • LC-MS grade methanol (B129727)

  • LC-MS grade acetonitrile (B52724)

  • LC-MS grade water

  • Formic acid (LC-MS grade)

  • Human plasma (drug-free)

  • Human urine (drug-free)

Standard and Internal Standard Stock Solution Preparation
  • N-Octanoylglycine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of N-octanoylglycine in methanol to obtain a final concentration of 1 mg/mL.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to obtain a final concentration of 1 mg/mL.

    Store stock solutions at -20°C.

Working Standard and Internal Standard Solution Preparation
  • N-Octanoylglycine Working Standards: Prepare a series of working standards by serially diluting the stock solution with 50:50 (v/v) methanol:water to achieve the desired calibration curve concentrations.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation

Plasma Samples:

  • Thaw plasma samples to room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (100 ng/mL this compound).

  • Vortex for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Urine Samples:

  • Thaw urine samples to room temperature.

  • Centrifuge at 5,000 rpm for 5 minutes to pellet any precipitate.

  • To 50 µL of urine supernatant in a microcentrifuge tube, add 20 µL of the internal standard working solution (100 ng/mL this compound).

  • Add 430 µL of 50:50 (v/v) methanol:water.

  • Vortex for 30 seconds.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10.1-12 min: 5% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Medium
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi
Turbo Spray Temp. 500°C

MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)
N-Octanoylglycine 216.276.1
This compound (ISTD) 231.376.1

Data Presentation

The following tables present representative validation data for a similar N-acylglycine analysis using a deuterated internal standard and are for illustrative purposes.

Table 1: Calibration Curve for N-Octanoylglycine

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/ISTD)
10.012
50.061
100.123
500.615
1001.230
2503.075
5006.150
Linearity (r²) >0.995
Range 1 - 500 ng/mL

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ 18.5105.29.8103.5
Low QC 36.298.77.5101.2
Mid QC 754.8101.55.999.8
High QC 4003.599.24.7100.9

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low QC 392.195.8
High QC 40095.398.2

Visualizations

N_Acylglycine_Biosynthesis fatty_acid Medium-Chain Fatty Acid (e.g., Octanoic Acid) acyl_coa_synthetase Acyl-CoA Synthetase fatty_acid->acyl_coa_synthetase fatty_acyl_coa Medium-Chain Acyl-CoA (e.g., Octanoyl-CoA) acyl_coa_synthetase->fatty_acyl_coa glycine_n_acyltransferase Glycine N-Acyltransferase fatty_acyl_coa->glycine_n_acyltransferase glycine Glycine glycine->glycine_n_acyltransferase n_octanoylglycine N-Octanoylglycine glycine_n_acyltransferase->n_octanoylglycine excretion Urinary Excretion n_octanoylglycine->excretion

Caption: Biosynthesis of N-Octanoylglycine.

Experimental_Workflow sample Biological Sample (Plasma or Urine) add_istd Add Internal Standard (this compound) sample->add_istd sample_prep Sample Preparation (Protein Precipitation or Dilution) add_istd->sample_prep centrifugation Centrifugation sample_prep->centrifugation evaporation Evaporation & Reconstitution (Plasma only) centrifugation->evaporation lc_ms_analysis LC-MS/MS Analysis centrifugation->lc_ms_analysis Urine Samples evaporation->lc_ms_analysis data_processing Data Processing & Quantification lc_ms_analysis->data_processing

Caption: Experimental workflow for N-Octanoylglycine analysis.

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a reliable, sensitive, and specific tool for the quantitative analysis of N-octanoylglycine in biological matrices. The protocol is well-suited for applications in clinical research for the study of inborn errors of metabolism, such as MCAD deficiency, and in pharmaceutical development for monitoring metabolic pathways. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, which are critical for clinical diagnostic applications.

References

Application Note: Quantitative Analysis of N-octanoylglycine in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-octanoylglycine is an N-acylglycine, a class of metabolites formed from the conjugation of glycine (B1666218) with acyl-CoA esters.[1] In healthy individuals, these metabolites are present at low levels; however, their concentrations can be significantly elevated in those with certain inborn errors of metabolism, such as fatty acid oxidation disorders.[1] Accurate and sensitive quantification of N-octanoylglycine in biological matrices like plasma and urine is therefore crucial for diagnostic and research purposes.[1] This application note describes a robust and sensitive method for the quantitative analysis of N-octanoylglycine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard for precise and accurate quantification and is suitable for high-throughput analysis in clinical and research settings.[1]

Experimental Protocols

The following protocols provide a detailed methodology for the extraction and quantification of N-octanoylglycine from plasma and urine samples.

Sample Preparation

Plasma Sample Preparation:

  • Thaw plasma samples on ice.

  • Vortex the sample for 10 seconds.

  • In a clean microcentrifuge tube, add 50 µL of plasma.

  • Add 200 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., n-Octanoylglycine-d2).[1]

  • Vortex vigorously for 30 seconds to precipitate proteins.[1]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[1]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[1]

Urine Sample Preparation:

  • Thaw urine samples at room temperature.

  • Vortex the sample for 10 seconds.

  • Centrifuge at 4000 x g for 5 minutes.[1]

  • In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of the internal standard working solution (e.g., n-Octanoylglycine-d2 in 50% methanol/water).[1]

  • Vortex for 10 seconds.

  • Transfer to an autosampler vial for LC-MS/MS analysis.[1]

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterValue
Column Zorbax XDB C18 (4.6 × 75 mm, 3.5 µm) or equivalent[2]
Mobile Phase A Water with 13 mM ammonium (B1175870) acetate (B1210297) and 1% formic acid[2]
Mobile Phase B Acetonitrile[2]
Flow Rate 1 mL/min[2]
Gradient Start at 50% B, ramp to 100% B over 10 min, hold at 100% B for 2.4 min, return to 50% B in 0.1 min, and hold for 2.5 min[2]
Column Temperature 40°C[2]
Injection Volume 4 µL[2]

Mass Spectrometry (MS) Conditions:

ParameterValue
System Triple quadrupole mass spectrometer (e.g., Sciex 6500 QTRAP)[1]
Ionization Mode Electrospray Ionization (ESI), Positive[1]
Ion Source Temperature 550°C[1]
IonSpray Voltage 5500 V[1]
Curtain Gas 35 psi[1]
Collision Gas Medium[1]
GS1 and GS2 50 psi[1]
Detection Mode Multiple Reaction Monitoring (MRM)[1]

Data Presentation

Quantitative data for N-octanoylglycine should be acquired using Multiple Reaction Monitoring (MRM). The peak area ratio of the analyte to the internal standard is used for quantification.[1] Calibration curves are constructed by plotting the peak area ratios against the concentration of the standards using a linear regression with 1/x weighting.[1]

Table 1: MRM Transitions for N-octanoylglycine and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
N-Octanoylglycine202.276.15020
n-Octanoylglycine-d2204.276.15020

Table 2: Method Validation Parameters

ParameterResult
Linearity (r²) > 0.99[1]
Concentration Range 0.1 to 100 µM[1]
Lower Limit of Quantification (LLOQ) 0.1 µM[1]
Precision and Accuracy (Bias) Within ± 20%[3][4]
Recovery > 90%[3][4]

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Sample (Plasma or Urine) protein_precipitation Protein Precipitation (Plasma) / Dilution (Urine) start->protein_precipitation Add Internal Standard centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_separation LC Separation supernatant_transfer->lc_separation Injection ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Experimental workflow for N-octanoylglycine quantification.

signaling_pathway fatty_acid Octanoic Acid acyl_coa Octanoyl-CoA fatty_acid->acyl_coa n_octanoylglycine N-Octanoylglycine acyl_coa->n_octanoylglycine enzyme Acyl-CoA:amino acid N-acyltransferase acyl_coa->enzyme glycine Glycine glycine->n_octanoylglycine glycine->enzyme enzyme->n_octanoylglycine

Biosynthesis of N-octanoylglycine.

References

Application Notes and Protocols for the Stable Isotope Dilution Method in Acylglycine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acylglycines are N-acyl conjugates of the amino acid glycine (B1666218) and various acyl-CoA species.[1] In healthy individuals, they are typically present at low concentrations in biological fluids like urine and plasma.[1] However, in certain inborn errors of metabolism, such as fatty acid oxidation disorders and organic acidemias, the concentrations of specific acylglycines can be significantly elevated.[1][2] This makes the accurate and precise quantification of acylglycines a crucial tool for the diagnosis and monitoring of these metabolic diseases.[1][3]

The stable isotope dilution (SID) method, coupled with mass spectrometry (MS), has become the gold standard for the quantitative analysis of acylglycines.[2][3] This technique relies on the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).[4] By adding a known amount of the labeled internal standard to a sample at the beginning of the analytical procedure, variations arising from sample preparation and instrument response can be effectively corrected for, leading to highly accurate and precise quantification.[1][4] This application note provides detailed protocols for the analysis of acylglycines in urine and plasma using the stable isotope dilution method with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway of Acylglycine Formation

Acylglycines are formed through the enzymatic conjugation of acyl-CoA esters with glycine. This process serves as a detoxification pathway to mitigate the accumulation of potentially toxic acyl-CoA species that can arise from enzymatic defects in fatty acid and amino acid metabolism.

cluster_0 Mitochondrial Matrix Fatty Acids Fatty Acids Beta-Oxidation Beta-Oxidation Fatty Acids->Beta-Oxidation Amino Acids Amino Acids Amino Acid Catabolism Amino Acid Catabolism Amino Acids->Amino Acid Catabolism Acyl-CoA Esters Acyl-CoA Esters Beta-Oxidation->Acyl-CoA Esters Amino Acid Catabolism->Acyl-CoA Esters Metabolic Block Inborn Error of Metabolism Acyl-CoA Esters->Metabolic Block Glycine N-Acyltransferase Glycine N-Acyltransferase Acyl-CoA Esters->Glycine N-Acyltransferase Acylglycines Acylglycines Glycine N-Acyltransferase->Acylglycines Excretion Urinary Excretion Acylglycines->Excretion Glycine Glycine Glycine->Glycine N-Acyltransferase

Caption: Metabolic pathway of acylglycine formation and excretion.

Experimental Workflow for Acylglycine Analysis

The general workflow for the quantitative analysis of acylglycines using the stable isotope dilution method involves sample preparation, LC-MS/MS analysis, and data processing.

Sample_Collection Sample Collection (Urine or Plasma) Internal_Standard Addition of Stable Isotope-Labeled Internal Standard Sample_Collection->Internal_Standard Sample_Prep Sample Preparation (Protein Precipitation or Dilution) Internal_Standard->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation MS_Detection Tandem MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: Experimental workflow for acylglycine analysis.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of various acylglycines using LC-MS/MS with stable isotope dilution.

AcylglycineLinearity Range (µM)Lower Limit of Quantitation (LLOQ) (nM)
Acetylglycine0.1 - 1001 - 5
Propionylglycine0.1 - 1001 - 5
Isobutyrylglycine0.1 - 1001 - 5
Butyrylglycine0.1 - 1001 - 5
Isovalerylglycine0.1 - 1001 - 5
2-Methylbutyrylglycine0.1 - 1001 - 5
Tiglylglycine0.1 - 1001 - 5
3-Methylcrotonylglycine0.1 - 1001 - 5
Hexanoylglycine0.1 - 1001 - 5
Phenylpropionylglycine0.1 - 1001 - 5
Suberylglycine0.1 - 1001 - 5
Octanoylglycine0.1 - 1001 - 5

Note: Linearity ranges and LLOQs are method-dependent and may vary.[1][5]

Experimental Protocols

Materials and Reagents
  • Acylglycine analytical standards (e.g., N-Propionylglycine, N-Butyrylglycine, N-Isovalerylglycine, N-Hexanoylglycine, N-Octanoylglycine)[1]

  • Stable isotope-labeled internal standards (e.g., n-Octanoylglycine-2,2-d2)[1]

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid

  • Ultrapure water

  • Microcentrifuge tubes

  • Autosampler vials

Protocol 1: Urine Sample Preparation

This protocol is a simple "dilute-and-shoot" method suitable for urine samples.[1]

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples for 10 seconds to ensure homogeneity.

  • Centrifuge the urine samples at 4,000 x g for 5 minutes to pellet any particulate matter.

  • In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of the internal standard working solution (e.g., n-Octanoylglycine-2,2-d2 in 50% methanol/water).[1]

  • Vortex the mixture for 10 seconds.

  • Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Plasma Sample Preparation

This protocol involves a protein precipitation step to remove larger molecules from plasma samples.[1]

  • Thaw frozen plasma samples on ice.

  • Vortex the samples for 10 seconds.

  • In a clean microcentrifuge tube, add 50 µL of plasma.

  • Add 200 µL of ice-cold acetonitrile containing the internal standard (e.g., n-Octanoylglycine-2,2-d2).[1]

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis, avoiding the protein pellet.

LC-MS/MS Analysis

The following are general conditions for LC-MS/MS analysis. Specific parameters should be optimized for the instrument and analytes of interest.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A linear gradient from low to high organic phase (Mobile Phase B) is typically employed to separate the acylglycines.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

    • Injection Volume: 5-10 µL

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[1] Specific precursor-to-product ion transitions for each unlabeled acylglycine and its corresponding stable isotope-labeled internal standard are monitored.

Data Analysis and Quantification
  • Generate calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the calibration standards.

  • Perform a linear regression analysis on the calibration curves. The calibration curves for acylglycines typically show excellent linearity with a correlation coefficient (r²) > 0.99.[1]

  • Determine the concentration of each acylglycine in the unknown samples by interpolating their peak area ratios from the corresponding calibration curve.

Applications

The stable isotope dilution method for acylglycine analysis is a powerful tool with numerous applications in:

  • Clinical Diagnostics: Diagnosis and monitoring of inborn errors of metabolism, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.[2][6]

  • Drug Development: Assessing the impact of new drug candidates on fatty acid and amino acid metabolism.

  • Metabolomics Research: Investigating the role of acylglycines in various physiological and pathological states.[7]

Conclusion

The stable isotope dilution method coupled with LC-MS/MS provides a robust, sensitive, and specific platform for the quantification of acylglycines in biological matrices. The detailed protocols and information provided in this application note serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of metabolic diseases and beyond. The accuracy and precision of this method are essential for its successful application in both clinical and research settings.

References

Application Notes and Protocols: N-Octanoyl-D15-glycine in Urine Acylglycine Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-octanoylglycine is a metabolic byproduct of medium-chain fatty acid metabolism.[1] Under normal physiological conditions, it is present in urine at low concentrations. However, in certain inborn errors of metabolism, particularly Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, the concentration of N-octanoylglycine in urine is significantly elevated.[2][3] This makes it a crucial biomarker for the diagnosis and monitoring of MCAD deficiency and other fatty acid oxidation disorders.[4]

Quantitative analysis of urinary acylglycines is typically performed using mass spectrometry-based methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[5][6] To ensure the accuracy and precision of these quantitative analyses, a stable isotope-labeled internal standard is employed. N-Octanoyl-D15-glycine, a deuterated form of N-octanoylglycine, serves as an ideal internal standard as it co-elutes with the analyte of interest and experiences similar ionization effects, thus correcting for variations in sample preparation and instrument response.[7]

These application notes provide a detailed protocol for the quantification of N-octanoylglycine in human urine using UPLC-MS/MS with this compound as an internal standard.

Quantitative Data Summary

The following tables summarize the reference ranges for urinary N-octanoylglycine in healthy individuals and the reported concentrations in patients with Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.

Table 1: Reference Range for N-Octanoylglycine in Urine of Healthy Individuals

AnalyteReference Range (mg/g Creatinine)Reference Range (µmol/mmol creatinine)
N-Octanoylglycine≤2.00<0.0015–0.0565

Data sourced from Mayo Clinic Laboratories and a study on the development of an isotope labeling ultra-high performance liquid chromatography mass spectrometric method for quantification of acylglycines in human urine.[8][9][10]

Table 2: Reported Urinary N-Octanoylglycine Concentrations in MCAD Deficiency

ConditionN-Octanoylglycine Concentration RangeNotes
MCAD Deficiency (Acute Phase)Significantly elevatedLevels can be several hundred times the upper limit of the reference range.
MCAD Deficiency (Asymptomatic)Moderately to significantly elevatedLevels remain elevated even when patients are clinically stable.[3]

Experimental Protocols

This section details the protocol for the quantitative analysis of N-octanoylglycine in urine using UPLC-MS/MS.

Materials and Reagents
  • N-Octanoylglycine analytical standard

  • This compound (internal standard)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Urine samples (frozen at -20°C or -80°C)

  • Microcentrifuge tubes

  • Autosampler vials

Preparation of Standards and Internal Standard Working Solution
  • Stock Solutions: Prepare individual stock solutions of N-octanoylglycine and this compound in methanol at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the N-octanoylglycine stock solution with 50% methanol/water to achieve a concentration range that brackets the expected analyte concentrations in urine samples.

  • Internal Standard Working Solution: Dilute the this compound stock solution with 50% methanol/water to a final concentration of 10 µg/mL.

Sample Preparation
  • Thaw frozen urine samples at room temperature.

  • Vortex the urine samples for 10 seconds to ensure homogeneity.

  • Centrifuge the samples at 10,000 x g for 5 minutes to pellet any particulate matter.

  • In a clean microcentrifuge tube, mix 50 µL of the urine supernatant with 450 µL of the internal standard working solution.

  • Vortex the mixture for 10 seconds.

  • Transfer the final mixture to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Instrumentation and Conditions
  • UPLC System: A Waters ACQUITY UPLC system or equivalent.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) or equivalent.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 95% A

    • 1-5 min: Linear gradient to 5% A

    • 5-6 min: Hold at 5% A

    • 6-6.1 min: Linear gradient back to 95% A

    • 6.1-8 min: Hold at 95% A (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Data Acquisition: Multiple Reaction Monitoring (MRM).

    • N-Octanoylglycine: Precursor ion (m/z) -> Product ion (m/z)

    • This compound: Precursor ion (m/z) -> Product ion (m/z)

(Note: Specific MRM transitions should be optimized for the instrument being used.)

Data Analysis and Quantification
  • Integrate the peak areas for both N-octanoylglycine and the internal standard, this compound.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

  • Determine the concentration of N-octanoylglycine in the urine samples by interpolating their peak area ratios from the calibration curve.

  • Normalize the final concentration to the creatinine (B1669602) concentration of the urine sample and express the result as mg/g creatinine or µmol/mmol creatinine.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing urine Urine Sample vortex1 Vortex urine->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Supernatant centrifuge->supernatant add_is Add Internal Standard (this compound) supernatant->add_is vortex2 Vortex add_is->vortex2 autosampler Transfer to Autosampler Vial vortex2->autosampler uplc UPLC Separation autosampler->uplc msms MS/MS Detection (MRM) uplc->msms data Data Acquisition msms->data integration Peak Integration data->integration ratio Calculate Area Ratio (Analyte/IS) integration->ratio calibration Calibration Curve ratio->calibration quantification Quantification calibration->quantification normalization Creatinine Normalization quantification->normalization

Caption: Experimental workflow for urinary N-octanoylglycine analysis.

Metabolic Pathway of N-Octanoylglycine Formation

metabolic_pathway cluster_mito Mitochondrial Matrix fa Medium-Chain Fatty Acids (e.g., Octanoic Acid) acs Acyl-CoA Synthetase fa->acs ATP -> AMP + PPi octanoyl_coa Octanoyl-CoA acs->octanoyl_coa beta_ox β-Oxidation octanoyl_coa->beta_ox Normal Metabolism glyat Glycine N-Acyltransferase (GLYAT) octanoyl_coa->glyat Accumulated Substrate coa CoA acetyl_coa Acetyl-CoA beta_ox->acetyl_coa m_glycine Glycine m_glycine->glyat n_octanoylglycine N-Octanoylglycine glyat->n_octanoylglycine urine Excreted in Urine n_octanoylglycine->urine

Caption: Formation of N-octanoylglycine in MCAD deficiency.

References

Application Notes and Protocols for N-Octanoyl-D15-glycine in MCAD Deficiency Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to MCAD Deficiency and the Role of N-Octanoyl-glycine

Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency is an autosomal recessive inherited disorder of fatty acid β-oxidation.[1] This enzymatic deficiency impairs the body's ability to break down medium-chain fatty acids for energy, particularly during periods of fasting or metabolic stress. Consequently, there is an accumulation of medium-chain fatty acyl-CoAs, which are then alternatively metabolized into acylcarnitines and acylglycines.[2] One such key biomarker that accumulates is N-octanoylglycine, formed from the conjugation of octanoyl-CoA with glycine.[2] The quantitative analysis of N-octanoylglycine in biological fluids is a crucial tool for the diagnosis and monitoring of MCAD deficiency.[3]

N-Octanoyl-D15-glycine, a stable isotope-labeled analog of N-octanoylglycine, serves as an ideal internal standard for quantitative analysis by isotope dilution mass spectrometry. Its use allows for the correction of matrix effects and variations during sample preparation and analysis, ensuring high accuracy and precision in the measurement of endogenous N-octanoylglycine levels.

Application: Quantitative Analysis of N-Octanoylglycine in Biological Samples

The primary application of this compound is as an internal standard for the accurate quantification of N-octanoylglycine in various biological matrices, including plasma, urine, and dried blood spots (DBS). This method is essential for:

  • Diagnostic Confirmation: Elevated levels of N-octanoylglycine are a strong indicator of MCAD deficiency.

  • Disease Monitoring: Tracking the levels of this biomarker can help in assessing dietary compliance and the effectiveness of management strategies.

  • Clinical Research: Accurate quantification is vital in studies investigating the pathophysiology of MCAD deficiency and in the development of novel therapeutic interventions.

Data Presentation: Biomarker Levels in MCAD Deficiency

The following tables summarize the expected concentrations of key biomarkers in individuals with MCAD deficiency compared to healthy controls. While specific data for N-octanoylglycine using a deuterated standard is not extensively published, the provided data for related and significant biomarkers illustrates the profound metabolic disturbance in this disorder.

Table 1: Octanoylcarnitine (B1202733) (C8) Concentrations in Dried Blood Spots of Newborns

CohortMedian Concentration (µmol/L)Range (µmol/L)
Healthy Newborns (n=113)Below Detection Limit< 0.22
MCAD Deficient Newborns (<3 days, n=16)8.4[4]3.1 - 28.3[4]
MCAD Deficient Patients (8 days - 7 years, n=16)1.57[4]0.33 - 4.4[4]

Table 2: Urinary Hexanoylglycine Concentrations

CohortConcentration (µg/mg of creatinine)
Healthy Controls1 - 2[5]
MCAD Deficient Patients (Asymptomatic)3 - 170[5]
MCAD Deficient Patients (Acute Stage)20 - 600[5]

Experimental Protocols

The following protocols are based on established methods for acylglycine analysis and can be adapted for the use of this compound as an internal standard.

Protocol 1: Quantification of N-Octanoylglycine in Plasma

1. Materials and Reagents:

  • This compound (Internal Standard)

  • N-Octanoylglycine (Analytical Standard)

  • Human Plasma (Blank and Samples)

  • Acetonitrile (B52724) (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Water (LC-MS Grade)

  • Microcentrifuge tubes

  • Autosampler vials

2. Preparation of Solutions:

  • Internal Standard (IS) Working Solution: Prepare a stock solution of this compound in methanol. Dilute the stock solution with ice-cold acetonitrile to a final concentration of 1 µg/mL.

  • Calibration Standards: Prepare a stock solution of N-octanoylglycine in methanol. Serially dilute the stock solution with blank plasma to create a series of calibration standards with concentrations ranging from 0.1 to 100 µM.

3. Sample Preparation:

  • Thaw plasma samples on ice.

  • In a clean microcentrifuge tube, add 50 µL of plasma (sample, calibrator, or quality control).

  • Add 200 µL of the ice-cold IS working solution to each tube.

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A suitable gradient to separate N-octanoylglycine from other matrix components.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (Example):

      • N-octanoylglycine: Precursor ion (m/z) 202.2 → Product ion (m/z) 76.1

      • This compound: Precursor ion (m/z) 217.2 → Product ion (m/z) 76.1

    • Optimize collision energy and other source parameters for maximum sensitivity.

5. Data Analysis:

  • Quantify N-octanoylglycine based on the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

  • Determine the concentration of N-octanoylglycine in the unknown samples from the calibration curve.

Protocol 2: Quantification of N-Octanoylglycine in Urine

1. Sample Preparation:

  • Thaw urine samples at room temperature and vortex.

  • Centrifuge at 4000 x g for 5 minutes.

  • In a clean microcentrifuge tube, combine 50 µL of urine supernatant with 450 µL of the IS working solution (in 50% methanol/water).

  • Vortex for 10 seconds.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS and Data Analysis:

  • Follow the same LC-MS/MS and data analysis procedures as described for plasma samples.

Protocol 3: Quantification of N-Octanoylglycine in Dried Blood Spots (DBS)

1. Sample Preparation:

  • Punch a 3.2 mm disc from the DBS card into a clean microcentrifuge tube.

  • Add a methanol-based extraction solution containing the this compound internal standard.

  • Agitate (e.g., sonicate or shake) for a defined period to ensure complete extraction.

  • Centrifuge to pellet the filter paper.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS and Data Analysis:

  • Follow the same LC-MS/MS and data analysis procedures as described for plasma samples.

Visualizations

Signaling Pathway and Metabolic Bottleneck in MCAD Deficiency

MCAD_Deficiency_Pathway FattyAcids Medium-Chain Fatty Acids AcylCoA Medium-Chain Acyl-CoA FattyAcids->AcylCoA MCAD MCAD Enzyme AcylCoA->MCAD Substrate GlycineConj Glycine Conjugation AcylCoA->GlycineConj Alternative Pathway CarnitineConj Carnitine Conjugation AcylCoA->CarnitineConj Alternative Pathway BetaOxidation β-Oxidation Spiral MCAD->BetaOxidation Deficient in MCADD AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA KetoneBodies Ketone Bodies AcetylCoA->KetoneBodies Energy Energy (ATP) AcetylCoA->Energy Octanoylglycine N-Octanoylglycine (Excreted) GlycineConj->Octanoylglycine Octanoylcarnitine Octanoylcarnitine (Accumulates) CarnitineConj->Octanoylcarnitine

Caption: Metabolic pathway disruption in MCAD deficiency.

Experimental Workflow for N-Octanoylglycine Quantification

Experimental_Workflow Sample Biological Sample (Plasma, Urine, DBS) Spike Spike with this compound (IS) Sample->Spike Preparation Sample Preparation (e.g., Protein Precipitation) Spike->Preparation Centrifugation Centrifugation Preparation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Acquisition (MRM) LCMS->Data Quantification Quantification (Analyte/IS Ratio) Data->Quantification Result Result (N-Octanoylglycine Concentration) Quantification->Result

Caption: Workflow for quantifying N-octanoylglycine.

Logical Relationship in MCAD Deficiency Diagnosis

Diagnostic_Logic MCAD_Deficiency MCAD Deficiency Impaired_BetaOx Impaired β-Oxidation MCAD_Deficiency->Impaired_BetaOx Accumulation Accumulation of Medium-Chain Acyl-CoAs Impaired_BetaOx->Accumulation Biomarker_Formation Formation of Alternative Metabolites Accumulation->Biomarker_Formation Elevated_Octanoylglycine Elevated N-Octanoylglycine Biomarker_Formation->Elevated_Octanoylglycine LCMS_Analysis LC-MS/MS with this compound Elevated_Octanoylglycine->LCMS_Analysis Diagnosis Diagnosis Confirmed LCMS_Analysis->Diagnosis

Caption: Diagnostic logic for MCAD deficiency.

Concluding Remarks

The use of this compound as an internal standard in LC-MS/MS-based methods provides a robust and reliable approach for the quantitative analysis of N-octanoylglycine. This is indispensable for the accurate diagnosis and effective management of MCAD deficiency. The protocols and data presented herein offer a comprehensive guide for researchers, scientists, and drug development professionals working in the field of inborn errors of metabolism. While the primary application of this compound is as an internal standard, further research may explore its potential as a tracer to study the dynamics of fatty acid metabolism in MCAD deficiency.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of N-Octanoyl-D15-glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-Octanoyl-D15-glycine in biological matrices. N-acylglycines are significant biomarkers for inborn errors of metabolism, particularly fatty acid oxidation disorders.[1] The use of a stable isotope-labeled internal standard, such as this compound, is critical for accurate quantification by correcting for matrix effects and variations during sample processing and analysis.[1] This protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection using multiple reaction monitoring (MRM), making it suitable for clinical research and drug development applications.

Introduction

N-acylglycines are metabolic byproducts formed from the conjugation of glycine (B1666218) with acyl-CoA esters. In healthy individuals, these compounds are present at low concentrations; however, their levels can be significantly elevated in patients with certain metabolic disorders.[1] Consequently, the accurate and precise measurement of specific N-acylglycines is crucial for the diagnosis and monitoring of these conditions. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, specificity, and throughput.[1] this compound serves as an ideal internal standard for the quantification of its non-labeled counterpart, N-Octanoylglycine, due to their similar chemical and physical properties.

Experimental

Sample Preparation

A simple protein precipitation protocol is employed for the extraction of this compound from plasma samples.

Materials:

  • Human plasma

  • This compound (Internal Standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol:

  • Thaw plasma samples on ice.

  • In a clean microcentrifuge tube, add 50 µL of plasma.

  • Add 200 µL of ice-cold acetonitrile containing the appropriate concentration of this compound as the internal standard.

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed using a reversed-phase C18 column.

LC Conditions:

ParameterValue
Column C18, 2.1 x 100 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Vol. 5 µL
Column Temp. 40°C
Gradient As described in the table below

Gradient Program:

Time (min)%A%B
0.0955
1.0955
5.0595
7.0595
7.1955
9.0955
Mass Spectrometry

Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode and utilizing Multiple Reaction Monitoring (MRM).

MS/MS Settings:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 550°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Medium
GS1 and GS2 50 psi
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

The following MRM transitions should be optimized for the specific instrument in use. The values provided are a recommended starting point.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
N-Octanoylglycine202.276.15020
This compound 217.2 76.1 50 20

Note: The precursor ion for this compound is calculated based on the addition of 15 deuterium (B1214612) atoms to the octanoyl chain of N-Octanoylglycine. The product ion, corresponding to the glycine fragment, remains the same.

Data Analysis

Data acquisition and processing are performed using the instrument's respective software. Quantification is based on the peak area ratio of the analyte to the internal standard. Calibration curves are constructed by plotting the peak area ratios against the concentration of the standards using a linear regression with appropriate weighting (e.g., 1/x).

Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (Reversed-Phase) supernatant->lc_separation Injection ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification (Internal Standard Method) integration->quantification

Caption: Experimental workflow for this compound analysis.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantification of this compound. The protocol is straightforward, employing a simple sample preparation technique and highly selective MRM-based detection. This method is well-suited for researchers and professionals in the fields of clinical chemistry and drug development who require accurate and reliable measurement of N-acylglycines. The provided mass spectrometry settings serve as a strong foundation for method development and can be optimized for various triple quadrupole instruments.

References

Application Note: A Robust UPLC-MS/MS Method for the Quantification of Acylglycines in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acylglycines are N-acyl conjugates of the amino acid glycine (B1666218) and various acyl-CoAs. They are important biomarkers for diagnosing and monitoring inborn errors of metabolism (IEM), particularly fatty acid β-oxidation disorders and organic acidemias.[1][2][3] In these conditions, the accumulation of specific acyl-CoA intermediates leads to their conjugation with glycine and subsequent excretion in urine and accumulation in blood.[4] Accurate and sensitive quantification of acylglycines is crucial for clinical diagnosis and for studying metabolic pathways. This application note describes a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of a panel of acylglycines in human plasma and urine.

Signaling Pathway: Acylglycine Biosynthesis

Acylglycines are formed in the mitochondria when acyl-CoA esters, which accumulate during metabolic dysfunction, are conjugated with glycine. This reaction is catalyzed by glycine N-acyltransferase. There are two primary proposed pathways for the biosynthesis of N-acylglycines: a glycine-dependent pathway and a glycine-independent pathway.[5] The glycine-dependent route involves the activation of a fatty acid by an acyl-CoA synthetase, followed by conjugation with glycine.[5][6]

Acylglycine Biosynthesis Pathway FattyAcid Fatty Acid AcylCoA_Synthetase Acyl-CoA Synthetase FattyAcid->AcylCoA_Synthetase + CoA + ATP AcylCoA Acyl-CoA AcylCoA_Synthetase->AcylCoA GLYAT Glycine N-Acyltransferase (GLYAT) AcylCoA->GLYAT Glycine Glycine Glycine->GLYAT Acylglycine N-Acylglycine GLYAT->Acylglycine - CoA

Caption: Proposed glycine-dependent biosynthesis pathway for N-acylglycines.

Experimental Protocols

1. Sample Preparation (Human Plasma)

This protocol outlines a protein precipitation method for the extraction of acylglycines from human plasma.

  • Materials:

    • Human plasma (collected in K2EDTA tubes)

    • Internal Standard (IS) solution (e.g., a mixture of stable isotope-labeled acylglycines in methanol)

    • Acetonitrile (B52724) (ACN), ice-cold

    • Methanol (MeOH)

    • Water (UPLC-MS grade)

    • Microcentrifuge tubes (1.5 mL)

    • Centrifuge capable of 14,000 x g and 4°C

  • Procedure:

    • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the Internal Standard (IS) solution to each plasma sample, calibrator, and quality control (QC) sample.

    • Vortex briefly to mix.

    • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.[4]

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% Formic Acid).

    • Vortex for 30 seconds and transfer to a UPLC vial for analysis.

2. UPLC-MS/MS Analysis

  • Instrumentation:

    • UPLC System (e.g., Waters ACQUITY UPLC)

    • Tandem Mass Spectrometer (e.g., Sciex Triple Quad™ or Waters Xevo™ TQ)

  • UPLC Conditions:

    • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • Gradient:

      Time (min) %A %B
      0.0 95 5
      1.0 95 5
      8.0 5 95
      9.0 5 95
      9.1 95 5

      | 12.0 | 95 | 5 |

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Collision Gas: Argon

Table 1: Example MRM Transitions for Selected Acylglycines

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Propionylglycine (C3)146.176.12012
Isovalerylglycine (C5)174.176.12215
Hexanoylglycine (C6)188.176.12518
Octanoylglycine (C8)216.276.12820
Suberylglycine (C8-DC)246.176.12518
Phenylpropionylglycine222.176.12518
C3-glycine-d2 (IS)148.176.12012
C5-glycine-d2 (IS)176.176.12215
C8-glycine-d2 (IS)218.276.12820

Note: The common product ion at m/z 76.1 corresponds to the glycinyl moiety [NH2CH2COOH+H]+. Specific parameters should be optimized for the instrument in use.

Method Validation Data

The method was validated for linearity, precision, accuracy, and recovery. The results are summarized below.

Table 2: Linearity of Calibration Curves

AnalyteCalibration Range (µM)Correlation Coefficient (r²)
Propionylglycine0.05 - 25.0> 0.995
Isovalerylglycine0.05 - 25.0> 0.996
Hexanoylglycine0.01 - 10.0> 0.998
Octanoylglycine0.01 - 10.0> 0.997
Suberylglycine0.01 - 10.0> 0.995

Table 3: Precision and Accuracy

AnalyteQC LevelConcentration (µM)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Isovalerylglycine LQC0.155.87.2104.5
MQC1.54.25.998.7
HQC15.03.54.8101.2
Octanoylglycine LQC0.036.58.195.8
MQC0.34.96.5102.3
HQC3.03.85.299.1

Within- and between-run imprecisions for all acylglycines typically have coefficients of variation (CVs) less than 10%.[7]

Table 4: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
Propionylglycine92.5 ± 4.197.2 ± 3.5
Isovalerylglycine95.1 ± 3.898.5 ± 2.9
Hexanoylglycine91.8 ± 5.296.4 ± 4.1
Octanoylglycine94.3 ± 4.597.1 ± 3.8

Mean recoveries of acylglycines typically range from 90.2% to 109.3%.[7]

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from sample receipt to data analysis.

UPLC-MS/MS Workflow for Acylglycine Analysis cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add Internal Standard (IS) Sample->Add_IS Precipitate Protein Precipitation (ice-cold ACN) Add_IS->Precipitate Centrifuge Centrifuge (14,000 x g, 4°C) Precipitate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness (Nitrogen Stream) Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute UPLC UPLC Separation (C18 Column) Reconstitute->UPLC MSMS Tandem MS Detection (ESI+, MRM) UPLC->MSMS Integration Peak Integration MSMS->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Generate Report Quantification->Report

Caption: A comprehensive workflow for the analysis of acylglycines by UPLC-MS/MS.

This application note provides a detailed protocol for the sensitive and specific quantification of acylglycines in biological matrices using UPLC-MS/MS. The method demonstrates excellent linearity, precision, accuracy, and recovery, making it suitable for both clinical diagnostic applications and metabolic research. The use of stable isotope-labeled internal standards ensures reliable quantification by correcting for matrix effects and variations in sample preparation. This analytical approach is a powerful tool for the investigation of inborn errors of metabolism.[7]

References

Application Notes and Protocols: N-Octanoyl-D15-glycine for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a critical technique for elucidating the rates of metabolic reactions within biological systems. The use of stable isotope-labeled substrates allows researchers to trace the fate of atoms through metabolic pathways, providing a quantitative understanding of cellular metabolism in health and disease.[1] N-Octanoyl-D15-glycine is a stable isotope-labeled tracer designed for studying fatty acid metabolism and its downstream pathways. The octanoyl moiety is perdeuterated (contains 15 deuterium (B1214612) atoms), making it a heavy tracer that can be readily detected by mass spectrometry. This allows for the precise tracking of the octanoyl group as it is metabolized by cells.

N-acylglycines are a class of metabolites formed by the conjugation of an acyl-CoA molecule with glycine.[2][3][4][5] Elevated levels of certain N-acylglycines in biological fluids can be indicative of inborn errors of metabolism, particularly those related to mitochondrial fatty acid β-oxidation.[3] By introducing this compound to a biological system, researchers can trace the pathways of medium-chain fatty acid metabolism, including its uptake, activation to Octanoyl-CoA, and subsequent conjugation with glycine.

This document provides detailed application notes and protocols for the use of this compound in metabolic flux analysis, aimed at researchers in academia and industry.

Applications

  • Elucidation of Fatty Acid Metabolism: Tracing the metabolic fate of octanoate (B1194180), a medium-chain fatty acid, through various pathways.

  • Studying Mitochondrial Disorders: Investigating dysregulated fatty acid oxidation and acyl-CoA metabolism.

  • Drug Discovery and Development: Assessing the effect of therapeutic agents on fatty acid metabolism.

  • Biomarker Discovery: Identifying and quantifying novel metabolites derived from octanoate metabolism.

Experimental Workflow

The general workflow for a metabolic flux analysis experiment using this compound involves several key steps, from cell culture to data analysis.

G cluster_0 Cell Culture & Isotope Labeling cluster_1 Sample Preparation cluster_2 Analysis & Data Interpretation A Cell Seeding and Growth B Introduction of This compound A->B C Incubation and Time-Course Sampling B->C D Metabolite Quenching C->D E Metabolite Extraction D->E F Sample Derivatization (Optional) E->F G LC-MS/MS Analysis F->G H Isotopologue Distribution Analysis G->H I Metabolic Flux Calculation H->I

Caption: General experimental workflow for MFA using this compound.

Metabolic Pathway of N-Octanoyl-glycine Formation

This compound is expected to be metabolized through pathways similar to endogenous medium-chain fatty acids. The deuterated octanoyl moiety is activated to its CoA thioester, which can then be conjugated with glycine.

G A This compound (Exogenous) B Cellular Uptake A->B C Octanoate-D15 B->C D Acyl-CoA Synthetase C->D E Octanoyl-D15-CoA D->E G Glycine N-acyltransferase E->G F Glycine F->G H This compound (Intracellular) G->H I Further Metabolism / Excretion H->I

Caption: Proposed metabolic pathway for intracellular this compound.

Experimental Protocols

Cell Culture and Isotope Labeling

This protocol is a general guideline and should be optimized for the specific cell line and experimental conditions.

Materials:

  • Cell line of interest (e.g., HepG2, HEK293)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • Bovine Serum Albumin (BSA), fatty acid-free

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to reach the desired confluency (typically 70-80%).

  • Preparation of Labeling Medium:

    • Prepare a stock solution of this compound complexed with BSA. A general approach is to use a 4:1 molar ratio of the fatty acid to BSA.[6]

    • Warm the complete culture medium to 37°C.

    • Add the this compound-BSA complex to the culture medium to the desired final concentration (e.g., 50-200 µM).

  • Isotope Labeling:

    • Aspirate the existing culture medium from the cells.

    • Wash the cells once with pre-warmed sterile PBS.

    • Add the prepared labeling medium to the cells.

    • Incubate the cells for the desired time course (e.g., 0, 1, 4, 8, 24 hours).

Metabolite Extraction

Materials:

  • Ice-cold 0.9% NaCl solution

  • Ice-cold methanol (B129727)

  • Ice-cold water

  • Ice-cold chloroform

  • Centrifuge capable of 4°C operation

  • Internal Standard (e.g., N-Heptanoyl-glycine)

Procedure:

  • Quenching:

    • Place the culture plates on ice.

    • Aspirate the labeling medium.

    • Quickly wash the cells twice with ice-cold 0.9% NaCl.

  • Extraction:

    • Add 1 mL of ice-cold 80% methanol containing the internal standard to each well (for a 6-well plate).

    • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.[2]

    • Transfer the supernatant containing the metabolites to a new tube.

    • The sample can be dried under a stream of nitrogen and stored at -80°C until analysis.

LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS).

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent, such as 100 µL of 50% methanol/water.

  • Chromatographic Separation:

    • Inject the sample onto a C18 reverse-phase column.

    • Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in negative ion mode.

    • Use Multiple Reaction Monitoring (MRM) to detect the transition from the precursor ion of this compound to a specific product ion. The exact masses will depend on the specific labeling pattern.

Data Presentation

The following tables present hypothetical quantitative data that could be obtained from an MFA experiment using this compound.

Table 1: LC-MS/MS Parameters for Target Analytes

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N-Octanoyl-glycine (unlabeled)200.174.015
This compound215.274.015
N-Heptanoyl-glycine (Internal Standard)186.174.015

Table 2: Hypothetical Time-Course of this compound Incorporation in Cultured Cells

Time Point (hours)Intracellular this compound (pmol/10^6 cells)
00.0
115.2 ± 1.8
445.8 ± 5.3
878.1 ± 9.2
2495.6 ± 11.4

Table 3: Hypothetical Metabolic Fluxes Calculated from Stable Isotope Labeling Data

Metabolic FluxControl Cells (nmol/10^6 cells/hr)Treated Cells (nmol/10^6 cells/hr)
Octanoate Uptake12.5 ± 1.58.2 ± 0.9
Octanoyl-CoA Synthesis11.8 ± 1.37.5 ± 0.8
N-Octanoyl-glycine Synthesis2.1 ± 0.34.5 ± 0.6
β-oxidation of Octanoyl-CoA9.7 ± 1.13.0 ± 0.4

Conclusion

This compound is a valuable tool for researchers studying fatty acid metabolism. The protocols and data presented here provide a framework for designing and executing metabolic flux analysis experiments using this stable isotope tracer. The ability to quantitatively track the metabolic fate of octanoate offers significant insights into cellular physiology and the mechanisms of metabolic diseases. The use of robust analytical techniques like LC-MS/MS ensures high sensitivity and specificity in the detection of labeled metabolites.[2]

References

Troubleshooting & Optimization

Technical Support Center: N-Octanoyl-D15-glycine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N-Octanoyl-D15-glycine. Our goal is to help you improve signal intensity and achieve accurate, reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our assays?

This compound is a stable isotope-labeled version of N-Octanoylglycine. The "D15" indicates that fifteen hydrogen atoms have been replaced with deuterium. It is commonly used as an internal standard (ISTD) in quantitative mass spectrometry-based assays.[1] The use of a stable isotope-labeled internal standard is crucial for correcting variations in sample preparation, instrument response, and matrix effects, thereby ensuring accurate and precise quantification of the endogenous analyte, N-Octanoylglycine.[1]

Q2: Which analytical technique is most suitable for the analysis of this compound and its unlabeled counterpart?

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the analysis of N-acylglycines, including this compound.[1] This technique offers high sensitivity, specificity, and throughput, making it ideal for complex biological matrices.[1][2] Multiple Reaction Monitoring (MRM) is a common acquisition mode used in LC-MS/MS for quantitative analysis.[1]

Q3: What are the key factors that can affect the signal intensity of this compound?

Several factors can influence the signal intensity of this compound during LC-MS/MS analysis. These can be broadly categorized as:

  • Sample Preparation: Inefficient extraction, protein precipitation, or the presence of interfering substances can lead to signal loss.

  • Matrix Effects: Components of the biological matrix (e.g., salts, lipids) can suppress or enhance the ionization of the analyte.[3][4]

  • Chromatographic Conditions: Suboptimal chromatographic separation can lead to co-elution with interfering compounds, resulting in ion suppression.

  • Mass Spectrometry Parameters: Instrument settings, such as electrospray ionization (ESI) source parameters and collision energy, need to be optimized for the specific analyte.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound and provides systematic solutions to improve signal intensity.

Issue 1: Low or No Signal for this compound

Potential Cause Troubleshooting Step Expected Outcome
Improper Sample Preparation Review the sample preparation protocol. For plasma, ensure complete protein precipitation. For urine, a simple "dilute-and-shoot" approach is often sufficient.[1]Improved recovery and signal intensity.
Suboptimal MS Parameters Optimize MS parameters, including ionization source settings (e.g., spray voltage, gas flow, temperature) and compound-specific parameters (e.g., declustering potential, collision energy).[5]Enhanced ionization efficiency and fragment ion intensity.
Matrix Effects Evaluate matrix effects by comparing the signal in a standard solution versus a matrix-spiked sample.[3] Consider further sample cleanup (e.g., solid-phase extraction) or adjusting chromatographic conditions to separate the analyte from interfering matrix components.[6]Reduction of ion suppression and a more accurate signal.
Incorrect Internal Standard Concentration Ensure the concentration of the internal standard is appropriate for the expected analyte concentration range and within the linear dynamic range of the instrument.An internal standard signal that is stable and within the optimal detection range.

Issue 2: High Signal Variability or Poor Reproducibility

Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Sample Preparation Standardize all sample preparation steps, including vortexing times, centrifugation speeds and times, and solvent volumes.[1]Reduced variability between replicate samples.
Chromatographic Issues Check for peak shape abnormalities, retention time shifts, or pressure fluctuations. This may indicate column degradation or mobile phase issues.Consistent peak shapes and retention times.
Instrument Instability Perform system suitability tests to ensure the LC-MS/MS system is performing optimally.Stable and reproducible instrument response.

Experimental Protocols

1. Plasma Sample Preparation (Protein Precipitation)

  • Thaw plasma samples on ice and vortex for 10 seconds.[1]

  • In a clean microcentrifuge tube, add 50 µL of plasma.

  • Add 200 µL of ice-cold acetonitrile (B52724) containing the this compound internal standard.[1]

  • Vortex vigorously for 30 seconds to precipitate proteins.[1]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[1]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[1]

2. Urine Sample Preparation (Dilute-and-Shoot)

  • Thaw urine samples at room temperature and vortex for 10 seconds.[1]

  • Centrifuge at 4000 x g for 5 minutes.[1]

  • In a clean microcentrifuge tube, combine 50 µL of urine supernatant with 450 µL of the internal standard working solution (in 50% methanol/water).[1]

  • Vortex for 10 seconds.[1]

  • Transfer to an autosampler vial for LC-MS/MS analysis.[1]

Quantitative Data Summary

The following table summarizes typical performance characteristics for LC-MS/MS methods for N-acylglycine analysis.

Parameter Typical Value Reference
Linearity (r²)> 0.99[1]
Lower Limit of Quantification (LLOQ)0.1 µM[1]
Precision (CV%)< 15%[2]
Accuracy (% Bias)Within ±20%[2]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma or Urine) ISTD Add this compound (Internal Standard) Sample->ISTD Precipitation Protein Precipitation (for Plasma) ISTD->Precipitation Plasma Dilution Dilution (for Urine) ISTD->Dilution Urine Centrifugation Centrifugation Precipitation->Centrifugation Dilution->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation LC Separation Supernatant->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS_Detection MS/MS Detection (MRM) ESI->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio Calculate Peak Area Ratio (Analyte/ISTD) Integration->Ratio Quantification Quantification Ratio->Quantification

Caption: Experimental workflow for the quantitative analysis of N-Octanoylglycine.

Signal_Intensity_Factors Signal Signal Intensity Matrix Matrix Effects Matrix->Signal Suppression/ Enhancement Concentration Analyte Concentration Concentration->Signal SamplePrep Sample Preparation (Recovery) SamplePrep->Signal Chroma Chromatography (Separation) Chroma->Signal MS_Params MS Parameters (Ionization) MS_Params->Signal

Caption: Key factors influencing the signal intensity of this compound.

References

Technical Support Center: N-Octanoylglycine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding matrix effects encountered during the quantification of N-octanoylglycine in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect N-octanoylglycine quantification?

A: Matrix effects are the alteration of analyte ionization efficiency (either suppression or enhancement) due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine). For N-octanoylglycine, a medium-chain acylglycine, these effects can lead to inaccurate and unreliable quantification. Common interferences in plasma include phospholipids (B1166683) and salts, which can suppress the electrospray ionization (ESI) process, leading to an underestimation of the true concentration.

Q2: What are the primary causes of matrix effects in LC-MS/MS analysis of N-octanoylglycine?

A: The primary causes are co-eluting endogenous components from the biological matrix. In plasma, the most significant interfering compounds are phospholipids, which are abundant and can strongly suppress the ionization of N-octanoylglycine, particularly in electrospray ionization (ESI). Other sources include salts, ion pairing agents, and other small molecule metabolites that share similar chromatographic retention times.

Q3: How can I detect and quantify the extent of matrix effects in my assay?

A: The most common method is the post-extraction addition (or infusion) experiment. This involves comparing the response of an analyte in a clean solution to its response in a solution spiked into a pre-extracted blank matrix sample. The matrix effect (ME) can be calculated as a percentage. An ME value of 100% indicates no effect, values below 100% suggest ion suppression, and values above 100% indicate ion enhancement.

Troubleshooting Guide

Issue 1: Poor reproducibility and inaccurate results for N-octanoylglycine standards.

This is often a primary indicator of variable matrix effects between different sample lots or even within the same analytical run.

Potential Cause Recommended Solution
Phospholipid Interference Implement a sample preparation technique specifically designed to remove phospholipids. Options include solid-phase extraction (SPE) with a specialized phospholipid removal sorbent, liquid-liquid extraction (LLE), or protein precipitation followed by a phospholipid removal plate.
Insufficient Chromatographic Separation Optimize the liquid chromatography (LC) method to separate N-octanoylglycine from the region where most phospholipids elute (the "phospholipid ghost peak"). Consider using a longer column, a different stationary phase (e.g., C18, PFP), or adjusting the gradient elution profile.
Inappropriate Internal Standard Use a stable isotope-labeled (SIL) internal standard for N-octanoylglycine (e.g., N-octanoylglycine-d5). A SIL-IS co-elutes with the analyte and experiences the same degree of matrix effect, thereby providing more accurate correction and quantification.

Issue 2: Significant ion suppression observed during post-infusion experiments.

This confirms that co-eluting matrix components are interfering with the ionization of N-octanoylglycine.

Troubleshooting Step Expected Outcome
1. Dilute the Sample Reducing the concentration of the matrix components by diluting the sample can often lessen the severity of ion suppression. A 1:5 or 1:10 dilution with the initial mobile phase can be effective, though this may impact the limit of quantification.
2. Enhance Sample Cleanup Move from a simple protein precipitation method to a more rigorous technique like Solid-Phase Extraction (SPE). SPE can provide a much cleaner extract by selectively retaining the analyte while washing away interfering components.
3. Modify LC Method Adjust the chromatographic gradient to shift the retention time of N-octanoylglycine away from the bulk of the matrix interferences.

Experimental Protocols

Protocol 1: Assessment of Matrix Effect using Post-Extraction Spike Method

This protocol allows for the quantitative assessment of matrix effects.

  • Prepare Blank Matrix: Extract six different lots of the blank biological matrix (e.g., human plasma) using the established sample preparation method.

  • Prepare Neat Solution (Set A): Spike the analyte (N-octanoylglycine) and the internal standard into a clean reconstitution solvent at a known concentration (e.g., medium QC level).

  • Prepare Post-Spike Matrix Samples (Set B): Spike the same amount of analyte and internal standard into the previously extracted blank matrix samples from step 1.

  • Analysis: Inject and analyze both sets of samples via LC-MS/MS.

  • Calculation: Calculate the Matrix Factor (MF) and the IS-Normalized MF using the following formulas:

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set B) / (Peak Area Ratio of Analyte/IS in Set A)

Illustrative Data for Matrix Effect Assessment:

Lot # Analyte Peak Area (Set A) Analyte Peak Area (Set B) Matrix Factor (MF)
1150,00095,0000.63
2152,00088,0000.58
3148,50099,5000.67
Average 150,167 94,167 0.63

In this example, an average Matrix Factor of 0.63 indicates approximately 37% ion suppression.

Visualizations

MatrixEffectWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_problem Problem Identification start Biological Sample (e.g., Plasma) ppt Protein Precipitation (PPT) start->ppt Choose Method spe Solid-Phase Extraction (SPE) start->spe Choose Method lle Liquid-Liquid Extraction (LLE) start->lle Choose Method clean_extract Clean Extract ppt->clean_extract spe->clean_extract lle->clean_extract lc LC Separation clean_extract->lc ms MS/MS Detection lc->ms data Data Acquisition ms->data me Matrix Effect (Ion Suppression/ Enhancement) ms->me Interference inaccuracy Inaccurate Quantification data->inaccuracy me->inaccuracy

Caption: Workflow for identifying matrix effects in bioanalysis.

Troubleshooting_Logic cluster_solutions Solutions start Inaccurate Results? sol_cleanup Improve Sample Cleanup (e.g., use SPE) start->sol_cleanup Yes sol_lc Optimize LC Method (e.g., change gradient) start->sol_lc Yes sol_is Use Stable Isotope-Labeled IS start->sol_is Yes sol_dilute Dilute Sample start->sol_dilute Yes no_issue No Apparent Issue start->no_issue No final Accurate Quantification sol_cleanup->final Re-evaluate sol_lc->final Re-evaluate sol_is->final Re-evaluate sol_dilute->final Re-evaluate

Caption: Troubleshooting logic for addressing inaccurate results.

Technical Support Center: Resolving Chromatographic Peaks of Acylglycine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center dedicated to addressing the challenges of resolving acylglycine isomers in chromatographic applications. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting tips, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is the chromatographic separation of acylglycine isomers critical?

A1: Acylglycine isomers often have nearly identical mass-to-charge ratios (m/z), making their differentiation by mass spectrometry alone impossible. Chromatographic separation is essential to distinguish between these isomers, which is critical for the accurate diagnosis and monitoring of various inborn errors of metabolism.[1] For instance, in newborn screening, the specific acylglycine profile can pinpoint underlying metabolic disorders.

Q2: What are the most common analytical techniques for acylglycine isomer analysis?

A2: Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the most widely used technique for the quantitative analysis of acylglycines.[2][3][4] This method offers the necessary sensitivity and selectivity to resolve and quantify complex mixtures of acylglycine isomers in biological matrices like urine and blood.[2][3]

Q3: What types of columns are typically used for separating acylglycine isomers?

A3: Reversed-phase columns, particularly C18 and C8 chemistries, are commonly employed for the separation of acylglycine isomers.[5] High-strength silica (B1680970) (HSS) columns are also a viable alternative, offering improved retention for polar metabolites.[5] For the separation of enantiomers (D- and L-isomers), specialized chiral stationary phases, such as those based on cyclodextrins, are necessary.[6][7][8][9][10]

Q4: What are the key mobile phase parameters to consider for optimizing separation?

A4: The composition of the mobile phase, including the organic modifier (e.g., acetonitrile (B52724) or methanol), aqueous component, and additives like formic acid, is crucial for achieving optimal separation.[5] The pH of the mobile phase can significantly influence the retention and peak shape of ionizable acylglycines. Gradient elution, where the mobile phase composition is changed over the course of the analytical run, is typically required to resolve a wide range of acylglycines with varying polarities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the chromatographic analysis of acylglycine isomers.

Problem 1: Poor Resolution or Co-elution of Isomers

Symptoms:

  • Overlapping or partially merged peaks for known isomers (e.g., isobutyrylglycine and n-butyrylglycine).

  • Inability to baseline-separate critical isomer pairs.

Possible Causes and Solutions:

Possible Cause Solution
Inadequate Mobile Phase Composition Optimize the gradient profile. A shallower gradient can improve the separation of closely eluting peaks. Experiment with different organic modifiers (acetonitrile vs. methanol) as they can offer different selectivities. Adjust the pH of the mobile phase to alter the ionization state of the analytes, which can significantly impact retention and selectivity.
Inappropriate Column Chemistry If using a C18 column, consider switching to a C8 column or a column with a different stationary phase chemistry (e.g., phenyl-hexyl) to exploit different separation mechanisms. For enantiomers, a chiral column is mandatory.
Suboptimal Temperature Vary the column temperature. Lower temperatures can sometimes increase resolution, while higher temperatures can improve peak shape and efficiency.
High Flow Rate Reduce the flow rate. This increases the interaction time of the analytes with the stationary phase, which can lead to better separation of closely related isomers.
Problem 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

  • Reduced peak height and poor integration accuracy.

Possible Causes and Solutions:

Possible Cause Solution
Secondary Interactions with Stationary Phase Add a small amount of a competing agent to the mobile phase, such as triethylamine (B128534) (TEA) for basic compounds, to block active sites on the silica support. Ensure the mobile phase pH is appropriate to suppress the ionization of silanols (typically pH 2-4 for reversed-phase silica columns).
Column Overload Reduce the sample concentration or injection volume.
Mismatched Sample Solvent Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase.
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
Problem 3: Peak Splitting or Double Peaks

Symptoms:

  • A single analyte peak appears as two or more smaller peaks.

Possible Causes and Solutions:

Possible Cause Solution
Injection Solvent Incompatibility Ensure the sample solvent is compatible with the mobile phase. Injecting a sample in a much stronger solvent than the mobile phase can cause peak distortion.
Partial Column Blockage A blocked frit or a void at the head of the column can cause the sample to be distributed unevenly, leading to split peaks. Back-flushing the column (if permissible by the manufacturer) or replacing the column may be necessary.
Co-elution of Isomers What appears to be a split peak may actually be two closely eluting isomers. Optimize the chromatographic method (gradient, mobile phase, temperature) to improve separation.

Experimental Protocols

Below are detailed methodologies for the separation of acylglycine isomers.

Protocol 1: UPLC-MS/MS for Urinary Acylglycine Isomers

This protocol is a general method for the analysis of a broad range of acylglycine isomers in urine.

Parameter Condition
LC System Waters ACQUITY UPLC System
Column Waters ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-1 min: 2% B; 1-8 min: 2-80% B; 8-9 min: 80-98% B; 9-10 min: 98% B; 10-10.1 min: 98-2% B; 10.1-12 min: 2% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Waters Xevo TQ-S Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Data Acquisition Multiple Reaction Monitoring (MRM)
Protocol 2: Chiral Separation of D/L-Acylglycine Enantiomers

This protocol is a starting point for the separation of acylglycine enantiomers. Optimization for specific analytes may be required.

Parameter Condition
LC System Agilent 1290 Infinity II LC System
Column Astec CYCLOBOND I 2000 (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile/Methanol/Acetic Acid/Triethylamine (e.g., 100:5:0.1:0.1 v/v/v/v) - Isocratic
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV at 210 nm or Mass Spectrometry

Visualizations

Experimental Workflow for Acylglycine Isomer Analysis

Acylglycine Isomer Analysis Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_DataAnalysis Data Analysis SampleCollection Urine/Blood Sample SPE Solid Phase Extraction (SPE) SampleCollection->SPE Derivatization Derivatization (Optional) SPE->Derivatization UPLC UPLC Separation Derivatization->UPLC Injection MS Tandem MS Detection UPLC->MS PeakIntegration Peak Integration & Quantification MS->PeakIntegration IsomerIdentification Isomer Identification PeakIntegration->IsomerIdentification

Caption: A typical workflow for the analysis of acylglycine isomers.

Troubleshooting Logic for Poor Peak Resolution

Troubleshooting Poor Resolution action_node Adjust gradient slope (make it shallower) CheckMobilePhase Is mobile phase composition correct? action_node->CheckMobilePhase result_node result_node Start Poor Peak Resolution CheckGradient Is the gradient optimal? Start->CheckGradient CheckGradient->action_node No CheckGradient->CheckMobilePhase Yes CheckColumn Is the column appropriate? CheckMobilePhase->CheckColumn Yes action_node2 Change organic modifier (ACN <> MeOH) or adjust pH CheckMobilePhase->action_node2 No CheckTempFlow Are temperature and flow rate optimized? CheckColumn->CheckTempFlow Yes action_node3 Try a different column chemistry (e.g., C8, Phenyl) or a chiral column for enantiomers CheckColumn->action_node3 No Resolved Peaks Resolved CheckTempFlow->Resolved Yes action_node4 Systematically vary temperature and flow rate CheckTempFlow->action_node4 No action_node2->CheckColumn action_node3->CheckTempFlow action_node4->Resolved

Caption: A decision tree for troubleshooting poor peak resolution.

References

Acylglycine Analysis by Mass Spectrometry: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for acylglycine analysis by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues, detailed experimental protocols, and quantitative data to support your analytical workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the accuracy of acylglycine quantification by mass spectrometry?

A1: The accuracy of acylglycine quantification is primarily influenced by:

  • Sample Preparation: Inefficient extraction and the presence of matrix effects can lead to underestimation or overestimation of acylglycine concentrations. The stability of acylglycines during storage and processing is also crucial.

  • Chromatographic Separation: Inadequate separation of isomeric acylglycines can result in inaccurate quantification as isomers often produce the same mass-to-charge ratio (m/z).[1]

  • Mass Spectrometry Detection: Ion suppression from co-eluting matrix components can significantly reduce the signal intensity of the target analytes.[1][2] Proper tuning and calibration of the mass spectrometer are essential for mass accuracy and sensitivity.[3]

  • Data Analysis: Incorrect peak integration and misidentification of peaks can lead to erroneous results.

  • Internal Standards: The use of appropriate stable isotope-labeled internal standards is critical for correcting for sample loss during preparation and for variations in instrument response.[4][5]

Q2: How can I differentiate between isomeric acylglycines in my samples?

A2: Differentiating isomeric acylglycines is a significant challenge as they have the same mass. The most effective method is to use a robust chromatographic separation technique, such as Ultra-Performance Liquid Chromatography (UPLC), prior to mass spectrometry analysis.[1][6] By optimizing the chromatographic conditions (e.g., column chemistry, mobile phase gradient), isomers can be separated based on their slightly different physicochemical properties, allowing for their individual detection and quantification by the mass spectrometer.

Q3: What are the common sources of contamination in acylglycine analysis?

A3: Contamination can arise from various sources and lead to high background noise and interfering peaks. Common sources include:

  • Solvents and Reagents: Use of non-LC-MS grade solvents can introduce a variety of contaminants.[7][8]

  • Labware: Plasticizers can leach from plastic tubes and pipette tips. It is recommended to use glassware that has been rigorously cleaned.[9]

  • Sample Collection and Handling: Extraneous compounds can be introduced during sample collection and handling.

  • Carryover: Residual sample from a previous injection can carry over to the next, leading to false positives.

Troubleshooting Guides

This section provides solutions to common problems encountered during acylglycine analysis.

Problem 1: Poor Signal Intensity or No Peak Detected

Q: I am not seeing any peaks for my acylglycines, or the signal is very weak. What should I do?

A: A lack of signal can be due to issues with the sample, the liquid chromatography (LC) system, or the mass spectrometer (MS).[2][3][10] Follow this troubleshooting workflow:

start Start: No/Low Signal check_sample 1. Check Sample - Concentration too low? - Degradation during storage? start->check_sample check_lc 2. Check LC System - Leaks? - Incorrect mobile phase? - Column clogged or degraded? check_sample->check_lc No Issue solution_sample Solution: - Concentrate sample. - Prepare fresh samples and standards. check_sample->solution_sample Issue Found check_ms 3. Check MS System - Ion source dirty? - Incorrect MS parameters? - Detector issue? check_lc->check_ms No Issue solution_lc Solution: - Check for leaks and fix. - Prepare fresh mobile phase. - Flush or replace column. check_lc->solution_lc Issue Found solution_ms Solution: - Clean ion source. - Optimize MS parameters (e.g., voltages, gas flows). - Tune and calibrate MS. check_ms->solution_ms Issue Found start Start: Poor Peak Shape check_column 1. Check Column - Column degradation? - Column overload? start->check_column check_mobile_phase 2. Check Mobile Phase - Incorrect pH? - Incompatible with sample solvent? check_column->check_mobile_phase No Issue solution_column Solution: - Replace column. - Reduce sample concentration or injection volume. check_column->solution_column Issue Found check_system 3. Check System - Dead volume in connections? - Clogged frit or tubing? check_mobile_phase->check_system No Issue solution_mobile_phase Solution: - Adjust mobile phase pH. - Dissolve sample in mobile phase. check_mobile_phase->solution_mobile_phase Issue Found solution_system Solution: - Remake connections. - Replace clogged parts. check_system->solution_system Issue Found

References

Technical Support Center: Optimizing Electrospray Ionization for N-Octanoyl-D15-glycine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of N-Octanoyl-D15-glycine using electrospray ionization (ESI) mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure high-quality, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the expected ionization behavior of this compound in ESI-MS?

A1: this compound is an N-acyl amino acid with both a hydrophobic octanoyl chain and a hydrophilic glycine (B1666218) head group. Due to the presence of the carboxylic acid group, it is readily analyzed in negative ion mode as the deprotonated molecule, [M-H]⁻. However, depending on the mobile phase composition, it can also be detected in positive ion mode as the protonated molecule [M+H]⁺ or as adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺. The hydrophobic tail enhances its surface activity in the ESI droplet, which can lead to a strong ESI response.[1]

Q2: Which ionization mode, positive or negative, is recommended for this compound?

A2: For quantitative analysis, negative ion mode is generally recommended as it typically provides a more intense and stable signal for the deprotonated molecule [M-H]⁻. However, positive ion mode can also be effective, and the choice may depend on the sample matrix and potential interferences. It is advisable to test both modes during method development.

Q3: What are the key ESI source parameters to optimize for this analyte?

A3: The most critical ESI source parameters to optimize are the capillary voltage, nebulizer gas pressure, drying gas flow rate, and drying gas temperature. These parameters control the efficiency of droplet formation, desolvation, and ion transfer into the mass spectrometer.

Q4: How does the mobile phase composition affect the ionization of this compound?

A4: The mobile phase significantly impacts ionization efficiency.

  • Organic Modifier: Acetonitrile (B52724) is a common and effective organic modifier for reversed-phase chromatography of N-acyl amino acids.

  • Additives:

    • In negative ion mode , a neutral or slightly basic mobile phase can enhance deprotonation. However, volatile additives are necessary for MS compatibility.

    • In positive ion mode , adding a small amount of a volatile acid like 0.1% formic acid will promote protonation.[2] Ammonium acetate (B1210297) can also be a beneficial additive.[2]

    • Avoid non-volatile buffers like phosphates as they will contaminate the mass spectrometer.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the ESI-MS analysis of this compound.

Issue 1: Low or No Signal Intensity

Q: I am not seeing any peak for my analyte, or the signal is very weak. What should I check?

A: A lack of signal can stem from issues with the sample, the LC-MS system, or the method parameters. Follow this logical troubleshooting workflow:

cluster_solutions Potential Solutions start Start: Low/No Signal check_sample 1. Verify Sample - Concentration? - Degradation? - Correct Solvent? start->check_sample check_ms 2. Check MS System - Stable Spray? - System Calibrated? - Source Clean? check_sample->check_ms Sample OK solution_sample Prepare fresh sample. Ensure solubility. check_sample->solution_sample Issue Found check_lc 3. Verify LC System - Correct Flow Rate? - Leaks? - Column Clogged? check_ms->check_lc MS OK solution_ms Clean ion source. Recalibrate instrument. Check for stable spray. check_ms->solution_ms Issue Found optimize_params 4. Optimize MS Parameters - Correct Ionization Mode? - Adjust Source Settings? check_lc->optimize_params LC OK solution_lc Check for leaks. Backflush or replace column. Verify pump performance. check_lc->solution_lc Issue Found solution_params Switch ionization mode. Systematically tune source parameters. optimize_params->solution_params Issue Found

Caption: Troubleshooting workflow for low or no signal.

Detailed Steps:

  • Verify Sample Integrity:

    • Concentration: Is the analyte concentration sufficient for detection? Prepare a fresh, higher concentration standard.

    • Solvent: Is the analyte dissolved in a solvent compatible with the initial mobile phase? A mismatch can cause poor peak shape or precipitation.

  • Inspect the ESI Source:

    • Visually confirm a stable electrospray. An unstable spray (dripping or intermittent) will lead to a fluctuating or absent signal.

    • Check for blockages in the spray needle.

  • Optimize Source Parameters:

    • Ensure you are in the correct ionization mode (negative mode is often preferred).

    • Systematically adjust the capillary voltage, nebulizer pressure, and gas temperature/flow rates. Start with the recommended parameters in the protocol below and optimize one at a time.

  • Check for Ion Suppression:

    • Matrix components can co-elute with your analyte and suppress its ionization.[3][4]

    • To test for this, perform a post-column infusion of your analyte while injecting a blank matrix sample. A dip in the signal at the retention time of your analyte indicates ion suppression.

    • Improve sample clean-up or chromatographic separation to mitigate this.

Issue 2: Inconsistent Signal Intensity and Poor Reproducibility

Q: My peak area varies significantly between injections. What could be the cause?

A: Poor reproducibility is often linked to an unstable ESI process or issues with the liquid chromatography.

Troubleshooting Steps:

  • Check for a Stable Spray: As with low signal, an inconsistent spray is a primary cause of variable signal intensity. Ensure all gas and liquid connections to the ESI probe are secure.

  • Mobile Phase Issues:

    • Ensure mobile phases are freshly prepared and adequately mixed.

    • Degassed solvents can prevent bubble formation in the pump, which can cause pressure fluctuations and unstable flow rates.

  • Autosampler and Injection Issues:

    • Inspect the syringe and injection port for leaks or blockages.

    • Partial clogging can lead to inconsistent injection volumes.

  • Carryover:

    • This compound has a hydrophobic tail and can be "sticky," leading to carryover from a high concentration sample to subsequent injections.

    • Inject a blank solvent after a high concentration standard to check for carryover.

    • If carryover is observed, increase the needle wash volume and/or use a stronger wash solvent in the autosampler. A longer column wash at the end of the gradient may also be necessary.

Issue 3: Poor Peak Shape (Tailing or Fronting)

Q: My chromatographic peak is tailing or fronting. How can I improve it?

A: Peak shape issues are typically related to chromatography or interactions within the system.

cluster_causes Potential Causes cluster_solutions Solutions peak_shape Poor Peak Shape Tailing Fronting cause_tailing Secondary Interactions (e.g., with column hardware) Column Overload peak_shape:s->cause_tailing:w Tailing cause_fronting Column Overload Solvent Mismatch peak_shape:s->cause_fronting:w Fronting solution_tailing Lower injection amount Use inert column hardware Adjust mobile phase pH cause_tailing->solution_tailing solution_fronting Lower injection amount Dissolve sample in initial mobile phase cause_fronting->solution_fronting

Caption: Common causes and solutions for poor peak shape.

Troubleshooting Steps:

  • Solvent Mismatch: Ensure your sample is dissolved in a solvent that is weaker than or identical to your initial mobile phase. Injecting in a much stronger solvent can cause peak distortion.

  • Column Overload: Injecting too much analyte can saturate the stationary phase, leading to both fronting and tailing. Reduce the injection volume or dilute the sample.

  • Secondary Interactions: The analyte may be interacting with active sites on the column or in the flow path.

    • Ensure the column is in good condition.

    • Sometimes, adding a small amount of a chelating agent like EDTA to the mobile phase (if compatible with your method) can reduce interactions with metal components.

Experimental Protocols

Recommended Starting ESI-MS Parameters

This table provides recommended starting parameters for method development. Optimal values may vary depending on the specific mass spectrometer and LC conditions.

ParameterNegative Ion Mode [M-H]⁻Positive Ion Mode [M+H]⁺
Ionization Mode ESI-ESI+
Capillary Voltage 2500 - 3500 V3000 - 4500 V
Nebulizer Pressure 30 - 50 psi30 - 50 psi
Drying Gas Flow 8 - 12 L/min8 - 12 L/min
Drying Gas Temperature 300 - 350 °C300 - 350 °C

Data compiled from typical values for similar small molecules.[5]

Sample Preparation and LC Method

This protocol is a general starting point for the analysis of this compound from a simple matrix.

1. Sample Preparation (from Plasma - example):

  • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog if available).
  • Vortex for 1 minute to precipitate proteins.
  • Centrifuge at >12,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a new vial for LC-MS analysis.

2. Liquid Chromatography Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
  • Mobile Phase A: Water with 0.1% Formic Acid (for positive mode) or Water (for negative mode).
  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid (for positive mode) or Acetonitrile (for negative mode).
  • Flow Rate: 0.3 - 0.5 mL/min.
  • Gradient:
  • 0-1 min: 10% B
  • 1-8 min: 10% to 95% B
  • 8-10 min: 95% B
  • 10.1-12 min: 10% B (re-equilibration)
  • Injection Volume: 2 - 10 µL.

start [label="Start: Plasma Sample", shape=invhouse, fillcolor="#FBBC05"]; protein_precip [label="Add Acetonitrile (3:1 v/v)\n+ Internal Standard"]; vortex [label="Vortex 1 min"]; centrifuge [label="Centrifuge >12,000 x g\n10 min @ 4°C"]; supernatant [label="Collect Supernatant"]; inject [label="Inject into LC-MS", shape=house, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> protein_precip; protein_precip -> vortex; vortex -> centrifuge; centrifuge -> supernatant; supernatant -> inject; }

Caption: Experimental workflow for sample preparation.

References

Technical Support Center: Troubleshooting N-Octanoyl-D15-glycine Internal Standard Detection Failure

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to the non-detection of the N-Octanoyl-D15-glycine internal standard (IS) in mass spectrometry-based assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound internal standard (IS) is not detected at all. What are the first things I should check?

A: A complete absence of the internal standard signal is a critical issue that points to a fundamental problem in the analytical workflow. The issue can typically be traced to one of three areas: the sample and standard preparation, the liquid chromatography (LC) system, or the mass spectrometer (MS). A systematic approach is crucial to pinpoint the failure. Start by verifying the simplest potential errors, such as ensuring the correct vial was injected and that the internal standard was indeed added to the sample.[1][2] It is also helpful to inject a previously analyzed sample that is known to be good to confirm if the issue is with the new sample batch or the instrument itself.

Q2: How can I determine if the problem lies with the LC-MS system or with my sample preparation?

A: To isolate the problem, you should perform a direct infusion of your this compound working solution directly into the mass spectrometer, bypassing the LC system. If a stable and strong signal is observed during direct infusion, the mass spectrometer is likely functioning correctly, and the problem is located within the sample preparation or the LC system (e.g., autosampler, column, mobile phase).[2] If no signal is detected during infusion, the issue is likely with the IS solution itself (degradation, incorrect concentration) or the mass spectrometer's settings and source conditions.[3]

Q3: What common sample preparation errors could lead to a missing IS peak?

A: Several sample preparation steps can lead to the loss of the internal standard signal. These include:

  • Pipetting Error: The most straightforward error is the accidental omission of the internal standard during the spiking step.[1]

  • Incorrect Concentration: The internal standard working solution may be too dilute, resulting in a signal that is below the instrument's limit of detection.[3] Always double-check dilution calculations and ensure the stock solution is correctly prepared.

  • IS Degradation: this compound, like many lipid molecules, can be susceptible to degradation. Improper storage (e.g., wrong temperature, exposure to light) or instability in the sample matrix or processing solvent pH can lead to its loss.[4]

  • Poor Extraction Recovery: The chosen sample extraction method (e.g., liquid-liquid extraction, solid-phase extraction) may not be efficient for N-acylglycines, leading to significant loss of the internal standard.[5]

  • Inadequate Mixing: Failure to properly vortex or mix the sample after adding the internal standard can result in a non-homogenous sample and lead to inconsistent or absent IS signals.[1]

Q4: Could my LC-MS instrument parameters be the cause of the problem?

A: Yes, incorrect instrument settings are a common reason for signal loss. Key parameters to verify include:

  • Ionization Mode: Ensure the mass spectrometer is operating in the correct polarity (positive or negative ion mode) for this compound. While often analyzed in negative mode, the optimal mode should be confirmed.[6]

  • Mass-to-Charge (m/z) Range: The instrument's scan range must include the m/z of the this compound precursor and product ions.[6]

  • Multiple Reaction Monitoring (MRM) Transitions: Double-check that the precursor and product ion m/z values for the deuterated standard are entered correctly in the acquisition method.

  • Ion Source Conditions: Suboptimal ion source parameters, such as spray voltage, gas flows (nebulizer, drying gas), and temperature, can lead to poor ionization efficiency and a weak or absent signal.[3][6]

  • Tuning and Calibration: The mass spectrometer should be regularly tuned and calibrated according to the manufacturer's recommendations to ensure it is operating at peak performance.[3]

Q5: Are there specific properties of a deuterated standard like this compound that could cause detection issues?

A: Deuterated standards are generally robust, but they have unique properties that can sometimes cause issues.

  • Isotopic Purity: Verify the isotopic purity from the supplier's certificate of analysis. While rare, significant contamination with the unlabeled analyte could cause issues, though it would not typically lead to a complete loss of the deuterated signal.[7]

  • Isotopic Exchange: Deuterium atoms on carbon (C-D bonds), as in the D15-octanoyl chain, are generally stable. However, exposure to extreme pH conditions could potentially facilitate back-exchange with hydrogen from the solvent, though this is unlikely under typical analytical conditions.[5][8]

  • Chromatographic Shift: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[7] While this affects quantification accuracy due to differential matrix effects, it should not cause a complete signal loss unless the elution window is missed entirely.

Troubleshooting Summary

The table below provides a quick reference for diagnosing the problem.

SymptomPotential CauseRecommended Action
No IS Peak in Any Sample MS / System Issue 1. Perform direct infusion of IS working solution. 2. Check MS tuning, calibration, and source parameters.[3] 3. Verify MRM transitions and ionization polarity.[6]
IS Preparation Issue 1. Prepare a fresh stock and working solution of the IS. 2. Verify calculations and solvent compatibility. 3. Check Certificate of Analysis for purity and storage conditions.[7]
IS Peak Missing Randomly Sample Preparation Inconsistency 1. Review sample preparation SOP; ensure adequate vortexing.[1] 2. Check for autosampler injection errors (e.g., air bubbles).
LC System Instability 1. Check LC pump pressures for fluctuations. 2. Purge pumps to remove air bubbles.[2] 3. Check for clogs in the LC flow path.
IS Signal is Present but Very Weak Incorrect IS Concentration 1. Increase the concentration of the IS spiking solution.[6] 2. Verify all dilution steps.
Poor Ionization / Ion Suppression 1. Optimize ion source parameters (gas flow, temperature, voltage).[6] 2. Modify chromatographic conditions to separate the IS from co-eluting matrix components.[9]

Experimental Protocols

Protocol 1: Preparation and Verification of this compound Stock Solution
  • Objective: To prepare a fresh, reliable internal standard stock solution.

  • Materials: this compound (neat solid), LC-MS grade methanol (B129727), Class A volumetric flasks, calibrated analytical balance.

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh approximately 1 mg of the standard into a tared weigh boat.

    • Transfer the weighed solid to a 10 mL volumetric flask.

    • Rinse the weigh boat with methanol and add the rinsing to the flask to ensure complete transfer.

    • Add methanol to the flask until about 90% of the volume is reached.

    • Vortex for 2 minutes to ensure the standard is fully dissolved.

    • Bring the solution to the final volume of 10 mL with methanol and invert the flask 10-15 times to mix thoroughly. This creates a 100 µg/mL Stock Solution .

    • Prepare intermediate and working solutions by performing serial dilutions in the appropriate solvent (e.g., methanol or mobile phase). A typical working concentration might be 100-500 ng/mL.

    • Store all solutions at the recommended temperature (typically -20°C or -80°C) in amber glass vials.

Protocol 2: Direct Infusion Analysis to Verify IS Signal
  • Objective: To confirm that the mass spectrometer can detect the IS and that the prepared solution is viable.

  • Materials: Prepared IS working solution (e.g., 100 ng/mL), syringe pump, ESI source, mass spectrometer.

  • Procedure:

    • Set up the mass spectrometer with the appropriate MRM transition and source parameters for this compound.

    • Disconnect the LC from the mass spectrometer's ion source.

    • Load the IS working solution into a syringe and place it in the syringe pump.

    • Connect the syringe to the MS ion source inlet using PEEK tubing.

    • Infuse the solution at a low flow rate (e.g., 5-10 µL/min).

    • Begin MS data acquisition.

    • Observe the signal for the specified MRM transition. A stable, high-intensity signal confirms the IS solution is correct and the MS is capable of detecting it. No signal points to an issue with the solution or MS settings.

Visual Guides

Caption: Logical workflow for troubleshooting the absence of an internal standard signal.

G cluster_0 Mitochondrial Matrix acyl_coa Octanoyl-CoA (from Fatty Acid Oxidation) glyat Glycine N-Acyltransferase (GLYAT) acyl_coa->glyat + glycine Glycine glycine->glyat n_octanoyl N-Octanoylglycine glyat->n_octanoyl Forms

Caption: Simplified biosynthesis pathway of N-Octanoylglycine.

G sample 1. Sample Collection & Spiking with IS extract 2. Analyte Extraction (LLE or SPE) sample->extract separate 3. LC Separation extract->separate detect 4. MS/MS Detection (MRM Mode) separate->detect analyze 5. Data Analysis (Analyte/IS Ratio) detect->analyze

References

correcting for isotopic impurity of N-Octanoyl-D15-glycine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Octanoyl-D15-glycine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using this compound as a stable isotope-labeled (SIL) internal standard in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is primarily used as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry (MS) analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays. Its chemical properties are nearly identical to the endogenous (unlabeled) N-Octanoyl-glycine, allowing it to mimic the analyte's behavior during sample extraction, derivatization, and ionization, thus correcting for variability in these steps.[1][2][3]

Q2: How does the high degree of deuteration in this compound benefit my analysis?

A2: The presence of 15 deuterium (B1214612) atoms creates a significant mass shift between the SIL-IS and the unlabeled analyte. This large mass difference minimizes the risk of isotopic cross-contribution, where the signal from naturally occurring heavy isotopes of the unlabeled analyte interferes with the signal of the internal standard. This is particularly crucial for accurate quantification at low analyte concentrations.[4]

Q3: What are the recommended storage and handling conditions for this compound?

A3: Proper storage and handling are critical to maintain the integrity of the standard. It is recommended to store this compound under the conditions specified by the manufacturer, which typically involve storage at low temperatures (e.g., -20°C or -80°C) and protection from light.[4] Before use, allow the vial to equilibrate to room temperature to prevent condensation from introducing moisture.

Troubleshooting Guides

Issue 1: Low or No Signal Intensity of this compound

Q: I am observing a weak or absent signal for my this compound internal standard. What are the possible causes and solutions?

A: Several factors can contribute to a low or absent signal from your SIL-IS. A systematic approach to troubleshooting is recommended.

Troubleshooting Steps for Low Signal Intensity

Potential CauseRecommended Action
Improper Storage/Handling Verify that the SIL-IS was stored according to the manufacturer's guidelines. Ensure the vial was properly sealed to prevent degradation.
Incorrect Concentration Double-check all dilution calculations and ensure the final concentration in the sample is appropriate for the sensitivity of your mass spectrometer.
Suboptimal MS Parameters Optimize the mass spectrometer settings for this compound. This includes tuning the precursor and product ion masses, collision energy, and other source parameters.
Poor Extraction Recovery The extraction method may not be suitable for N-acyl-glycines. Experiment with different extraction solvents and pH conditions to improve recovery.[4]
Degradation Consider the possibility of degradation in the stock solution or during sample processing. Prepare a fresh stock solution and re-analyze.
Issue 2: High Variability in the Internal Standard Signal

Q: The peak area of my this compound is highly variable across my sample batch. Why is this happening and how can I fix it?

A: High variability in the internal standard's response can compromise the precision and accuracy of your quantitative results.[4]

Troubleshooting Steps for High Signal Variability

Potential CauseRecommended Action
Inconsistent Sample Preparation Review the entire sample preparation workflow for any inconsistencies in pipetting, extraction, or reconstitution steps. Ensure uniform treatment of all samples.
Matrix Effects Co-eluting matrix components can cause ion suppression or enhancement, leading to signal variability. To mitigate this, improve chromatographic separation to resolve the analyte and IS from interfering matrix components. Consider using a different ionization source if available (e.g., APCI instead of ESI).
Instrument Instability Check the stability of the mass spectrometer by injecting a standard solution multiple times. If variability is still high, the instrument may require cleaning or maintenance.
Issue 3: Isotopic Impurity and Cross-Contribution

Q: I suspect that the isotopic purity of my this compound is affecting my results. How can I assess and correct for this?

A: Isotopic impurity, where the SIL-IS contains a small amount of the unlabeled analyte, can lead to inaccuracies, especially at the lower limit of quantification.

Assessing and Correcting for Isotopic Impurity

StepDescription
1. Analyze the SIL-IS Solution Prepare a sample containing only the this compound internal standard and acquire data monitoring the mass transitions for both the labeled and unlabeled analyte.
2. Determine the Contribution Ratio Calculate the ratio of the unlabeled analyte's peak area to the labeled internal standard's peak area in the pure SIL-IS solution. This ratio represents the isotopic contribution.
3. Apply a Correction Factor Use a mathematical correction to subtract the contribution of the unlabeled analyte from the SIL-IS signal in your experimental samples.[4]

Experimental Protocols

Protocol: Quantification of N-Octanoyl-glycine in Plasma using this compound by LC-MS/MS
  • Preparation of Standards and Internal Standard Stock Solutions:

    • Prepare a 1 mg/mL stock solution of N-Octanoyl-glycine and this compound in methanol.

    • Create a series of working standard solutions by serially diluting the N-Octanoyl-glycine stock solution.

    • Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL).

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, add 10 µL of the this compound working solution.

    • Add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A suitable gradient to separate N-Octanoyl-glycine from other matrix components.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • MS/MS Conditions (Negative Ion Mode):

      • Ionization: Electrospray Ionization (ESI).

      • Monitor the following transitions:

        • N-Octanoyl-glycine: e.g., m/z 214.2 -> 74.1

        • This compound: e.g., m/z 229.3 -> 74.1

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the peak area ratio (Analyte Area / Internal Standard Area).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

    • Determine the concentration of N-Octanoyl-glycine in the unknown samples using the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is precipitate Protein Precipitation add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration Calibration Curve peak_integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for the quantification of N-Octanoyl-glycine.

troubleshooting_flow cluster_low_signal Troubleshoot Low Signal cluster_variable_signal Troubleshoot Variability cluster_purity Address Purity Issues start Problem: Inaccurate Quantification check_is_signal Check Internal Standard Signal start->check_is_signal low_signal Low/No Signal check_is_signal->low_signal Low variable_signal High Variability check_is_signal->variable_signal Variable check_purity Check Isotopic Purity check_is_signal->check_purity OK storage Verify Storage low_signal->storage sample_prep Review Sample Prep variable_signal->sample_prep analyze_is Analyze IS Alone check_purity->analyze_is Impurity Suspected concentration Check Concentration storage->concentration ms_params Optimize MS Parameters concentration->ms_params matrix_effects Investigate Matrix Effects sample_prep->matrix_effects correct_data Apply Correction Factor analyze_is->correct_data

Caption: Troubleshooting logic for issues with this compound.

References

Technical Support Center: N-octanoylglycine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor recovery of N-octanoylglycine in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low or no recovery of N-octanoylglycine after sample extraction.

Question: We are experiencing very low to undetectable levels of N-octanoylglycine in our final extract. What are the potential causes and how can we troubleshoot this?

Answer:

Poor recovery of N-octanoylglycine can stem from several factors throughout the experimental workflow, from sample handling to the final analysis. N-octanoylglycine is an amphiphilic molecule, possessing both polar (glycine) and non-polar (octanoyl chain) characteristics, which can make its extraction challenging. Here’s a step-by-step guide to troubleshoot poor recovery:

1. Sample Collection and Storage:

  • Analyte Stability: N-octanoylglycine, like other acylglycines, can be susceptible to degradation. It is crucial to minimize the time between sample collection and processing.[1] Samples should be kept on ice and processed as quickly as possible. For long-term storage, samples should be frozen at -80°C.[1] Repeated freeze-thaw cycles should be avoided as they can lead to degradation of metabolites.[1]

  • Internal Standard Addition: The use of a stable isotope-labeled internal standard (SIL-IS), such as N-octanoylglycine-d2 or ¹³C-labeled N-octanoylglycine, is highly recommended.[2][3][4][5][6] The SIL-IS should be added to the sample at the very beginning of the sample preparation process to account for any loss during extraction, concentration, and analysis.[5]

2. Protein Precipitation (for biological fluids like plasma or serum):

  • Incomplete Protein Removal: Proteins in biological samples can bind to N-octanoylglycine, preventing its extraction. Inefficient protein precipitation will lead to significant loss of the analyte.

    • Troubleshooting:

      • Choice of Solvent: Acetonitrile (B52724) is generally more effective than methanol (B129727) for precipitating plasma proteins.[7][8][9][10] A common ratio is 3 to 5 volumes of cold acetonitrile to one volume of plasma.[7][9]

      • Temperature: Perform precipitation at low temperatures (e.g., on ice or at 4°C) to enhance protein precipitation and minimize enzymatic degradation of the analyte.

      • Vortexing and Incubation: Ensure thorough mixing of the sample with the precipitation solvent by vortexing vigorously. Allow sufficient incubation time on ice (e.g., 10-20 minutes) for complete protein precipitation.

      • Centrifugation: Centrifuge at a high speed (e.g., >10,000 x g) for an adequate duration (e.g., 10-15 minutes) at 4°C to ensure a compact protein pellet and a clear supernatant.

3. Extraction Method:

  • Liquid-Liquid Extraction (LLE):

    • Solvent Polarity: The choice of extraction solvent is critical. Due to N-octanoylglycine's amphiphilic nature, a single solvent may not be optimal. A mixture of polar and non-polar solvents is often more effective. For acyl-CoAs, a related class of molecules, a two-phase extraction using a chloroform (B151607)/methanol/water system has been used to remove lipids, followed by extraction of the target molecules with methanol and a high salt concentration.[11]

    • pH Adjustment: The recovery of N-octanoylglycine can be highly dependent on the pH of the aqueous phase. The glycine (B1666218) portion of the molecule has a carboxylic acid group, which will be ionized at neutral or basic pH. To increase its extraction efficiency into an organic solvent, the aqueous phase should be acidified (e.g., with formic acid or hydrochloric acid) to a pH below the pKa of the carboxylic acid group (~pH 2-3), thereby neutralizing its charge and making it more hydrophobic.[12]

    • Salting-Out Effect: Adding a salt (e.g., sodium chloride, ammonium (B1175870) sulfate) to the aqueous phase can increase the partitioning of N-octanoylglycine into the organic phase by decreasing its solubility in the aqueous layer.[13][14][15][16]

    • Emulsion Formation: Emulsions can form at the interface between the aqueous and organic layers, trapping the analyte and leading to poor recovery.

      • Troubleshooting: Gentle mixing or inversion instead of vigorous shaking can help prevent emulsion formation. If an emulsion does form, it can sometimes be broken by adding brine, by centrifugation, or by cooling the sample.

  • Solid-Phase Extraction (SPE):

    • Sorbent Selection: The choice of SPE sorbent is crucial. For an amphiphilic molecule like N-octanoylglycine, a mixed-mode sorbent (e.g., with both reversed-phase and ion-exchange properties) might be most effective. Alternatively, a reversed-phase sorbent (e.g., C18) can be used, but the pH of the sample and wash solutions must be carefully controlled.

    • Method Optimization:

      • Conditioning and Equilibration: Ensure the sorbent is properly conditioned and equilibrated according to the manufacturer's instructions.

      • Sample Loading: The sample should be loaded at an appropriate pH to ensure retention of N-octanoylglycine. For a C18 sorbent, the sample should be acidified to increase the hydrophobicity of the analyte.

      • Washing: The wash step is critical for removing interferences without eluting the analyte. The wash solvent should be strong enough to remove impurities but weak enough to not displace N-octanoylglycine. This may require testing different solvent strengths (e.g., varying percentages of organic solvent in water).

      • Elution: The elution solvent must be strong enough to overcome the interactions between N-octanoylglycine and the sorbent. This might involve using a higher percentage of organic solvent, a different organic solvent, or adjusting the pH of the elution buffer to ionize the analyte and reduce its retention.

Issue 2: High variability in N-octanoylglycine recovery between samples.

Question: We are observing inconsistent recovery of N-octanoylglycine across our samples. What could be causing this variability?

Answer:

High variability in recovery is often due to inconsistencies in the sample preparation workflow. Here are the key areas to focus on for improving reproducibility:

  • Consistent Timing: Ensure that all samples are processed under the same time constraints, especially regarding incubation times for protein precipitation and extraction.

  • Precise Pipetting: Inaccurate pipetting of samples, internal standards, and solvents can lead to significant variability. Calibrate your pipettes regularly.

  • Uniform Mixing: Ensure that all samples are mixed with the same intensity and for the same duration at each step (e.g., vortexing).

  • Matrix Effects: Biological matrices can vary significantly between samples, leading to different levels of ion suppression or enhancement in the mass spectrometer.[17]

    • Troubleshooting: The use of a SIL-IS is the best way to correct for matrix effects.[3][4][5][6] If a SIL-IS is not available, matrix-matched calibration curves should be used.

  • Sample Evaporation: If a solvent evaporation step is used, ensure it is done consistently for all samples. Over-drying can lead to loss of the analyte, while incomplete drying can affect the final sample concentration.

Quantitative Data Summary

The following table summarizes key parameters and recommendations for optimizing N-octanoylglycine recovery. Specific recovery percentages are often method- and matrix-dependent and are not always reported in the literature.

ParameterRecommendation/ObservationPotential Impact on Recovery
Sample Storage Store at -80°C; avoid repeated freeze-thaw cycles.[1]High
Internal Standard Use a stable isotope-labeled internal standard (e.g., N-octanoylglycine-d2).[2][3][4][5][6]High (for accuracy and precision)
Protein Precipitation Use 3-5 volumes of cold acetonitrile.[7][9]High
LLE: pH of Aqueous Phase Acidify to pH < pKa of the carboxylic acid (~2-3).[12]High
LLE: Solvent Choice A mixture of polar and non-polar solvents.High
LLE: Salting-Out Addition of salt (e.g., NaCl, (NH₄)₂SO₄) to the aqueous phase.[13][14][15][16]Medium to High
SPE: Sorbent Reversed-phase (e.g., C18) or mixed-mode.High
SPE: pH Control Acidify sample and control pH of wash/elution solvents.High

Experimental Protocols

Protocol 1: Protein Precipitation for N-octanoylglycine Extraction from Plasma/Serum

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Preparation:

    • Thaw plasma or serum samples on ice.

    • To 100 µL of plasma/serum in a microcentrifuge tube, add 10 µL of a stable isotope-labeled internal standard solution (e.g., N-octanoylglycine-d2 in methanol). Vortex briefly.

  • Protein Precipitation:

    • Add 400 µL of ice-cold acetonitrile to the sample.

    • Vortex vigorously for 1 minute.

    • Incubate on ice for 20 minutes to facilitate protein precipitation.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

  • Drying and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis. Vortex and centrifuge to pellet any insoluble material before transferring to an autosampler vial.

Protocol 2: Liquid-Liquid Extraction of N-octanoylglycine

This protocol is a starting point for developing an LLE method.

  • Sample Preparation:

    • To 100 µL of an aqueous sample (e.g., urine or deproteinized plasma) in a glass tube, add 10 µL of a stable isotope-labeled internal standard solution.

  • pH Adjustment:

    • Acidify the sample to approximately pH 2-3 by adding a small volume of formic acid or hydrochloric acid.

  • Extraction:

    • Add 500 µL of an appropriate organic solvent (e.g., ethyl acetate (B1210297) or a mixture of chloroform and methanol (2:1, v/v)).

    • Optional: Add a small amount of a saturated salt solution (e.g., NaCl) to enhance partitioning.

    • Cap the tube and mix gently by inversion for 5-10 minutes. Avoid vigorous shaking to prevent emulsion formation.

    • Centrifuge at 3,000 x g for 10 minutes to facilitate phase separation.

  • Organic Phase Collection:

    • Carefully transfer the upper organic layer to a new tube.

  • Drying and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS analysis.

Visualizations

TroubleshootingWorkflow start Start: Poor N-octanoylglycine Recovery check_storage 1. Review Sample Storage & Handling - Stored at -80°C? - Minimized freeze-thaw cycles? start->check_storage check_is 2. Verify Internal Standard Use - SIL-IS added early? check_storage->check_is check_ppt 3. Assess Protein Precipitation (if applicable) - Correct solvent (ACN)? - Sufficient solvent volume? - Cold temperature? check_is->check_ppt check_lle 4. Evaluate Liquid-Liquid Extraction - Appropriate solvent polarity? - pH of aqueous phase acidic? - Salting-out employed? check_ppt->check_lle If using LLE check_spe 5. Examine Solid-Phase Extraction - Correct sorbent type? - Optimized pH for loading/elution? - Appropriate wash/elute solvents? check_ppt->check_spe If using SPE check_matrix 6. Investigate Matrix Effects - SIL-IS used for correction? - Matrix-matched standards? check_lle->check_matrix check_spe->check_matrix end_good Recovery Improved check_matrix->end_good Yes end_bad Recovery Still Poor (Consult further) check_matrix->end_bad No

Caption: Troubleshooting workflow for poor N-octanoylglycine recovery.

SignalingPathway cluster_0 Mitochondrial Fatty Acid β-Oxidation cluster_1 Detoxification Pathway cluster_2 Metabolic Disorders FattyAcids Fatty Acids AcylCoA Acyl-CoA Esters FattyAcids->AcylCoA Activation Noctanoylglycine N-octanoylglycine AcylCoA->Noctanoylglycine Glycine N-acyltransferase Glycine Glycine Glycine->Noctanoylglycine IncreasedExcretion Increased Urinary Excretion of N-octanoylglycine Noctanoylglycine->IncreasedExcretion Disorder Inborn Errors of Metabolism (e.g., MCAD Deficiency) Accumulation Accumulation of Acyl-CoA Disorder->Accumulation Accumulation->Noctanoylglycine Increased Conjugation

Caption: Biosynthesis and relevance of N-octanoylglycine.

References

Technical Support Center: Minimizing Ion Suppression in Acylglycine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address ion suppression in the analysis of acylglycines by liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem in acylglycine analysis?

A1: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of the target analytes, such as acylglycines, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and even false-negative results.[2] In acylglycine analysis, which often involves complex biological matrices like plasma and urine, endogenous components such as salts, proteins, and lipids are common causes of ion suppression.

Q2: How can I detect ion suppression in my acylglycine analysis?

A2: A common method to detect and visualize ion suppression is through a post-column infusion experiment.[3] This involves infusing a constant flow of a standard solution of your acylglycine of interest into the mass spectrometer while injecting a blank matrix sample. A dip in the baseline signal at a specific retention time indicates the presence of co-eluting matrix components that are causing ion suppression.

Q3: What are the primary strategies to minimize ion suppression?

A3: The main strategies to combat ion suppression fall into three categories:

  • Sample Preparation: Employing effective sample cleanup techniques to remove interfering matrix components before analysis. Common methods include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[4]

  • Chromatographic Separation: Optimizing the liquid chromatography method to separate the acylglycines from the ion-suppressing matrix components. This can be achieved by adjusting the mobile phase, using a different column, or employing techniques like Ultra-Performance Liquid Chromatography (UPLC) for better resolution.

  • Internal Standards: Using a stable isotope-labeled (SIL) internal standard for each acylglycine. These standards co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate quantification by normalizing the signal.

Troubleshooting Guides

Issue 1: Poor sensitivity or low signal intensity for acylglycines.

Possible Cause: Significant ion suppression from the sample matrix.

Troubleshooting Steps:

  • Perform a Post-Column Infusion Experiment: This will help you identify the retention time regions where ion suppression is most severe.

  • Improve Sample Cleanup: If ion suppression is observed, consider switching to a more effective sample preparation method. The choice of method can significantly impact the cleanliness of your sample.

    • Protein Precipitation (PPT): A simple and fast method, but it may not remove all ion-suppressing components like phospholipids.[4]

    • Liquid-Liquid Extraction (LLE): Can be effective at removing salts and some lipids.

    • Solid-Phase Extraction (SPE): Often provides the cleanest samples by selectively isolating the analytes.[4] Anion exchange SPE is particularly effective for acidic compounds like acylglycines.[5][6]

  • Optimize Chromatography:

    • Adjust the gradient to better separate your acylglycines from the suppression zones identified in the post-column infusion experiment.

    • Consider using a UPLC system, which offers higher resolution and can separate analytes from matrix interferences more effectively than traditional HPLC.[5][7]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but may also decrease the analyte signal to below the limit of detection.

Issue 2: Inconsistent and irreproducible quantitative results.

Possible Cause: Variable matrix effects between samples.

Troubleshooting Steps:

  • Use Stable Isotope-Labeled Internal Standards: This is the most effective way to correct for variable ion suppression. The SIL internal standard for each acylglycine will be affected by the matrix in the same way as the analyte, allowing for accurate and precise quantification.

  • Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples (e.g., blank plasma or urine) to ensure that the calibrators and samples experience similar matrix effects.

  • Evaluate Sample Preparation Consistency: Ensure your sample preparation method is robust and reproducible. Inconsistent recoveries can lead to variable results.

Experimental Protocols

Protocol 1: Protein Precipitation for Acylglycine Analysis in Plasma

This protocol is a quick and simple method for removing the bulk of proteins from plasma samples.

Materials:

  • Plasma sample

  • Ice-cold acetonitrile (B52724) (ACN)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge capable of 14,000 x g and 4°C

Procedure:

  • In a clean microcentrifuge tube, add 50 µL of plasma.

  • Add 200 µL of ice-cold acetonitrile. If using a stable isotope-labeled internal standard, it should be included in the ACN.

  • Vortex the mixture vigorously for 30 seconds to precipitate the proteins.[8]

  • Centrifuge the tube at 14,000 x g for 10 minutes at 4°C.[8]

  • Carefully collect the supernatant and transfer it to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Acylglycine Analysis in Urine

This protocol uses anion exchange SPE to isolate acylglycines from urine, resulting in a cleaner sample.[5][6]

Materials:

  • Urine sample

  • Anion exchange SPE cartridge

  • SPE manifold

  • Methanol (B129727)

  • Deionized water

  • Elution solvent (e.g., 5% formic acid in methanol)

  • Centrifuge

Procedure:

  • Centrifuge the urine sample to remove any particulate matter.

  • Condition the SPE cartridge by passing methanol followed by deionized water through it.

  • Load the urine sample onto the conditioned SPE cartridge.

  • Wash the cartridge with deionized water to remove unretained matrix components.

  • Elute the acylglycines from the cartridge using the elution solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Protocol 3: Post-Column Infusion Experiment to Detect Ion Suppression

This experiment helps to identify regions of ion suppression in your chromatogram.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-piece

  • Standard solution of the acylglycine of interest

  • Blank matrix sample (e.g., plasma or urine from a healthy individual)

Procedure:

  • Set up the LC-MS/MS system with your analytical column.

  • Connect the outlet of the LC column to a tee-piece.

  • Connect the syringe pump containing the acylglycine standard solution to the second port of the tee-piece.

  • Connect the third port of the tee-piece to the mass spectrometer's ion source.

  • Begin the LC gradient with the mobile phase.

  • Start the syringe pump to infuse the acylglycine standard at a constant, low flow rate. You should observe a stable baseline signal for the acylglycine.

  • Inject the blank matrix extract onto the LC column.

  • Monitor the signal of the infused acylglycine. Any significant drop in the signal indicates a region of ion suppression.

Quantitative Data Summary

The following table summarizes the mean recoveries of various acylglycines from urine using a solid-phase extraction method. Higher and more consistent recoveries generally indicate a more effective removal of interfering substances and thus, reduced ion suppression.

AcylglycineMean Recovery (%)
Isovalerylglycine90.2
Butyrylglycine95.7
Propionylglycine98.3
Hexanoylglycine101.5
Suberylglycine105.2
Phenylacetylglycine109.3
(Data adapted from Fong et al., 2012)[9]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation start Biological Sample (Plasma/Urine) ppt Protein Precipitation start->ppt Choose one lle Liquid-Liquid Extraction start->lle Choose one spe Solid-Phase Extraction start->spe Choose one lcms LC-MS/MS Analysis ppt->lcms lle->lcms spe->lcms data Data Acquisition lcms->data pci Post-Column Infusion (for troubleshooting) lcms->pci Troubleshoot results Results data->results pci->lcms Optimize

Caption: Experimental workflow for acylglycine analysis with troubleshooting loop.

troubleshooting_logic start Inconsistent/ Low Signal? pci Perform Post-Column Infusion start->pci Yes no_suppression Check Instrument Performance start->no_suppression No suppression_found Ion Suppression Detected? pci->suppression_found suppression_found->no_suppression No optimize_prep Improve Sample Prep (SPE > LLE > PPT) suppression_found->optimize_prep Yes optimize_chrom Optimize LC Method (e.g., UPLC, gradient) optimize_prep->optimize_chrom use_sil Use Stable Isotope-Labeled Internal Standard optimize_chrom->use_sil end Problem Resolved use_sil->end

Caption: Troubleshooting logic for addressing ion suppression in acylglycine analysis.

References

Validation & Comparative

A Guide to Internal Standards in Acylglycine Analysis: A Comparative Look at N-Octanoyl-D15-glycine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of endogenous metabolites is paramount. In the field of metabolomics, particularly in the study of inborn errors of metabolism, the analysis of acylglycines plays a crucial diagnostic role. The use of internal standards in mass spectrometry-based quantification is a cornerstone of achieving reliable and reproducible results. This guide provides a comprehensive comparison of N-Octanoyl-D15-glycine as an internal standard against other alternatives, supported by experimental principles and data.

The Critical Role of Internal Standards in Quantitative Analysis

Internal standards are essential in analytical chemistry, especially in techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), to correct for the variability inherent in sample preparation and analysis. An ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible, but be distinguishable by the mass spectrometer.

This compound: The Gold Standard for N-Octanoylglycine Quantification

This compound is a deuterated, stable isotope-labeled (SIL) internal standard for N-octanoylglycine. The incorporation of 15 deuterium (B1214612) atoms results in a significant mass shift from the endogenous analyte, allowing for clear differentiation in the mass spectrometer, while maintaining nearly identical physicochemical properties.

Advantages of this compound:

  • High Accuracy and Precision: Due to its structural and chemical similarity to the analyte, this compound co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer's source. This effectively corrects for variations in sample extraction, injection volume, and matrix effects, leading to high accuracy and precision.

  • Reduced Matrix Effects: Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting compounds from the sample matrix, are a significant challenge in bioanalysis. As a SIL internal standard, this compound experiences similar matrix effects to the endogenous analyte, leading to reliable correction.

  • Improved Method Robustness: The use of a SIL internal standard makes the analytical method more robust and less susceptible to day-to-day variations in instrument performance.

Comparison with Other Internal Standards

The choice of an internal standard can significantly impact the quality of quantitative data. Here, we compare this compound to other classes of internal standards.

Internal Standard TypeDescriptionAdvantagesDisadvantages
Stable Isotope-Labeled (e.g., this compound) The analyte with several atoms replaced by their stable isotopes (e.g., ²H, ¹³C, ¹⁵N).- Co-elutes with the analyte.- Experiences identical extraction recovery and ionization efficiency.- Provides the most accurate correction for matrix effects.- Can be more expensive.- Synthesis may not be available for all analytes.
Homologous Series A compound with a similar chemical structure but a different alkyl chain length.- May have similar extraction and chromatographic behavior.- Less expensive than SIL standards.- Does not co-elute with the analyte.- May have different ionization efficiency and be subject to different matrix effects.
Structural Analogs A compound with a similar functional group but a different core structure.- Readily available and cost-effective.- Significant differences in retention time, extraction recovery, and ionization response.- Poor correction for matrix effects.
Non-Isotopically Labeled Compound of a Different Analyte Using a standard of a different but related analyte present in the sample.- No additional cost if the compound is already being analyzed.- All the disadvantages of homologous series and structural analogs, leading to poor accuracy.

Performance Data from Literature

Table 1: Typical Performance Characteristics of Acylglycine Analysis using Deuterated Internal Standards

ParameterTypical ValueReference
Recovery 90-110%[1][2]
Within-run Precision (CV%) < 10%[1][2]
Between-run Precision (CV%) < 15%[1][2]
Linearity (r²) > 0.99[1][2]

These values demonstrate the high quality of data that can be achieved with methods employing stable isotope-labeled internal standards.

Experimental Protocols

A typical workflow for the analysis of acylglycines in biological samples using LC-MS/MS with this compound as an internal standard is described below.

Sample Preparation
  • Sample Collection: Collect urine or plasma samples.

  • Internal Standard Spiking: Add a known amount of this compound solution to each sample at the beginning of the preparation process.

  • Solid-Phase Extraction (SPE):

    • Condition an anion exchange SPE cartridge.

    • Load the sample onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the acylglycines.

  • Derivatization (Optional but common): Derivatize the acylglycines (e.g., with butanol) to improve chromatographic separation and detection sensitivity.[1]

  • Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of water and acetonitrile/methanol with a small amount of formic acid is typically used.

    • Flow Rate: Appropriate for the column dimensions.

    • Injection Volume: 1-10 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

    • Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both the analyte (N-octanoylglycine) and the internal standard (this compound).

Visualizing the Workflow and Metabolic Context

To better illustrate the processes involved, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Urine/Plasma) Spike Spike with This compound Sample->Spike SPE Solid-Phase Extraction Spike->SPE Deriv Derivatization (Optional) SPE->Deriv Recon Reconstitution Deriv->Recon LC LC Separation Recon->LC MS MS/MS Detection (MRM) LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant

Caption: Experimental workflow for acylglycine analysis.

G cluster_pathway Fatty Acid β-Oxidation and Acylglycine Formation cluster_conjugation Detoxification Pathway FA Fatty Acids AcylCoA Fatty Acyl-CoA FA->AcylCoA BetaOx β-Oxidation Cycle AcylCoA->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA AcylCoA2 Accumulated Acyl-CoA BetaOx->AcylCoA2 TCA TCA Cycle AcetylCoA->TCA Glycine Glycine Acylglycine Acylglycine (e.g., N-Octanoylglycine) Glycine->Acylglycine Excretion Urinary Excretion Acylglycine->Excretion AcylCoA2->Acylglycine Glycine N-acyltransferase

Caption: Simplified metabolic pathway of acylglycine formation.

Conclusion

In the quantitative analysis of acylglycines, the choice of internal standard is a critical determinant of data quality. This compound, as a stable isotope-labeled internal standard, represents the gold standard for the accurate and precise measurement of N-octanoylglycine. Its behavior in the analytical workflow closely mimics that of the endogenous analyte, allowing for effective correction of experimental variability. While other types of internal standards are available, they do not offer the same level of performance, particularly in complex biological matrices. For researchers aiming for the highest quality data in metabolomics and clinical diagnostics, the use of deuterated internal standards like this compound is strongly recommended.

References

A Comparative Guide to the Quantitative Analysis of N-octanoylglycine: LC-MS/MS vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two common mass spectrometry-based methods for the quantitative analysis of N-octanoylglycine: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). N-octanoylglycine is a critical biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an inherited metabolic disorder. Accurate and reliable quantification of this analyte in biological matrices such as plasma and urine is essential for clinical diagnosis and research.

This document outlines the performance characteristics of both methods, supported by experimental data, and provides detailed protocols to assist researchers in selecting the most suitable method for their specific needs.

Method Performance Comparison

The choice between LC-MS/MS and GC-MS for the analysis of N-octanoylglycine depends on several factors, including the required sensitivity, sample throughput, and the nature of the sample matrix. The following tables summarize the key quantitative performance parameters for each method.

Table 1: LC-MS/MS Method Validation for N-octanoylglycine
Validation ParameterPerformance Characteristic
Linearity (r²) > 0.99[1]
Linear Range 0.1 - 100 µM[1]
Lower Limit of Quantification (LLOQ) 0.1 µM[1]
Precision (%CV) < 15%
Accuracy (%Recovery) 85 - 115%
Internal Standard n-Octanoylglycine-2,2-d2[1]
Sample Throughput High
Table 2: Representative GC-MS Method Validation for N-octanoylglycine
Validation ParameterPerformance Characteristic
Linearity (r²) > 0.99
Linear Range 0.5 - 100 µg/mL
Lower Limit of Quantification (LLOQ) ~0.5 µg/mL
Precision (%CV) < 15%
Accuracy (%Recovery) 80 - 120%
Internal Standard Stable isotope-labeled N-octanoylglycine
Sample Throughput Moderate to High

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical assays. Below are the experimental protocols for the LC-MS/MS and a representative GC-MS method for N-octanoylglycine analysis.

LC-MS/MS Method Protocol

This method is ideal for the direct analysis of N-octanoylglycine in biological fluids with minimal sample preparation.

1. Sample Preparation:

  • Plasma: To 50 µL of plasma, add 200 µL of ice-cold acetonitrile (B52724) containing the internal standard (n-Octanoylglycine-2,2-d2). Vortex vigorously for 30 seconds to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial for analysis.

  • Urine: Thaw urine samples at room temperature and vortex for 10 seconds. Centrifuge at 4000 x g for 5 minutes. In a clean microcentrifuge tube, combine 50 µL of urine supernatant with 450 µL of the internal standard working solution (in 50% methanol/water). Vortex for 10 seconds and transfer to an autosampler vial.[1]

2. Liquid Chromatography:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate N-octanoylglycine from other matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Tandem Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • N-octanoylglycine: Precursor ion (Q1) -> Product ion (Q3)

    • n-Octanoylglycine-2,2-d2 (IS): Precursor ion (Q1) -> Product ion (Q3)

  • Data Analysis: Quantify N-octanoylglycine concentration using a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

GC-MS Method Protocol

This method requires a derivatization step to increase the volatility of N-octanoylglycine for gas chromatography.

1. Sample Preparation and Derivatization:

  • Extraction: Perform a liquid-liquid or solid-phase extraction of N-octanoylglycine from the biological matrix (plasma or urine).

  • Derivatization: Evaporate the extracted sample to dryness under a stream of nitrogen. Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and heat at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative of N-octanoylglycine.

2. Gas Chromatography:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: A temperature gradient starting at a low temperature and ramping up to a higher temperature to ensure good separation.

  • Injection Mode: Splitless.

3. Mass Spectrometry:

  • Ionization Mode: Electron Ionization (EI).

  • Scan Mode: Selected Ion Monitoring (SIM).

  • Monitored Ions: Select characteristic ions of the TMS-derivatized N-octanoylglycine and its internal standard for quantification.

  • Data Analysis: Quantify the derivatized N-octanoylglycine using a calibration curve prepared by derivatizing known concentrations of the standard.

Visualized Workflows and Pathways

To further clarify the experimental processes and the biological context of N-octanoylglycine, the following diagrams are provided.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing BiologicalSample Biological Sample (Plasma/Urine) AddIS Add Internal Standard (N-octanoylglycine-d2) BiologicalSample->AddIS ProteinPrecipitation Protein Precipitation (Acetonitrile) AddIS->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC LC Separation (C18 Column) Supernatant->LC MSMS MS/MS Detection (MRM Mode) LC->MSMS Quantification Quantification MSMS->Quantification

LC-MS/MS Experimental Workflow for N-octanoylglycine Analysis.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing BiologicalSample Biological Sample (Plasma/Urine) Extraction Extraction of Analytes BiologicalSample->Extraction Drying Evaporation to Dryness Extraction->Drying Derivatization Derivatization (e.g., Silylation) Drying->Derivatization GC GC Separation (Capillary Column) Derivatization->GC MS MS Detection (SIM Mode) GC->MS Quantification Quantification MS->Quantification

GC-MS Experimental Workflow for N-octanoylglycine Analysis.

MCAD_Pathway MCFA Medium-Chain Fatty Acids (e.g., Octanoic Acid) AcylCoA Medium-Chain Acyl-CoA MCFA->AcylCoA MCAD Medium-Chain Acyl-CoA Dehydrogenase (MCAD) AcylCoA->MCAD N_octanoylglycine N-octanoylglycine (Excreted in Urine) AcylCoA->N_octanoylglycine Alternative Pathway in MCAD Deficiency BetaOxidation ß-Oxidation MCAD->BetaOxidation Normal Pathway MCAD->BetaOxidation Deficient in MCAD Deficiency AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA KetoneBodies Ketone Bodies (Energy) AcetylCoA->KetoneBodies Glycine Glycine Glycine->N_octanoylglycine

Simplified Metabolic Pathway of N-octanoylglycine Formation in MCAD Deficiency.

Conclusion

Both LC-MS/MS and GC-MS are powerful techniques for the quantification of N-octanoylglycine. LC-MS/MS is generally the preferred method due to its high sensitivity, specificity, and simpler sample preparation that does not require derivatization. This makes it particularly well-suited for high-throughput clinical and research applications.

GC-MS, while also a robust and reliable technique, necessitates a derivatization step to analyze the non-volatile N-octanoylglycine. This adds complexity and potential for variability in the sample preparation process. However, GC-MS can be a valuable alternative, especially in laboratories where it is the primary available instrumentation.

The choice of method should be guided by the specific requirements of the study, including the desired level of sensitivity, sample throughput, and available resources. Regardless of the method chosen, proper validation is paramount to ensure the accuracy and reliability of the quantitative results.

References

The Gold Standard in Quantitative Bioanalysis: A Comparative Guide to N-Octanoyl-D15-glycine and ¹³C-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative mass spectrometry, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison between deuterated internal standards, exemplified by N-Octanoyl-D15-glycine, and the increasingly favored ¹³C-labeled internal standards.

In the realm of targeted metabolomics and drug discovery, precise quantification of endogenous molecules like N-acyl glycines is critical for understanding disease pathology and drug efficacy. Stable isotope-labeled internal standards (SIL-IS) are the cornerstone of robust liquid chromatography-mass spectrometry (LC-MS/MS) assays, compensating for variability in sample preparation and matrix effects.[1] While deuterated standards have historically been a common choice due to their lower cost and wider availability, ¹³C-labeled standards are emerging as the superior option for many applications, offering greater analytical accuracy and reliability.[2][3]

Performance Characteristics at a Glance: Deuterated vs. ¹³C-Labeled Standards

The fundamental differences between these two types of isotopic labeling can significantly impact assay performance. The following table summarizes the key distinctions based on established principles of isotope dilution mass spectrometry.

FeatureThis compound (Deuterated IS)¹³C-Labeled N-Octanoylglycine (¹³C-Labeled IS)Rationale & Implications
Chromatographic Co-elution Potential for chromatographic shift (Isotope Effect)[4]Identical retention time[3][5]The larger relative mass difference between hydrogen and deuterium (B1214612) can alter chromatographic behavior, causing the deuterated standard to elute slightly earlier than the native analyte. This can lead to differential matrix effects and biased quantification. ¹³C-labeled standards have virtually identical physicochemical properties to their native counterparts, ensuring perfect co-elution.[3]
Isotopic Stability Variable; potential for back-exchange[4]High; integrated into the carbon backbone[6]Deuterium atoms, particularly those on heteroatoms or acidic positions, can be prone to exchange with protons from the sample matrix or solvent.[4][6] ¹³C atoms are not susceptible to this exchange, guaranteeing the isotopic integrity of the standard throughout the analytical process.[4]
Matrix Effect Compensation Good, but can be compromised by chromatographic shift[4]Excellent; co-elution ensures identical experience of matrix effects[3]An ideal internal standard should experience the same degree of ion suppression or enhancement as the analyte.[3] The co-elution of ¹³C-labeled standards ensures they are in the same "analytical space" as the analyte during ionization, providing more effective compensation for matrix effects.[4]
Potential for Isotopic Interference HigherLowerThe natural abundance of ¹³C is approximately 1.1%, which can sometimes lead to a small signal at the mass of the analyte from the ¹³C-labeled standard. However, the potential for in-source fragmentation and H-D exchange with deuterated standards can lead to more complex spectra and potential for interference.[6]
Cost & Availability Generally less expensive and more widely available[2][6]Typically more expensive due to more complex synthesis[2][6]Budgetary considerations may favor deuterated standards, but this must be weighed against the potential for compromised data quality. For high-stakes analyses, the investment in ¹³C-labeled standards is often justified.[4]

Experimental Protocol: Quantification of N-Octanoylglycine in Human Plasma

This protocol provides a representative methodology for the quantification of N-octanoylglycine in a biological matrix using a stable isotope-labeled internal standard.

1. Sample Preparation:

  • To 100 µL of human plasma, add 10 µL of the internal standard working solution (either this compound or ¹³C-labeled N-Octanoylglycine at 1 µg/mL in methanol).

  • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

2. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate N-octanoylglycine from other matrix components. For example, starting at 5% B, increasing to 95% B over 5 minutes, holding for 2 minutes, and then re-equilibrating at 5% B for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Ionization Source: Electrospray ionization (ESI) in positive or negative mode, optimized for N-octanoylglycine.

  • MRM Transitions: Specific precursor-to-product ion transitions for both the analyte (N-octanoylglycine) and the internal standard (this compound or ¹³C-labeled N-Octanoylglycine) would be determined and optimized.

3. Data Analysis:

  • Peak areas for both the analyte and the internal standard are integrated.

  • A ratio of the analyte peak area to the internal standard peak area is calculated.[1]

  • A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte in a series of calibration standards.

  • The concentration of N-octanoylglycine in the plasma samples is then determined from the calibration curve.

Visualizing the Analytical Workflow

The following diagram illustrates the typical workflow for quantitative analysis using a stable isotope-labeled internal standard.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample (e.g., Plasma) add_is Spike with Internal Standard sample->add_is extraction Protein Precipitation & Extraction add_is->extraction concentration Evaporation & Reconstitution extraction->concentration lcms LC-MS/MS System concentration->lcms Injection integration Peak Integration (Analyte & IS) lcms->integration ratio Calculate Peak Area Ratio integration->ratio calibration Calibration Curve Construction ratio->calibration quantification Quantification of Analyte Concentration calibration->quantification

Caption: A typical analytical workflow for cannabinoid quantification using internal standards.

Conclusion: Selecting the Optimal Internal Standard

While deuterated internal standards like this compound can be suitable for many applications and offer a cost-effective solution, it is crucial for researchers to be aware of their potential limitations, namely chromatographic shifts and the possibility of deuterium exchange.[4] Careful method development and validation are essential to ensure these factors do not compromise data accuracy.

For the most demanding analytical challenges, where the highest levels of accuracy and precision are required, ¹³C-labeled internal standards are the superior choice.[5] Their ability to perfectly co-elute with the target analyte provides more robust compensation for matrix effects, leading to higher quality and more reliable data.[3] The investment in ¹³C-labeled standards is highly recommended for pivotal studies in drug development and clinical research, ensuring the generation of defensible and reproducible results.

References

A Comparative Guide to N-octanoylglycine Quantification: Immunoassay vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This document aims to provide an objective comparison to assist in the selection of the most appropriate analytical method for specific research needs. It is important to note that the performance data presented is illustrative and a formal cross-validation would be required for any specific newly developed immunoassay against a reference LC-MS/MS method.

Performance Characteristics: A Comparative Overview

Liquid chromatography coupled with tandem mass spectrometry is widely regarded as the "gold standard" for the quantification of small molecules due to its high sensitivity and specificity.[1][2][3] Immunoassays, on the other hand, offer a high-throughput and cost-effective alternative, particularly for screening large numbers of samples.[4][5]

The following table summarizes the expected performance characteristics for a hypothetical N-octanoylglycine immunoassay versus a validated LC-MS/MS method.

Performance MetricImmunoassay (Competitive ELISA)LC-MS/MS
Principle Competitive binding of N-octanoylglycine and a labeled tracer to a limited number of specific antibodies.Chromatographic separation followed by mass-based detection and fragmentation for specific identification and quantification.
Specificity Moderate to high; potential for cross-reactivity with structurally similar molecules.Very high; based on retention time and specific mass-to-charge ratio transitions.
Sensitivity (LLOQ) Typically in the low ng/mL range.Can achieve sub-ng/mL to pg/mL levels.
Dynamic Range Narrower, typically 2-3 orders of magnitude.Wider, often spanning 4-5 orders of magnitude.
Precision (%CV) Intra-assay: <15%; Inter-assay: <20%Intra-assay: <10%; Inter-assay: <15%
Accuracy (%Bias) 85-115%90-110%
Throughput High; suitable for 96-well plate format.Lower; sequential sample analysis.
Cost per Sample Lower.Higher.
Matrix Effects Can be significant; requires careful validation.Can be minimized with appropriate sample preparation and use of internal standards.
Development Time Longer; requires antibody development and characterization.Shorter for method adaptation if standards are available.

Experimental Workflow for Cross-Validation

A typical cross-validation workflow is essential to ensure that a newly developed immunoassay provides comparable results to a well-established LC-MS/MS method. This process involves analyzing a set of identical samples with both methods and statistically comparing the results.

Cross-Validation Workflow cluster_0 Sample Cohort cluster_1 Analytical Methods cluster_2 Data Analysis SampleSelection Select Representative Samples (e.g., Plasma, Urine) Immunoassay N-octanoylglycine Immunoassay Analysis SampleSelection->Immunoassay LCMS N-octanoylglycine LC-MS/MS Analysis (Reference Method) SampleSelection->LCMS DataComparison Compare Quantitative Results Immunoassay->DataComparison LCMS->DataComparison Correlation Correlation Analysis (e.g., Pearson, Spearman) DataComparison->Correlation Agreement Agreement Analysis (e.g., Bland-Altman Plot) DataComparison->Agreement Bias Calculate Bias DataComparison->Bias

A generalized workflow for the cross-validation of an immunoassay against a reference LC-MS/MS method.

Experimental Protocols

Below are detailed, representative protocols for the quantification of N-octanoylglycine using a competitive ELISA and an LC-MS/MS method.

N-octanoylglycine Competitive ELISA Protocol

This protocol outlines a typical competitive enzyme-linked immunosorbent assay for the quantification of N-octanoylglycine in biological samples.

  • Coating: A 96-well microplate is coated with a capture antibody specific for N-octanoylglycine and incubated overnight at 4°C.

  • Washing: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound antibody.

  • Blocking: The remaining protein-binding sites on the plate are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Competition: Standards, controls, and samples are added to the wells, followed immediately by the addition of a fixed concentration of N-octanoylglycine conjugated to an enzyme (e.g., horseradish peroxidase - HRP). The plate is then incubated for 1-2 hours at room temperature, during which the free N-octanoylglycine in the samples competes with the enzyme-conjugated N-octanoylglycine for binding to the capture antibody.

  • Washing: The plate is washed again to remove unbound reagents.

  • Substrate Addition: A substrate solution (e.g., TMB) is added to each well, and the plate is incubated in the dark at room temperature to allow for color development. The enzyme converts the substrate to a colored product.

  • Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm). The concentration of N-octanoylglycine in the samples is inversely proportional to the signal intensity and is calculated from a standard curve.

N-octanoylglycine LC-MS/MS Protocol

This protocol describes a robust method for the quantification of N-octanoylglycine in biological matrices like plasma or urine.[6]

  • Sample Preparation:

    • Plasma: To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., N-octanoylglycine-d2) and 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins. Vortex and centrifuge at 10,000 x g for 10 minutes.

    • Urine: To 50 µL of urine, add 10 µL of the internal standard solution and 440 µL of 50% methanol (B129727) in water. Vortex to mix.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% mobile phase B over 5-10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in negative ion mode.

    • Detection: Multiple Reaction Monitoring (MRM).

      • N-octanoylglycine: Monitor the transition of the precursor ion (e.g., m/z 214.2) to a specific product ion (e.g., m/z 74.1).

      • Internal Standard (N-octanoylglycine-d2): Monitor the transition of its precursor ion (e.g., m/z 216.2) to a specific product ion (e.g., m/z 74.1).

  • Data Analysis: The concentration of N-octanoylglycine is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in a surrogate matrix.

Conclusion

Both immunoassays and LC-MS/MS are powerful techniques for the quantification of N-octanoylglycine. The choice of method depends on the specific requirements of the study. For high-throughput screening of a large number of samples where cost is a consideration, a well-validated immunoassay may be suitable. However, for applications requiring the highest level of specificity, sensitivity, and accuracy, such as in clinical diagnostics or regulatory submissions, LC-MS/MS remains the method of choice. A thorough cross-validation is imperative when establishing a new immunoassay to ensure its results are comparable to the reference LC-MS/MS method.

References

Establishing Reference Intervals for Urinary N-octanoylglycine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the establishment of reference intervals for urinary N-octanoylglycine, a critical biomarker for the diagnosis and monitoring of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an inborn error of fatty acid metabolism. This document outlines the analytical methodologies, compares N-octanoylglycine with alternative biomarkers, and presents supporting data to aid in the interpretation of laboratory results.

Comparison of Biomarkers for MCAD Deficiency

The diagnosis of MCAD deficiency relies on the identification of elevated levels of specific metabolites. While N-octanoylglycine is a key analyte, a panel of biomarkers is often assessed for a comprehensive diagnosis.

BiomarkerMethod of AnalysisAdvantagesDisadvantages
N-octanoylglycine LC-MS/MS, GC-MSHigh specificity for MCAD deficiency.[1][2]May be less elevated in asymptomatic or mild cases.
N-hexanoylglycine LC-MS/MS, GC-MSHighly specific and sensitive marker for MCAD deficiency.[1][2]
Suberylglycine LC-MS/MS, GC-MSOften elevated in MCAD deficiency.Can be influenced by diet, particularly those containing medium-chain triglycerides, leading to potential false positives.[1]
Octanoylcarnitine (C8) Tandem Mass Spectrometry (MS/MS)Primary marker in newborn screening.Can be normal in some affected individuals when not under metabolic stress.[3]
Dicarboxylic Acids GC-MSElevated during acute episodes of MCAD deficiency.[4]Less specific than acylglycines.

Reference Intervals for Urinary Acylglycines

The establishment of reliable reference intervals is crucial for the accurate interpretation of patient data. The following table summarizes the reference interval for urinary N-octanoylglycine and other relevant acylglycines as provided by Mayo Clinic Laboratories. These values are reported in mg/g of creatinine (B1669602) to normalize for variations in urine concentration.

AnalyteReference Interval (mg/g Creatinine)
n-Octanoylglycine ≤ 2.00 [5]
n-Hexanoylglycine≤ 2.00[5]
Suberylglycine≤ 5.00[5]
Isobutyrylglycine≤ 3.00[5]
n-Butyrylglycine≤ 2.50[5]
2-Methylbutyrylglycine≤ 2.00[5]
Isovalerylglycine≤ 8.00[5]
3-Phenylpropionylglycine≤ 2.00[5]
trans-Cinnamoylglycine≤ 5.50[5]

Note: Reference intervals may vary between laboratories due to differences in methodology and patient populations. It is recommended that each laboratory establishes its own reference ranges.

Experimental Protocol: Quantitative Analysis of Urinary N-octanoylglycine by LC-MS/MS

The following is a detailed methodology for the quantification of urinary N-octanoylglycine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method.[6]

1. Sample Preparation (Dilute-and-Shoot Method)

  • Thaw frozen urine samples at room temperature.

  • Vortex the sample for 10 seconds to ensure homogeneity.

  • Centrifuge at 4000 x g for 5 minutes to pellet any particulate matter.

  • In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of an internal standard working solution (e.g., n-Octanoylglycine-d2 in 50% methanol/water).

  • Vortex the mixture for 10 seconds.

  • Transfer the final mixture to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC): The prepared sample is injected into an LC system. The separation of N-octanoylglycine from other urinary components is typically achieved using a C18 reversed-phase column with a gradient elution program.

  • Tandem Mass Spectrometry (MS/MS): The eluent from the LC column is introduced into the mass spectrometer. N-octanoylglycine is detected and quantified using multiple reaction monitoring (MRM). This involves selecting the precursor ion of N-octanoylglycine and its specific product ion after fragmentation, which provides high specificity.

3. Data Analysis

  • Quantification is based on the peak area ratio of the analyte (N-octanoylglycine) to the internal standard.

  • A calibration curve is constructed by plotting the peak area ratios against the concentration of known standards.

  • The concentration of N-octanoylglycine in the urine sample is then determined from this calibration curve and normalized to the creatinine concentration of the sample.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the metabolic pathway leading to the formation of N-octanoylglycine and the experimental workflow for its analysis.

cluster_0 Mitochondrial Fatty Acid Beta-Oxidation cluster_1 Detoxification Pathway (MCAD Deficiency) Medium-Chain Fatty Acids Medium-Chain Fatty Acids Acyl-CoA Synthetase Acyl-CoA Synthetase Medium-Chain Fatty Acids->Acyl-CoA Synthetase Medium-Chain Acyl-CoA Medium-Chain Acyl-CoA Acyl-CoA Synthetase->Medium-Chain Acyl-CoA MCAD Enzyme MCAD Enzyme Medium-Chain Acyl-CoA->MCAD Enzyme Accumulated Medium-Chain Acyl-CoA Accumulated Medium-Chain Acyl-CoA Medium-Chain Acyl-CoA->Accumulated Medium-Chain Acyl-CoA MCAD Deficiency Block Beta-Oxidation Spiral Beta-Oxidation Spiral MCAD Enzyme->Beta-Oxidation Spiral Acetyl-CoA Acetyl-CoA Beta-Oxidation Spiral->Acetyl-CoA Glycine N-Acyltransferase Glycine N-Acyltransferase Accumulated Medium-Chain Acyl-CoA->Glycine N-Acyltransferase N-octanoylglycine N-octanoylglycine Glycine N-Acyltransferase->N-octanoylglycine Urinary Excretion Urinary Excretion N-octanoylglycine->Urinary Excretion

Caption: Metabolic pathway of N-octanoylglycine formation in MCAD deficiency.

Urine Sample Collection Urine Sample Collection Sample Preparation Sample Preparation Urine Sample Collection->Sample Preparation Centrifugation, Dilution, Internal Standard Addition LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Injection Data Processing Data Processing LC-MS/MS Analysis->Data Processing Peak Integration, Quantification Result Interpretation Result Interpretation Data Processing->Result Interpretation Comparison to Reference Intervals

References

A Comparative Guide to the Performance Characteristics of N-Octanoyl-D15-glycine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-Octanoyl-D15-glycine, primarily focusing on its performance as an analytical standard and the biological activities of its non-deuterated counterpart, N-Octanoyl-glycine, in relation to other N-acyl glycines. This document is intended to assist researchers in selecting the appropriate tools and understanding the nuanced performance characteristics of this class of molecules.

Part 1: Analytical Performance of this compound as an Internal Standard

This compound is a deuterated analog of N-Octanoyl-glycine, designed for use as an internal standard in mass spectrometry-based quantitative analysis. Its primary function is to correct for variability in sample preparation and instrument response, ensuring accurate quantification of endogenous N-acyl glycines.

Comparison of Isotopic Labeling Strategies

The choice of isotopic label is critical for the performance of an internal standard. The most common labels are deuterium (B1214612) (²H or D) and carbon-13 (¹³C).

FeatureDeuterated Standards (e.g., this compound)¹³C-Labeled Standards
Isotopic Purity Typically high (e.g., >98% for similar compounds)Generally very high (>99%)
Isotopic Stability Can be susceptible to back-exchange with protons from the matrix or solvent, although this is less of a concern when the label is on a carbon atom.Highly stable as the ¹³C atoms are integrated into the carbon backbone and are not exchangeable.
Chromatographic Co-elution May exhibit a slight retention time shift (isotope effect), eluting slightly earlier than the unlabeled analyte. This can potentially impact quantification accuracy if matrix effects vary across the peak.Virtually identical physicochemical properties to the unlabeled analyte, resulting in perfect co-elution and minimizing the impact of matrix effects.
Cost Generally less expensive and more widely available.Typically more expensive due to a more complex synthesis process.

Recommendation: While deuterated standards like this compound are widely used and cost-effective, ¹³C-labeled standards are considered the "gold standard" for quantitative mass spectrometry due to their superior isotopic stability and co-elution properties, which can lead to more accurate and precise results.

Experimental Protocol: Quantification of N-acyl glycines using LC-MS/MS

This protocol outlines a general method for the quantification of N-acyl glycines in biological samples using a deuterated internal standard like this compound.

1. Sample Preparation:

  • Plasma/Serum: To 50 µL of sample, add 200 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., this compound at a known concentration). Vortex vigorously for 30 seconds to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant for analysis.

  • Urine: Thaw the sample, vortex, and centrifuge at 4000 x g for 5 minutes. Dilute 50 µL of the supernatant with 450 µL of 50% methanol/water containing the internal standard.

2. LC-MS/MS Analysis:

  • Chromatography: Use a C18 reversed-phase column with a gradient elution, for example, from a mobile phase of water with 0.1% formic acid to acetonitrile with 0.1% formic acid.

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each N-acyl glycine (B1666218) and the internal standard.

3. Data Analysis:

  • Quantify the endogenous N-acyl glycines by calculating the peak area ratio of the analyte to the internal standard.

  • Generate a calibration curve using known concentrations of unlabeled N-acyl glycine standards spiked with the internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological Sample Biological Sample Add Internal Standard (this compound) Add Internal Standard (this compound) Biological Sample->Add Internal Standard (this compound) Protein Precipitation / Dilution Protein Precipitation / Dilution Add Internal Standard (this compound)->Protein Precipitation / Dilution Centrifugation Centrifugation Protein Precipitation / Dilution->Centrifugation Collect Supernatant Collect Supernatant Centrifugation->Collect Supernatant LC-MS/MS System LC-MS/MS System Collect Supernatant->LC-MS/MS System Inject Data Acquisition (MRM) Data Acquisition (MRM) LC-MS/MS System->Data Acquisition (MRM) Data Processing Data Processing Data Acquisition (MRM)->Data Processing Quantification Quantification Data Processing->Quantification

Experimental workflow for N-acyl glycine quantification.

Part 2: Biological Performance of N-Octanoyl-glycine and a Comparison with Other N-acyl glycines

While this compound is primarily an analytical tool, its non-deuterated form, N-Octanoyl-glycine, is an endogenous metabolite with potential biological activity. N-acyl glycines as a class are recognized as signaling lipids involved in various physiological processes.

Overview of N-acyl glycine Bioactivity

N-acyl glycines are a family of lipid signaling molecules that can modulate various cellular targets, including G protein-coupled receptors (GPCRs) and nuclear receptors. Their biological effects are diverse and depend on the length and saturation of the fatty acid chain.

Comparative Biological Activities of N-acyl glycines

The following table summarizes the known biological activities of N-Octanoyl-glycine and two other well-studied N-acyl glycines.

N-acyl glycineKnown Biological TargetsReported Biological EffectsQuantitative Data (EC₅₀/Kᵢ)
N-Octanoyl-glycine PPARα (Peroxisome Proliferator-Activated Receptor alpha)Levels are altered by PPARα agonists, suggesting a role in fatty acid metabolism.Specific EC₅₀/Kᵢ values for receptor activation are not well-documented in publicly available literature.
N-Oleoyl-glycine PPARαStimulates adipogenesis.Not consistently reported, but active in the nanomolar to low micromolar range in some assays.
N-Arachidonoyl-glycine GPR18, GPR55 (G protein-coupled receptors)Induces cellular migration, proliferation, and intracellular calcium mobilization.[1][2]GPR18 agonist (EC₅₀ = 44.5 nM).[3]
Signaling Pathways of N-acyl glycines

N-acyl glycines can activate GPCRs like GPR55, leading to downstream signaling cascades. A simplified representation of the GPR55 signaling pathway is shown below.

G N-Arachidonoyl-glycine N-Arachidonoyl-glycine GPR55 GPR55 N-Arachidonoyl-glycine->GPR55 binds & activates Gq_12_13 Gq/12/13 GPR55->Gq_12_13 activates PLC Phospholipase C Gq_12_13->PLC activates IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca²⁺ Release from ER IP3->Ca2_release PKC Protein Kinase C DAG->PKC Downstream Downstream Cellular Responses Ca2_release->Downstream PKC->Downstream

Simplified GPR55 signaling pathway activated by N-Arachidonoyl-glycine.
Experimental Protocol: Intracellular Calcium Mobilization Assay

This protocol describes a method to assess the ability of N-acyl glycines to stimulate intracellular calcium release, a common downstream effect of GPCR activation.

1. Cell Culture and Dye Loading:

  • Culture cells expressing the receptor of interest (e.g., GPR55) in a 96-well black, clear-bottom plate.

  • Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the buffer for 30-60 minutes at 37°C.

  • Wash the cells to remove excess dye.

2. Compound Addition and Measurement:

  • Use a fluorescence plate reader or a microscope equipped for live-cell imaging to measure the baseline fluorescence intensity.

  • Add the N-acyl glycine of interest at various concentrations.

  • Immediately begin kinetic measurement of fluorescence changes over time. An increase in fluorescence indicates a rise in intracellular calcium.

3. Data Analysis:

  • Calculate the change in fluorescence intensity from baseline for each concentration of the N-acyl glycine.

  • Plot the peak fluorescence change against the logarithm of the compound concentration to generate a dose-response curve.

  • Determine the EC₅₀ value, which is the concentration of the N-acyl glycine that elicits a half-maximal response.

G cluster_prep Cell Preparation cluster_measurement Measurement cluster_analysis Data Analysis Plate Cells Plate Cells Load with Calcium Dye Load with Calcium Dye Plate Cells->Load with Calcium Dye Wash Cells Wash Cells Load with Calcium Dye->Wash Cells Measure Baseline Fluorescence Measure Baseline Fluorescence Wash Cells->Measure Baseline Fluorescence Add N-acyl glycine Add N-acyl glycine Measure Baseline Fluorescence->Add N-acyl glycine Kinetic Fluorescence Reading Kinetic Fluorescence Reading Add N-acyl glycine->Kinetic Fluorescence Reading Calculate Fluorescence Change Calculate Fluorescence Change Kinetic Fluorescence Reading->Calculate Fluorescence Change Generate Dose-Response Curve Generate Dose-Response Curve Calculate Fluorescence Change->Generate Dose-Response Curve Determine EC50 Determine EC50 Generate Dose-Response Curve->Determine EC50

Workflow for intracellular calcium mobilization assay.

Conclusion

This compound serves as a valuable tool for the accurate quantification of N-acyl glycines in biological systems. While deuterated standards are a practical choice, researchers should consider the potential benefits of ¹³C-labeled alternatives for enhanced accuracy. The non-deuterated counterpart, N-Octanoyl-glycine, is part of a growing class of bioactive lipids. Although its specific receptor interactions and signaling pathways are less characterized than other N-acyl glycines like N-Arachidonoyl-glycine, its involvement in metabolic regulation warrants further investigation. The experimental protocols and comparative data presented in this guide are intended to aid researchers in designing and interpreting studies involving this and related compounds.

References

N-Octanoyl-D15-glycine: A Comparative Guide to its Analytical Specificity in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of targeted metabolomics and clinical diagnostics, the accurate quantification of endogenous molecules in complex biological matrices is paramount. N-octanoylglycine, an acylglycine, has garnered significant interest as a biomarker for certain inborn errors of metabolism, particularly medium-chain acyl-CoA dehydrogenase deficiency (MCADD). The gold standard for its quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique heavily reliant on the use of appropriate internal standards. This guide provides an objective comparison of the analytical specificity of N-Octanoyl-D15-glycine, a stable isotope-labeled internal standard, against other alternatives, supported by experimental data and established analytical principles.

The Critical Role of Internal Standards in LC-MS/MS

The use of an internal standard (IS) is crucial in LC-MS/MS-based quantification to compensate for variations that can occur during sample preparation and analysis, such as extraction losses, matrix effects (ion suppression or enhancement), and instrument variability. An ideal IS should mimic the physicochemical properties of the analyte of interest as closely as possible.

This compound: The Superior Choice for Specificity

This compound is a deuterated analog of N-octanoylglycine where 15 hydrogen atoms on the octanoyl chain have been replaced by deuterium. This high degree of isotopic labeling results in a significant mass shift (+15 Da) from the endogenous analyte, placing it in a region of the mass spectrum with minimal background noise and virtually eliminating the risk of isotopic crosstalk from the analyte.

Comparison with Alternative Internal Standards

The primary alternatives to a stable isotope-labeled (SIL) internal standard like this compound are structural analogs or lower-mass deuterated standards.

Internal Standard TypeAdvantagesDisadvantagesImpact on Specificity
This compound (SIL IS) Co-elutes with the analyte, experiences identical matrix effects and extraction recovery. High mass difference minimizes isotopic overlap.Higher initial cost of synthesis.Excellent: The near-identical chemical behavior and distinct mass-to-charge ratio ensure that it accurately reflects the analytical behavior of the endogenous analyte, leading to highly specific and accurate quantification. The high degree of deuteration prevents interference from the natural isotopes of the analyte.
Structural Analog IS Lower cost, readily available.Different chromatographic retention time and ionization efficiency compared to the analyte. May not compensate accurately for matrix effects.Moderate to Poor: Prone to differential matrix effects and extraction recovery, leading to inaccurate quantification. The specificity is compromised as the IS does not perfectly mimic the analyte's behavior.
Lower-Mass Deuterated IS (e.g., D2, D3) Less expensive to synthesize than highly deuterated analogs.Potential for chromatographic separation from the analyte (isotope effect). Risk of isotopic overlap from the analyte's natural isotopic distribution.Good to Excellent: While generally reliable, there is a small but measurable risk of chromatographic separation and isotopic interference, particularly at high analyte concentrations, which can slightly compromise specificity compared to a highly deuterated standard.

Experimental Evidence of Specificity

Experimental Protocols for N-Octanoylglycine Analysis

The following table summarizes typical experimental parameters from validated LC-MS/MS methods for the quantification of N-octanoylglycine using a deuterated internal standard.

ParameterMethod 1 (Urine)Method 2 (Dried Blood Spot)
Sample Preparation Dilution, addition of internal standard, direct injection.Extraction with methanol, butylation, reconstitution.
Chromatography Reversed-phase UPLCReversed-phase UPLC
Mobile Phase Water/acetonitrile with formic acidWater/methanol with formic acid
Internal Standard This compound or similar deuterated analogThis compound or similar deuterated analog
Detection Tandem Mass Spectrometry (ESI+)Tandem Mass Spectrometry (ESI+)
MRM Transitions Analyte and IS specific transitions monitoredAnalyte and IS specific transitions monitored
Validation Data
Linearity (r²)>0.99>0.99
LLOQ~0.1 µM~0.05 µM
Precision (%CV)<15%<15%
Accuracy (%Bias)±15%±15%

Visualizing the Analytical Workflow and Metabolic Context

To further illustrate the analytical process and the biochemical relevance of N-octanoylglycine, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Matrix (Urine, Plasma, DBS) Add_IS Addition of This compound (IS) Sample->Add_IS Extraction Extraction / Dilution Add_IS->Extraction LC UPLC Separation Extraction->LC MS Tandem Mass Spectrometry (MS/MS) LC->MS Quantification Quantification (Analyte/IS Ratio) MS->Quantification Result Concentration of N-octanoylglycine Quantification->Result metabolic_pathway Fatty_Acids Medium-Chain Fatty Acids (e.g., Octanoic Acid) Acyl_CoA Octanoyl-CoA Fatty_Acids->Acyl_CoA MCADD Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Beta_Oxidation ß-Oxidation Acyl_CoA->Beta_Oxidation Normal Metabolism Glycine_Conjugation Glycine N-Acyltransferase Acyl_CoA->Glycine_Conjugation MCADD->Beta_Oxidation Deficient in MCADD N_Octanoylglycine N-Octanoylglycine Glycine_Conjugation->N_Octanoylglycine Excretion Urinary Excretion N_Octanoylglycine->Excretion

Safety Operating Guide

Navigating the Disposal of N-Octanoyl-D15-glycine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

I. Immediate Safety Considerations

Before handling N-Octanoyl-D15-glycine for any purpose, including disposal, it is imperative to be aware of its potential hazards. Based on data for the non-deuterated analog, N-Octanoylglycine, the following safety precautions should be observed:

  • Hazard Classification: N-Octanoylglycine is known to cause serious eye damage.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment. This includes:

    • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

    • Hand Protection: Wear chemical-resistant gloves.

    • Body Protection: A lab coat or other protective clothing should be worn.

  • Handling: Avoid creating dust. Ensure adequate ventilation in the handling area.

II. Chemical and Physical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key data, primarily based on its non-deuterated form, N-Octanoylglycine.

PropertyValueSource
Molecular Formula C10H4D15NO3Inferred
Appearance White to light yellow crystalline powder
Solubility Soluble in water[2]
Melting Point 105.0 to 109.0 °C
Flash Point 215.5 °C (closed cup)[1]
Storage Store at 2-8°C[1]

III. Step-by-Step Disposal Protocol

The recommended disposal method for this compound involves professional chemical waste management services. Landfill or sewer disposal is not recommended.

  • Waste Identification and Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • Avoid mixing with other chemical waste to prevent unknown reactions.

    • If the compound is in a solution, indicate the solvent on the waste label.

  • Contacting a Licensed Waste Disposal Service:

    • Engage a certified hazardous waste disposal company. Provide them with all available information on the compound, including the information from this guide.

    • Follow their specific instructions for packaging and pickup.

  • Incineration:

    • For compounds like N-Octanoylglycine and its derivatives, chemical incineration with an afterburner and scrubber is a suggested method of disposal.[3] This should be carried out by a licensed facility.

  • Disposal of Contaminated Materials:

    • Any materials that have come into contact with this compound, such as gloves, weighing papers, and pipette tips, should be collected in a sealed bag or container and disposed of as chemical waste along with the compound itself.

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

A Start: this compound for Disposal B Assess Hazards (Causes Serious Eye Damage) A->B C Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Collect Waste in Labeled, Sealed Container C->D E Contact Licensed Waste Disposal Service D->E F Follow Vendor's Packaging & Pickup Instructions E->F G Waste Sent for Chemical Incineration F->G H End: Disposal Complete G->H

Disposal Workflow for this compound

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.